Tetra-O-acetyl-beta-D-ribopyranose
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4,5,6-triacetyloxyoxan-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4049-34-7, 4049-33-6 | |
| Record name | Ribopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tetra-O-acetyl-beta-D-ribopyranose: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Date: January 20, 2026
Abstract
This technical guide provides a comprehensive overview of 1,2,3,4-Tetra-O-acetyl-beta-D-ribopyranose, a pivotal acetylated sugar derivative in carbohydrate chemistry. We delve into its core physical and chemical properties, explore its synthesis and key reactions, and highlight its significant applications in research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Introduction: The Significance of Tetra-O-acetyl-beta-D-ribopyranose
This compound is a fully protected derivative of D-ribose, a fundamental building block of nucleic acids. The acetylation of its hydroxyl groups renders the molecule stable under a variety of reaction conditions, making it an invaluable intermediate in organic synthesis.[1] Its primary role is to serve as a precursor for the synthesis of nucleosides, particularly antiviral agents, where precise stereochemical control is paramount.[1] The acetyl protecting groups can be selectively removed, allowing for the introduction of various functionalities at specific positions of the ribose ring. This guide will illuminate the properties and chemical behavior that underpin its utility in complex molecular architectures.
Physicochemical Properties
The physical and chemical properties of this compound are critical to its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₉ | [1] |
| Molecular Weight | 318.28 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 110-112 °C | [1] |
| Optical Rotation | [α]20/D = -54° to -56° (c=5 in MeOH) | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Storage | Room Temperature | [1] |
Expert Insight: The crystalline nature and defined melting point of this compound are indicative of its high purity, which is a critical parameter in pharmaceutical applications to avoid side reactions and ensure the stereochemical integrity of the final product.[3] Its stability at room temperature simplifies storage and handling in a laboratory setting.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the presence of the acetyl protecting groups and the pyranose ring structure.
Role as a Protected Sugar
The four acetyl groups serve as protecting groups for the hydroxyl functionalities of the ribose sugar. This protection is essential for preventing unwanted side reactions during multi-step syntheses.[1] The ester linkages of the acetyl groups are stable to a range of reaction conditions but can be readily cleaved under specific acidic or basic conditions, allowing for controlled deprotection.
Key Reactions
A primary application of this compound is in glycosylation reactions to form glycosidic bonds. The anomeric acetyl group can be selectively replaced by a nucleophile, such as a nitrogenous base, to form nucleosides. This reaction is a cornerstone in the synthesis of antiviral and anticancer drugs.[3] The stereochemical outcome of the glycosylation is influenced by the reaction conditions and the nature of the glycosyl donor and acceptor.
The general workflow for a Lewis-acid catalyzed glycosylation is depicted below:
Caption: A typical workflow for the deprotection of an acetylated nucleoside.
Self-Validation in Protocols: The progress of the deacetylation reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete removal of all four acetyl groups. The final product's identity and purity are confirmed using spectroscopic methods such as NMR and mass spectrometry.
Synthesis of this compound
The synthesis of this compound typically starts from D-ribose. A common method involves the acetylation of D-ribose using acetic anhydride in the presence of a catalyst. The synthesis often produces a mixture of alpha and beta anomers, which may require purification. [4][5] A representative synthetic protocol is as follows:
-
Dissolution: D-ribose is dissolved in a suitable solvent, such as pyridine, which also acts as a catalyst.
-
Acetylation: Acetic anhydride is added dropwise to the solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction: The mixture is stirred and allowed to warm to room temperature to ensure complete acetylation of all hydroxyl groups.
-
Workup: The reaction is quenched by the addition of water or ice. The product is then extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine. After drying over an anhydrous salt (e.g., sodium sulfate), the solvent is removed under reduced pressure. The crude product can be purified by recrystallization to obtain the pure beta-anomer.
Caption: A schematic representation of the synthesis of this compound.
Applications in Research and Drug Development
This compound is a crucial intermediate in the pharmaceutical industry and academic research. [1]
-
Antiviral Drug Synthesis: It is a key starting material for the synthesis of numerous antiviral nucleoside analogs, which are effective against viruses such as HIV, hepatitis B and C, and herpes simplex. [4]* Anticancer Agents: Certain nucleoside analogs derived from this compound have shown promise as anticancer drugs.
-
Biochemical Probes: It is used to synthesize modified ribonucleic acids (RNAs), which are essential tools in gene therapy and for studying biological processes. [1]* Carbohydrate Chemistry: In a broader sense, it serves as a model compound for studying the reactions and interactions of carbohydrates. [1]
Conclusion
This compound is a cornerstone molecule in the field of carbohydrate chemistry and medicinal chemistry. Its well-defined physical properties and predictable chemical reactivity make it an ideal protected building block for the synthesis of complex bioactive molecules. A thorough understanding of its properties and reaction mechanisms is essential for any researcher or professional working in the field of drug discovery and development.
References
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Lim, D., & Fairbanks, A. J. (2016). Selective anomeric acetylation of unprotected sugars in water. RSC Publishing. Retrieved from [Link]
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Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved from [Link]
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Pharmaffiliates. (2025). The Role of Tetra-O-acetyl beta-L-Ribofuranose in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymic Hydrolysis of Acetylated D-Ribose Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone. Retrieved from [Link]
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Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Retrieved from [Link]
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PubMed. (2015). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. Retrieved from [Link]
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ACS Publications. (2023). Selective Anomeric Acetylation of Unprotected Sugars with Acetic Anhydride in Water. Organic Letters. Retrieved from [Link]
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Frontiers in Chemistry. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure and Stereochemistry of Tetra-O-acetyl-beta-D-ribopyranose
This guide provides a comprehensive technical overview of Tetra-O-acetyl-beta-D-ribopyranose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate structural and stereochemical properties, supported by detailed methodologies for its synthesis and thorough spectroscopic analysis. Our focus is on providing not just protocols, but the underlying scientific principles that govern the behavior and application of this versatile compound.
Introduction: The Significance of a Protected Ribopyranose
This compound (CAS No. 4049-34-7) is a fully acetylated derivative of D-ribopyranose, a five-carbon sugar that is a fundamental component of RNA.[1][2] The acetylation of the hydroxyl groups serves a critical purpose in organic synthesis: it protects these reactive functionalities, enhancing the compound's stability and solubility in organic solvents, which is crucial for a variety of reaction conditions.[1] This strategic protection allows for precise chemical manipulations at other positions and makes it an invaluable building block in the synthesis of nucleosides, antiviral agents, and other complex bioactive molecules where stereochemical control is paramount.[1][2]
Molecular Structure and Stereochemical Landscape
The structure of this compound is defined by its pyranose ring, a six-membered ring containing five carbon atoms and one oxygen atom. The "beta" designation indicates that the acetyl group at the anomeric carbon (C1) is in the equatorial position. This stereochemical arrangement has profound implications for the molecule's conformation and reactivity.
Unraveling the Pyranose Ring Conformation
Like cyclohexane, the pyranose ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The most stable conformations are the "chair" forms. For β-D-ribopyranose, two primary chair conformations are possible: ¹C₄ and ⁴C₁. In the case of this compound, the bulky acetyl groups play a significant role in determining the most stable conformation. The chair conformation that places the maximum number of these bulky substituents in the more spacious equatorial positions will be energetically favored to minimize 1,3-diaxial interactions.[3]
Based on the principles of conformational analysis of pyranoid rings, the favored chair conformation for this compound is the ⁴C₁ conformation. In this arrangement, all four acetyl groups can occupy the sterically less hindered equatorial positions, leading to a more stable molecule.
Logical Flow of Conformational Preference:
Caption: Logical workflow for determining the preferred chair conformation.
The Anomeric Effect: A Stereoelectronic Influence
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, which is counterintuitive to steric considerations.[4] This effect arises from a stabilizing interaction between a lone pair of electrons on the ring heteroatom (oxygen in this case) and the antibonding (σ*) orbital of the C1-substituent bond.[4]
In this compound, the anomeric substituent is an acetyl group. While the anomeric effect would favor an axial position for an electronegative substituent, the "beta" configuration places the C1-acetyl group in the equatorial position. This indicates that for this molecule, the steric bulk of the acetyl group and the steric interactions with the other equatorial acetyl groups outweigh the stabilizing influence of the anomeric effect. It is important to note that a "reverse anomeric effect" has also been described, which can favor equatorial substituents under certain conditions, though this is a subject of ongoing discussion.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of D-ribose. The following protocol is a representative method for its laboratory-scale preparation.
Experimental Protocol: Acetylation of D-Ribose
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend D-ribose in a mixture of acetic anhydride and acetic acid.
-
Addition of Reagents: Cool the mixture in an ice bath to 0-5°C. Slowly add pyridine, followed by the dropwise addition of concentrated sulfuric acid, ensuring the temperature remains below 5°C.[5]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 1.5 to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0-5°C and add diisopropyl ether.[5] Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate.
-
Isolation and Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure this compound as a white crystalline solid.[2]
Causality Behind Experimental Choices:
-
Acetic Anhydride and Acetic Acid: Acetic anhydride is the acetylating agent, while acetic acid can act as a solvent and participate in the reaction equilibrium.
-
Pyridine: Pyridine acts as a base to neutralize the acetic acid byproduct of the acetylation reaction, driving the reaction to completion. It also serves as a catalyst.
-
Sulfuric Acid: A strong acid catalyst is required to facilitate the acetylation of the anomeric hydroxyl group.
-
Low Temperature: The initial addition of reagents at low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Aqueous Work-up: The neutralization step is essential to remove the acidic components, and the extraction isolates the desired product from the aqueous phase.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques. The data presented below serve as a benchmark for researchers to validate their own experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |
| C1 | ~91-93 | ~5.8-6.0 | d, J ≈ 3-4 Hz |
| C2 | ~68-70 | ~5.1-5.3 | dd, J ≈ 3-4, 8-9 Hz |
| C3 | ~67-69 | ~5.0-5.2 | t, J ≈ 8-9 Hz |
| C4 | ~66-68 | ~4.9-5.1 | t, J ≈ 8-9 Hz |
| C5 | ~61-63 | ~3.8-4.0 (ax), ~3.6-3.8 (eq) | m |
| Acetyl CH₃ | ~20-21 | ~1.9-2.1 | s (multiple) |
| Acetyl C=O | ~169-171 | - | - |
Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.
Interpretation of NMR Data:
-
The chemical shift of the anomeric proton (H1) at ~5.8-6.0 ppm and its small coupling constant (J ≈ 3-4 Hz) are characteristic of an equatorial proton coupled to an axial proton at C2, confirming the beta configuration.
-
The presence of four distinct signals in the acetyl methyl region (~1.9-2.1 ppm) and four signals in the carbonyl region (~169-171 ppm) confirms the presence of the four acetyl groups.
-
The coupling constants between the ring protons provide information about their dihedral angles, which can be used to further confirm the chair conformation.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques are typically used. The mass spectrum will show a peak corresponding to the molecular ion adduct, for example, [M+Na]⁺ at m/z 341.08. Fragmentation patterns can provide further structural information.
Infrared Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the acetyl esters at approximately 1740-1760 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete acetylation of all hydroxyl groups.
Applications in Research and Development
This compound is a cornerstone in the synthesis of a wide range of biologically important molecules.
-
Nucleoside Synthesis: It serves as a key glycosyl donor in the synthesis of both natural and modified nucleosides. The protected hydroxyl groups allow for the selective formation of the glycosidic bond between the anomeric carbon and the nitrogenous base.[1]
-
Glycosylation Reactions: It is used as a building block for the synthesis of oligosaccharides and glycoconjugates, which are important in various biological processes.
-
Antiviral and Anticancer Drug Development: Many antiviral and anticancer drugs are nucleoside analogs. The use of this compound allows for the synthesis of novel analogs with modified sugar moieties to improve efficacy and reduce toxicity.[1]
-
Biotechnology: This compound is utilized in the production of modified ribonucleic acids (RNAs), which are crucial for applications in gene therapy and RNA-based vaccines.[2]
Conclusion
This compound is more than just a protected sugar; it is a versatile and indispensable tool in the arsenal of the synthetic organic chemist. A thorough understanding of its structure, stereochemistry, and reactivity is fundamental to its effective application. This guide has provided a detailed examination of these aspects, from the subtle interplay of steric and stereoelectronic effects that govern its conformation to the practical methodologies for its synthesis and characterization. By grounding these technical details in the principles of causality and providing robust, verifiable data, we empower researchers to confidently utilize this key intermediate in their pursuit of novel scientific discoveries and the development of next-generation therapeutics.
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Anomeric effect. In Wikipedia. Retrieved from [Link]
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Gómez-Pinto, I., et al. (2020). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine. The Journal of Organic Chemistry, 85(15), 9634–9646. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97336, beta-D-Ribopyranose, 1,2,3,4-tetraacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83064, 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Both chair forms of αD-ribopyranose. Retrieved from [Link]
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Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. Retrieved from [Link]
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Semantic Scholar. (n.d.). Conformational inversion of pyranoid ring sugars. Conformational equilibrium of .beta.-D-ribopyranose tetraacetate. Retrieved from [Link]
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Study.com. (n.d.). Draw beta-d-galactopyranose and beta-d-mannopyranose in their more stable chair conformations. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2022). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]
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MDPI. (2018). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. Retrieved from [Link]
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Filo. (2023). Draw chair conformations for α -D-mannopyranose and β -D-mann... Retrieved from [Link]
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MOST Wiedzy. (2025). and α-l-xylopyranosyl bromides in enantiomorphic space groups. Retrieved from [Link]
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ResearchGate. (2025). Preparation of α and β anomers of 1,2,3,6-tetra-O-acetyl-4- chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation. Retrieved from [Link]
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National Institutes of Health. (2025). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Retrieved from [Link]
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The Biological Crossroads of Acetylated Ribopyranose Derivatives: A Technical Guide for Researchers and Drug Developers
Introduction: Beyond Simple Modifications
In the intricate landscape of cellular biochemistry, ribose and its derivatives form the very backbone of genetic material and energy currency.[1][2] While the roles of phosphorylation and glycosylation of these sugars are well-established, the strategic addition of a simple acetyl group to the ribose moiety unveils a fascinating and complex layer of biological regulation and therapeutic potential. This guide moves beyond a cursory overview to provide an in-depth exploration of the biological significance of acetylated ribopyranose derivatives, synthesizing field-proven insights with foundational biochemical principles. We will journey from their role as ephemeral signaling molecules to their calculated design as next-generation therapeutics, providing both the "why" and the "how" for researchers in the field.
Section 1: O-Acetyl-ADP-Ribose: A Sirtuin-Forged Signaling Molecule
One of the most profound roles for an acetylated ribose derivative is that of O-acetyl-ADP-ribose (OAADPr), a unique metabolite generated by the Sirtuin (Sir2) family of NAD+-dependent deacetylases.[3][4][5] These enzymes play a critical role in epigenetics, metabolism, and DNA repair by removing acetyl groups from lysine residues on histones and other proteins. This is not a simple hydrolysis; instead, Sirtuins catalyze a complex reaction that consumes one molecule of NAD+ and transfers the acetyl group from the protein substrate onto the ADP-ribose moiety, yielding nicotinamide, the deacetylated protein, and OAADPr.[3][4][5][6]
The Sirtuin Catalytic Cycle: Production of a Key Metabolite
The generation of OAADPr is intrinsically linked to the deacetylase activity of Sirtuins. The reaction proceeds through a unique mechanism where the cleavage of NAD+ is coupled with the deacetylation of a substrate.[3][6] The acetyl group from the lysine is transferred to the ribose of ADP-ribose, forming primarily 2'-O-acetyl-ADP-ribose, which can then equilibrate with the 3' isomer in solution.[4]
Downstream Signaling Roles of OAADPr
Once produced, OAADPr is not an inert byproduct. It functions as a signaling molecule that influences several critical cellular processes.
-
Chromatin Silencing: In yeast, OAADPr plays a role in the establishment of silent heterochromatin. It has been shown to directly interact with the Sir3 protein, a key component of the SIR silencing complex.[7] This interaction is thought to facilitate the assembly and loading of the Sir2/3/4 complex onto nucleosomes, promoting the spread of heterochromatin.[4]
-
Ion Channel Gating: In mammalian cells, OAADPr has been identified as a potent activator of the TRPM2 (Transient Receptor Potential Melastatin 2) cation channel, a key player in calcium signaling, immune cell function, and oxidative stress responses.[4] The binding of OAADPr to the NUDT9 homology domain of TRPM2 gates the channel, allowing an influx of Ca2+ into the cell.
-
DNA Damage Response: The production of OAADPr is linked to the DNA damage response. Sirtuins are involved in DNA repair, and the localized production of OAADPr may contribute to signaling cascades that recruit repair factors.[5] Additionally, an accumulation of OAADPr has been linked to a metabolic shift that reduces endogenous reactive oxygen species (ROS), suggesting a role in mitigating oxidative damage.[4]
Metabolism and Regulation of OAADPr Levels
The cellular concentration of OAADPr is tightly regulated by specific hydrolases, ensuring its signals are transient.
-
ARH3 (ADP-Ribosylhydrolase 3): In mammals, ARH3 can hydrolyze OAADPr to acetate and ADP-ribose.[4]
-
Ysa1 (NUDIX hydrolase): In yeast, Ysa1 cleaves OAADPr into AMP and O-acetylribose-5-phosphate. Deletion of the Ysa1 gene leads to a significant increase in cellular OAADPr levels.[5]
Section 2: Acetylated Ribose Derivatives in Drug Development
The strategic acetylation of ribose moieties is a powerful tool in medicinal chemistry, primarily employed to enhance the therapeutic properties of nucleoside analogs. These analogs are cornerstones of antiviral and anticancer chemotherapy.[6][8][9]
The Prodrug Strategy: Enhancing Bioavailability and Cellular Uptake
Many potent nucleoside analogs suffer from poor oral bioavailability due to their hydrophilicity, which limits their passive diffusion across the intestinal wall.[10][11] Acetylation of the hydroxyl groups on the ribose ring increases the lipophilicity of the molecule, creating a prodrug that can more readily cross cell membranes.
Once inside the cell, ubiquitous intracellular esterase enzymes cleave the acetyl groups, releasing the active nucleoside analog. This active form can then be phosphorylated by cellular kinases to its triphosphate form, which acts as the ultimate inhibitor of viral polymerases or cellular DNA synthesis.[6]
A prime example of this strategy is the synthesis of Capecitabine , an oral prodrug of the anticancer agent 5-fluorouracil (5-FU). A key intermediate in its synthesis is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, highlighting the critical role of acetylated ribose derivatives in modern chemotherapy.[12]
Impact on Antiviral and Anticancer Activity
The acetylation of nucleoside analogs can significantly impact their efficacy. Below is a summary of reported activity for several key nucleoside analogs, some of which utilize prodrug strategies involving acylation to improve their therapeutic index.
| Compound | Target Virus/Cancer | Reported Activity (IC₅₀/EC₅₀) | Citation(s) |
| 3'-azido-3'-deoxythymidine (AZT) | HIV | IC₅₀ = 0.03 µM | [9] |
| 2'-C-Methylcytidine | Hepatitis C Virus (HCV) | EC₉₀ = 5.40 µM | [13] |
| 3'-C-Methyladenosine | Human Leukemia Cell Lines | IC₅₀ ≈ 18 µM | [9] |
| GS-5734 (Remdesivir) Prodrug | Ebola Virus (EBOV) | EC₅₀ = 0.06 µM | [13] |
| Carbobicyclic Uridine Analog (19a) | Respiratory Syncytial Virus (RSV) | IC₅₀ = 6.94 µM | [8] |
| Carbobicyclic Ribavirin Analog (11a) | Respiratory Syncytial Virus (RSV) | IC₅₀ = 0.53 µM | [8] |
Note: The table includes data for parent nucleoside analogs and their prodrugs to illustrate the potency achieved through these chemical strategies. The effectiveness of acylated prodrugs is ultimately measured by the intracellular concentration of the active triphosphate form.
Section 3: Methodologies in Acetylated Ribopyranose Research
Advancing our understanding of these molecules requires robust and reproducible experimental protocols. This section provides validated methodologies for the synthesis, purification, and biological evaluation of acetylated ribopyranose derivatives.
Synthesis Protocol: 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
This protocol describes a practical, multi-gram synthesis of a key acetylated ribose intermediate used in the production of nucleoside analogs like Capecitabine.[3][12][14][15]
Workflow Overview:
Step-by-Step Methodology:
-
Step 1: Ketalization of D-Ribose
-
Suspend D-Ribose and SnCl₂·2H₂O in a mixture of acetone and methanol.
-
Add a catalytic amount of concentrated H₂SO₄ and heat the mixture (e.g., 40-45 °C) for approximately 20 hours.[12]
-
Filter the mixture and neutralize the filtrate with a saturated NaHCO₃ solution.
-
Filter again through Celite and evaporate the organic solvents.
-
Extract the remaining aqueous solution with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
-
-
Step 2: Tosylation of the 5'-Hydroxyl Group
-
Dissolve the product from Step 1 in dichloromethane (CH₂Cl₂) and cool to 0 °C.
-
Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the tosylated product.
-
-
Step 3: Reductive Deoxygenation
-
Dissolve the tosylated product from Step 2 in a suitable solvent like dimethyl sulfoxide (Me₂SO).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Heat the reaction (e.g., 80-100 °C) and monitor for completion by TLC.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify by column chromatography to obtain the 5-deoxy product.
-
-
Step 4: Hydrolysis of the Ketal Group
-
Dissolve the 5-deoxy product from Step 3 in a suitable solvent system.
-
Add a dilute acid (e.g., 0.04 N H₂SO₄) and stir at room temperature until the hydrolysis is complete.
-
Neutralize the reaction with a base (e.g., BaCO₃), filter, and concentrate the filtrate to obtain crude 5-deoxy-D-ribofuranose.
-
-
Step 5: Acetylation
-
Dissolve the crude 5-deoxy-D-ribofuranose from Step 4 in pyridine and cool to 0 °C.
-
Add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until all hydroxyl groups are acetylated.
-
Pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and purify the crude product via column chromatography or recrystallization to obtain the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose .[14]
-
Biological Assays: Measuring Sirtuin Activity
Since Sirtuins are the primary source of OAADPr, assaying their activity is fundamental. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.
Protocol: Fluorometric Sirtuin Activity Assay
This protocol is based on the principle that Sirtuin-mediated deacetylation of a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore (like aminomethylcoumarin, AMC) makes it susceptible to cleavage by a developer enzyme, releasing the fluorophore.
-
Prepare Reaction Components:
-
Sirtuin Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Substrate: A commercially available acetylated peptide substrate with a fluorophore (e.g., Fluoro-Substrate Peptide).
-
Co-substrate: A solution of NAD+.
-
Enzyme: Purified, recombinant Sirtuin enzyme (e.g., SIRT1, SIRT2, etc.).
-
Developer Solution: Contains a protease that specifically cleaves the deacetylated substrate.
-
Stop Solution: Often contains a Sirtuin inhibitor like nicotinamide to halt the reaction.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the Sirtuin Assay Buffer.
-
Add the NAD+ solution.
-
For inhibitor screening, add the test compounds at desired concentrations. Add DMSO for control wells.
-
Initiate the reaction by adding the Sirtuin enzyme to all wells except the "no enzyme" control.
-
Immediately add the Fluor-Substrate Peptide to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Developer solution to each well.
-
Incubate at 37 °C for an additional 15-30 minutes to allow for fluorophore release.
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for test compounds relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Analytical Methods: Quantification of OAADPr in Cells
Directly measuring the endogenous levels of OAADPr is crucial for understanding its signaling roles. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[16]
Protocol Outline: LC-MS/MS Quantification of OAADPr
-
Cell Culture and Extraction:
-
Culture cells under desired experimental conditions.
-
Quench metabolism rapidly by adding cold solvent (e.g., acetonitrile/methanol/water mixture).
-
Lyse the cells and extract metabolites. It is critical to include an internal standard, such as ¹³C-labeled OAADPr, at the beginning of the extraction to account for sample loss.[16]
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet proteins and debris.
-
Collect the supernatant containing the metabolites.
-
Perform a solid-phase extraction (SPE) or other cleanup step to remove interfering substances like salts and lipids.
-
-
LC-MS/MS Analysis:
-
Separate metabolites using a suitable liquid chromatography method, often involving a C18 reverse-phase column with a gradient elution.
-
Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both endogenous OAADPr and the ¹³C-labeled internal standard to ensure accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of OAADPr.
-
Quantify the amount of OAADPr in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against the standard curve.
-
Conclusion and Future Perspectives
The acetylation of ribopyranose derivatives represents a critical nexus of cellular signaling, metabolism, and therapeutic intervention. The discovery of OAADPr as a direct product of Sirtuin activity has transformed it from a mere metabolic byproduct to a key signaling molecule involved in gene regulation and stress responses. Concurrently, the deliberate acetylation of nucleoside analogs has become a validated and powerful prodrug strategy, enabling the oral administration of drugs that would otherwise be ineffective.
For researchers, the path forward involves further deconvolution of OAADPr's downstream signaling pathways and the identification of new binding partners. For drug developers, the design of novel acetylated prodrugs with optimized release kinetics and tissue targeting remains a fertile ground for innovation. The methodologies outlined in this guide provide a robust framework for pursuing these exciting avenues of research, ensuring that the subtle yet significant impact of the acetyl group on ribose continues to be explored for both fundamental understanding and clinical benefit.
References
- Zhang, J. T., Chen, S. P., Feng, J. M., Liu, D. W., Tang, L. J., Wang, X. J., & Huang, S. P. (2013). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose.
- Sairam, P., Puranik, R., & Rao, B. S. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
- Pothukuchi, S., Puranik, R., & Sreenivasa Rao, B. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
- Tong, L., & Denu, J. M. (2008). Quantification of endogenous sirtuin metabolite O-acetyl-ADP-ribose. Analytical biochemistry, 383(2), 233–239.
- Sauve, A. A., & Youn, D. Y. (2012). Function and metabolism of sirtuin metabolite O-acetyl-ADP-ribose. Biochimica et biophysica acta, 1824(1), 38–46.
- Car, Ž., Petrović Peroković, V., & Tomić, S. (2007). Enzymic Hydrolysis of Acetylated D-Ribose Derivatives.
- Borra, M. T., & Denu, J. M. (2002). Conserved enzymatic production and biological effect of O-acetyl-ADP-ribose by silent information regulator 2-like NAD+-dependent deacetylases. The Journal of biological chemistry, 277(15), 12731–12737.
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Gilead Sciences. (n.d.). Veklury® (remdesivir). Retrieved from [Link]
- Monosaccharide inhibitors targeting carbohydrate esterase family 4 de-N-acetylases. (2018). Bioorganic & medicinal chemistry, 26(19), 5275–5281.
- De Clercq, E. (2010). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Expert opinion on drug discovery, 5(12), 1263–1282.
- O'Brien, L. L., & Moss, J. (2011). Hydrolysis of O-acetyl-ADP-ribose isomers by ADP-ribosylhydrolase 3. The Journal of biological chemistry, 286(24), 21110–21117.
- Fehr, A. R., Channappanavar, R., & Perlman, S. (2016). Poly(ADP-Ribose) Polymerases in Host-Pathogen Interactions, Inflammation, and Immunity. Journal of immunology (Baltimore, Md. : 1950), 197(10), 3749–3757.
- Hananya, N., & Almog, R. (2021).
- Fehr, A. R., Channappanavar, R., & Perlman, S. (2016). Poly(ADP-Ribose) Polymerases in Host-Pathogen Interactions, Inflammation, and Immunity. Journal of immunology (Baltimore, Md. : 1950), 197(10), 3749–3757.
- Car, Ž., Petrović, V., & Tomić, S. (2007). Enzymic Hydrolysis of Acetylated D-Ribose Derivatives.
- Hottiger, M. O., & Di Virgilio, F. (2019). ADP-ribosylation in evasion, promotion and exacerbation of immune responses. Immunological reviews, 290(1), 6–19.
- Li, M., & Yu, X. (2015). The role of poly(ADP-ribosyl)ation in DNA damage response and cancer chemotherapy. Oncogene, 34(29), 3749–3758.
- Hassa, P. O., & Hottiger, M. O. (2008). The role of ADP-ribosylation in regulating DNA double-strand break repair. Cellular and molecular life sciences : CMLS, 65(24), 3997–4011.
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Analytical Separation Methods. (2021, September 15). Retrieved from [Link]
- Perreault, J., & Ferbeyre, G. (2005). Kinetic and binding analysis of the catalytic involvement of ribose moieties of a trans-acting delta ribozyme. The Journal of biological chemistry, 280(19), 18884–18890.
- Wu, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
- Gedi, V. D., & Barrow, J. C. (2021). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. Molecules (Basel, Switzerland), 26(16), 4967.
- Westover, J., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral research, 169, 104546.
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ADP-ribosylation opens the chromatin door for DNA repair. (2024, March 4). YouTube. Retrieved from [Link]
- Wang, J., & Li, Y. (2016). Current prodrug strategies for improving oral absorption of nucleoside analogues. Acta pharmaceutica Sinica. B, 6(4), 293–303.
- Rack, J. G. M., et al. (2020). (ADP-ribosyl)hydrolases: structure, function, and biology. Genes & development, 34(5-6), 263–284.
- Westover, J., & Seley-Radtke, K. L. (2019). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral research, 162, 78–97.
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- O'Brien, L. L., & Moss, J. (2011). Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3. The Journal of biological chemistry, 286(24), 21110–21117.
- Findlay, J., Levvy, G. A., & Marsh, C. A. (1958). Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of beta-N-acetylglucosaminidase. The Biochemical journal, 69(3), 467–473.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules (Basel, Switzerland), 22(10), 1718.
- Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. (2000). Inhibitors against glycosidases as medicines. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 120(5), 459–476.
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The Synthesis of Ribose and Nucleoside Derivatives. (n.d.). Madridge Publishers. Retrieved from [Link]
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An In-Depth Technical Guide to Tetra-O-acetyl-beta-D-ribopyranose: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose, a pivotal molecule in the fields of carbohydrate chemistry and drug development. Delving into its historical discovery, the evolution of its synthesis, and its critical role as a precursor in nucleoside synthesis, this document serves as an in-depth resource. It details the causality behind historical and modern experimental protocols, provides validated methodologies, and summarizes key characterization data. The guide is structured to offer both a historical narrative and practical, actionable information for researchers in the field.
Introduction: The Emergence of a Key Glycosyl Donor
The story of Tetra-O-acetyl-β-D-ribopyranose is intrinsically linked to the foundational work on carbohydrates and nucleic acids. The late 19th and early 20th centuries witnessed a burgeoning interest in the chemical nature of sugars, spearheaded by luminaries such as Emil Fischer, who first synthesized L-ribose in 1891.[1] However, it was the subsequent recognition of D-ribose as a natural product and an essential component of nucleic acids by Phoebus Levene and Walter Jacobs in 1909 that set the stage for the importance of ribose derivatives.[1]
The necessity of selectively protecting the hydroxyl groups of carbohydrates to control their reactivity during chemical transformations became quickly apparent to these early pioneers. Acetylation, a method known since the early days of sugar chemistry, emerged as a robust strategy to "mask" these reactive groups. This protection was crucial for the controlled synthesis of glycosidic bonds, the fundamental linkage in oligosaccharides and nucleosides. 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose arose from this need, providing a stable, crystalline, and stereochemically defined precursor for the burgeoning field of nucleoside chemistry. Its β-anomeric configuration was particularly significant for the synthesis of biologically relevant nucleosides.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is essential for its application in synthesis.
| Property | Value | Source |
| CAS Number | 4049-34-7 | |
| Molecular Formula | C₁₃H₁₈O₉ | |
| Molecular Weight | 318.28 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 110-112 °C | |
| Optical Rotation | [α]²⁰/D = -54° to -56° (c=5 in MeOH) |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 5.88 (d, J=4.0 Hz, 1H), 5.36 (t, J=4.0 Hz, 1H), 5.12 (dd, J=4.0, 8.0 Hz, 1H), 4.98 (t, J=8.0 Hz, 1H), 4.03 (dd, J=4.0, 12.0 Hz, 1H), 3.80 (dd, J=8.0, 12.0 Hz, 1H), 2.12 (s, 3H), 2.06 (s, 3H), 2.04 (s, 3H), 2.02 (s, 3H) ppm.[2]
-
¹³C NMR (DMSO-d₆): δ 170.2, 169.8, 169.5, 169.2 (C=O), 91.5 (C-1), 70.2, 68.5, 67.8 (C-2, C-3, C-4), 62.1 (C-5), 20.8, 20.7, 20.6, 20.5 (CH₃) ppm.[2]
Historical Synthesis and Mechanistic Insights
The synthesis of acetylated sugars has evolved significantly from early, often non-selective methods to highly controlled stereoselective procedures.
Early Methods: Acetic Anhydride with Catalysis
Initial approaches to sugar acetylation involved reacting the unprotected carbohydrate with a large excess of acetic anhydride in the presence of a catalyst. Common catalysts included sodium acetate or Lewis acids like zinc chloride.
The rationale behind this approach lies in the activation of acetic anhydride by the catalyst. For instance, with zinc chloride, the Lewis acid coordinates to a carbonyl oxygen of the anhydride, increasing the electrophilicity of the acetyl groups and facilitating nucleophilic attack by the sugar's hydroxyl groups.
Caption: Generalized mechanism of zinc chloride-catalyzed acetylation of a sugar hydroxyl group.
A significant challenge with these early methods was the lack of anomeric control, often resulting in a mixture of α and β anomers. The separation of these anomers was a non-trivial task, relying on fractional crystallization, a process that was often tedious and resulted in significant yield loss. The anomeric ratio in these reactions is influenced by both kinetic and thermodynamic factors. The formation of the α-anomer is often kinetically favored, while the β-anomer, with its equatorial acetate group at the anomeric center, is typically the thermodynamically more stable product in the pyranose ring system.
Protocol: A Representative Historical Synthesis (circa early 20th Century)
The following protocol is a generalized representation of early methods for the per-acetylation of D-ribose.
Materials:
-
D-Ribose
-
Acetic Anhydride (large excess)
-
Anhydrous Zinc Chloride (catalytic amount)
-
Ice
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Chloroform
-
Ethanol
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add acetic anhydride.
-
Catalyst Addition: Slowly add a catalytic amount of anhydrous zinc chloride to the cold acetic anhydride with stirring. Causality: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent degradation of the sugar.
-
Sugar Addition: Gradually add D-ribose to the mixture while maintaining a low temperature.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir until the reaction is complete (typically monitored by the dissolution of the sugar). The reaction may be gently heated to ensure completion.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Causality: This step hydrolyzes the excess acetic anhydride and begins the precipitation of the acetylated sugar.
-
Neutralization: Once the excess anhydride has been hydrolyzed, neutralize the acetic acid formed with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with chloroform.
-
Washing and Drying: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the chloroform under reduced pressure to yield a crude syrup or solid.
-
Crystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization. This step is crucial for the separation of anomers.
Evolution to Stereoselective Synthesis
The advent of more sophisticated synthetic methods allowed for greater control over the stereochemical outcome of glycosylation reactions, leading to the preferential synthesis of the desired β-anomer.
The Influence of Neighboring Group Participation
A key conceptual advance was the understanding of "neighboring group participation." When an acetyl group is present at the C-2 position of the pyranose ring, it can participate in the reaction at the anomeric center (C-1).
Caption: The role of the C-2 acetyl group in directing the formation of the β-glycoside.
This participation leads to the formation of a bridged acetaloxonium ion intermediate. Subsequent nucleophilic attack at the anomeric carbon can only occur from the face opposite the bridged ion, resulting in the exclusive formation of the 1,2-trans product, which in the case of D-ribose is the β-anomer. This principle became a cornerstone of modern stereoselective glycosylation chemistry.
The Pivotal Role in Nucleoside Synthesis
The primary and most significant application of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is as a key intermediate in the synthesis of nucleosides, the building blocks of RNA and numerous antiviral and anticancer drugs. The acetyl groups serve as protecting groups for the ribose hydroxyls, allowing for the selective formation of the N-glycosidic bond between the sugar and a nucleobase.
The general strategy involves the coupling of the acetylated ribose with a silylated nucleobase in the presence of a Lewis acid catalyst, a method often referred to as the silyl-Hilbert-Johnson reaction.
Caption: General workflow for the synthesis of nucleosides using acetylated ribose.
The choice of the β-pyranose tetraacetate is critical for achieving the desired stereochemistry in the final nucleoside product. Following the glycosylation reaction, the acetyl protecting groups are typically removed under basic conditions, such as with methanolic ammonia or sodium methoxide in methanol, to yield the final nucleoside.
Conclusion and Future Perspectives
From its origins in the foundational era of carbohydrate chemistry to its current indispensable role in the synthesis of life-saving therapeutics, 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose stands as a testament to the power of fundamental organic synthesis. The historical progression from non-selective to highly stereocontrolled synthetic methods illustrates the intellectual evolution of the field. For contemporary researchers, a deep understanding of the principles governing its synthesis and reactivity remains paramount for the continued development of novel nucleoside analogs and other complex glycoconjugates. As the demand for sophisticated carbohydrate-based molecules in medicine and biology continues to grow, the legacy and utility of this seemingly simple acetylated sugar are assured.
References
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Chem-Impex. 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose. Available at: [Link]
-
Emery Pharma. Separation and Identification of alpha- and beta-glycopyranoside anomers. (2015). Available at: [Link]
- Hadjebi, O., et al. (2020). Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carbohydrates. Archives of Pharmacy Practice, 11(S4), 71-75.
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Krueger, B. (2024). The story of Phoebus Levene, one of the mostly invisible grandfathers of nucleic acids. Omic.ly. Available at: [Link]
-
MDPI. 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. (2017). Molbank, 2017(3), M947. Available at: [Link]
- Nicholas, S. D., & Smith, F. (1948). Acetylation of Sugars.
-
Oreate AI Blog. (2026). Pyranose vs. Furanose: Understanding the Sweet Chemistry of Sugars. Available at: [Link]
-
ResearchGate. The synthesis of 1,2,3,5-tetraacetyl-β-d-ribose (1) from.... Available at: [Link]
-
Wikipedia. Phoebus Levene. Available at: [Link]
- Ying, L., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(9), 2157-2171.
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An In-depth Technical Guide to Tetra-O-acetyl-beta-D-ribopyranose: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Tetra-O-acetyl-beta-D-ribopyranose, a pivotal intermediate in carbohydrate chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed analytical characterization of this compound, alongside a discussion of its significant applications.
Introduction: The Significance of this compound
This compound is a fully protected derivative of D-ribose, a monosaccharide that forms the backbone of RNA. The acetylation of the hydroxyl groups serves a critical role in synthetic organic chemistry by rendering the sugar soluble in organic solvents and allowing for selective chemical transformations at other positions. This protected form of ribose is an essential building block in the synthesis of a wide array of biologically active molecules, most notably nucleoside analogues that are the cornerstone of many antiviral and anticancer therapies.[1] The stereochemistry of the acetyl groups and the pyranose ring structure are crucial for its utility as a glycosyl donor in these synthetic pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthesis.
| Property | Value |
| CAS Number | 4049-34-7 |
| Molecular Formula | C₁₃H₁₈O₉ |
| Molecular Weight | 318.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 110-112 °C |
| Solubility | Soluble in many organic solvents |
Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound from D-ribose is a standard yet nuanced procedure in carbohydrate chemistry. The following protocol provides a detailed methodology, emphasizing the rationale behind each step to ensure reproducibility and high yield of the desired β-anomer.
Experimental Protocol: Acetylation of D-Ribose
Objective: To synthesize this compound from D-ribose.
Materials:
-
D-ribose
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl ether
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve D-ribose in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Expertise & Experience: Pyridine serves as both a solvent and a basic catalyst. It activates the hydroxyl groups of D-ribose for acetylation and neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[2] Performing the reaction under an inert atmosphere of nitrogen prevents the introduction of moisture, which would hydrolyze the acetic anhydride.
-
-
Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Expertise & Experience: The slow addition of acetic anhydride at 0 °C helps to control the exothermic reaction. Allowing the reaction to proceed overnight at room temperature ensures complete acetylation of all four hydroxyl groups.
-
-
Work-up and Extraction: Quench the reaction by slowly adding the mixture to ice-cold water. Extract the aqueous mixture with dichloromethane. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Trustworthiness: Each washing step is critical for removing impurities. The acid wash removes the basic pyridine, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl ether and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. If necessary, add a small amount of hexane to promote precipitation.
-
Expertise & Experience: Recrystallization is an effective method for purifying the solid product. The choice of solvent is crucial; ethyl ether is a good solvent for the desired product at elevated temperatures but has lower solubility at colder temperatures, allowing for the formation of pure crystals upon cooling.[3] The slow cooling process is key to obtaining well-formed crystals and achieving high purity.
-
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following techniques are essential for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of the acetylated ribose.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the acetyl methyl protons (typically in the range of 1.9-2.1 ppm) and the protons of the ribopyranose ring. The coupling constants between the ring protons are crucial for confirming the β-anomeric configuration and the pyranose ring conformation.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl groups (around 170 ppm), the methyl carbons of the acetyl groups (around 20-21 ppm), and the carbons of the ribopyranose ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) at m/z 318 may be observed, although it can be weak. The fragmentation pattern is characterized by the sequential loss of acetyl groups (as acetic acid, 60 Da, or ketene, 42 Da) and other fragments of the sugar ring.[4][5]
Characterization Workflow Diagram
Sources
An In-depth Technical Guide to the Solubility and Stability of Tetra-O-acetyl-beta-D-ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-O-acetyl-beta-D-ribopyranose is a fully acetylated derivative of the naturally occurring pentose sugar, D-ribose. The presence of acetyl groups in place of hydroxyl groups significantly alters the molecule's physicochemical properties, rendering it more lipophilic. This characteristic makes it a crucial intermediate in the synthesis of various nucleoside analogues and other bioactive molecules, where controlled stereochemistry and selective reactions are paramount.[1] Its stability and compatibility with a range of reaction conditions have made it a valuable tool in carbohydrate chemistry and drug development.[1] Understanding the solubility and stability of this compound is fundamental to its effective use in synthetic chemistry, formulation development, and for ensuring the integrity of research outcomes.
This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under different environmental stressors. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, store, and utilize this important chemical intermediate effectively.
Core Physicochemical Properties
A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its solubility and stability.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈O₉ | |
| Molecular Weight | 318.28 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 110-112 °C | |
| Optical Rotation | [α]20/D = -54 to -56° (c=5 in MeOH) |
Part 1: Solubility Profile
The acetylation of the hydroxyl groups on the ribopyranose ring significantly impacts its solubility. The replacement of polar hydroxyl groups with less polar acetyl groups decreases its affinity for polar solvents like water and increases its solubility in organic solvents.
Qualitative and Quantitative Solubility Data
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | Soluble | ~5-10 (Estimated) |
| Ethanol | Soluble | ~3-7 (Estimated) |
| Chloroform | Readily Soluble | > 10 (Estimated) |
| Ethyl Acetate | Readily Soluble | > 10 (Estimated) |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~5-10 (Estimated) |
| Water | Sparingly Soluble | < 0.1 (Estimated) |
Note: The quantitative solubility values are estimations based on the general solubility of acetylated monosaccharides and should be experimentally verified for precise applications.
The high solubility in common organic solvents like chloroform and ethyl acetate is a direct consequence of the lipophilic nature imparted by the four acetyl groups. Its solubility in alcohols like methanol and ethanol is moderate, reflecting a balance between the polarity of the solvent and the acetylated sugar. The very low solubility in water is a key characteristic, distinguishing it from its highly soluble parent molecule, D-ribose.
Experimental Protocol: Determination of Solubility (Gravimetric Method)
This protocol outlines a reliable gravimetric method for determining the quantitative solubility of this compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., Methanol, Ethanol, Water)
-
Analytical balance
-
Thermostatic water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm)
-
Pre-weighed evaporation dishes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent at the desired temperature (e.g., 25°C). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatic bath.
-
Stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50°C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish.
-
Express the solubility as g/100 mL or mg/mL.
-
Caption: Workflow for gravimetric solubility determination.
Part 2: Stability Profile
The stability of this compound is a critical consideration for its storage and use in chemical synthesis. The primary degradation pathway of concern is the hydrolysis of the acetyl ester linkages, which can be influenced by pH, temperature, and the presence of enzymes.
pH-Dependent Stability and Hydrolysis
The ester groups of acetylated sugars are susceptible to both acid- and base-catalyzed hydrolysis.[2][3]
-
Acidic Conditions: Under acidic conditions, the hydrolysis of the acetyl groups is catalyzed by protons. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slow.
-
Basic Conditions: In alkaline media, hydrolysis is significantly accelerated through saponification, where hydroxide ions directly attack the electrophilic carbonyl carbon of the ester groups.
The rate of hydrolysis is expected to follow a U-shaped pH-rate profile, with the minimum rate of hydrolysis occurring in the slightly acidic to neutral pH range.
Thermal Stability
This compound is a crystalline solid with a melting point of 110-112°C.[1] As a solid, it is relatively stable at room temperature when protected from moisture. However, at elevated temperatures, particularly in the presence of moisture or catalytic impurities, thermal degradation can occur. The primary thermal degradation pathway is likely to be the hydrolysis of the acetyl groups, which would be accelerated at higher temperatures.
Forced Degradation Studies
To comprehensively understand the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[4][5] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.
Typical Stress Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 80°C).
-
Photostability: Exposure to UV and visible light as per ICH guidelines.
Degradation Pathway
The principal degradation pathway for this compound under hydrolytic (acidic or basic) and thermal stress is the sequential removal of the acetyl groups to yield partially deacetylated ribopyranose intermediates and ultimately D-ribose. The anomeric acetyl group at the C1 position is often the most labile.
Caption: Proposed primary degradation pathway via hydrolysis.
Experimental Protocol: Stability Testing Using HPLC
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound under various stress conditions.
Objective: To quantify the remaining parent compound and detect the formation of degradation products over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with the solvent used for the stress studies (e.g., water).
-
-
Forced Degradation:
-
Incubate the prepared sample solutions under the desired stress conditions for specific time points.
-
At each time point, withdraw an aliquot of the sample, neutralize it if necessary (for acid and base stressed samples), and dilute it to the initial concentration with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a starting composition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As acetylated sugars lack a strong chromophore, detection at a low UV wavelength (e.g., 205-215 nm) is typically used.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time.
-
The method's stability-indicating nature is confirmed by the ability to resolve the parent peak from all degradation product peaks.
-
Caption: Workflow for HPLC-based stability testing.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in research and development. Its lipophilic nature dictates its solubility profile, favoring organic solvents over aqueous media. The primary stability concern is the hydrolysis of its acetyl groups, a process that is significantly influenced by pH and temperature. The implementation of systematic studies, including quantitative solubility determination and forced degradation analysis, provides the necessary data to ensure the reliable use of this versatile chemical intermediate. The protocols and data presented in this guide offer a framework for researchers to confidently handle, store, and utilize this compound in their synthetic and developmental endeavors.
References
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]
-
ResearchGate. (2009). Structure Determination of Sucrose by Acetylation and Acid Hydrolysis. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
Sources
A Spectroscopic and Synthetic Guide to Tetra-O-acetyl-beta-D-ribopyranose: A Key Intermediate in Nucleoside Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and detailed spectroscopic characterization of Tetra-O-acetyl-beta-D-ribopyranose, a pivotal acetylated sugar in the synthesis of nucleosides and other bioactive molecules.
Introduction
This compound is a fully protected derivative of D-ribose, a monosaccharide that forms the backbone of RNA. The acetylation of the hydroxyl groups renders the molecule more soluble in organic solvents and serves as a crucial protecting group strategy in various synthetic pathways, particularly in the synthesis of nucleosides and other glycosylated compounds.[1][2] Its defined stereochemistry and stability make it an invaluable building block for the controlled synthesis of complex bioactive molecules, including antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) of this compound, alongside a detailed, field-proven synthetic protocol, to empower researchers in their drug discovery and development endeavors.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the acetylation of D-ribose. The following protocol, adapted from established methodologies for the acetylation of monosaccharides, provides a reliable and scalable route to the desired product.
Experimental Protocol: Acetylation of D-Ribose
Materials:
-
D-Ribose
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve D-ribose in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 1:1 ethyl acetate/hexane). The disappearance of the starting material (D-ribose, which will remain at the baseline) and the appearance of a new, higher-running spot indicates the formation of the acetylated product.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding ice-cold water. Extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield this compound as a white to off-white solid.
Causality Behind Experimental Choices:
-
Pyridine: Acts as both a solvent and a catalyst. It neutralizes the acetic acid byproduct of the reaction, driving the equilibrium towards the formation of the acetylated product.
-
Anhydrous Conditions: The use of anhydrous pyridine and an inert atmosphere is critical to prevent the hydrolysis of acetic anhydride and the acetylated product.
-
Stepwise Washing: The acidic wash removes the basic pyridine catalyst, the basic wash removes excess acetic anhydride and acetic acid, and the brine wash removes residual water from the organic layer.
-
Column Chromatography: This purification step is essential to separate the desired beta-anomer from any alpha-anomer that may have formed, as well as other impurities.
Spectroscopic Characterization
A thorough understanding of the spectroscopic data is paramount for confirming the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.
The ¹H NMR spectrum of this compound exhibits characteristic signals for the pyranose ring protons and the acetyl group protons.
Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, DMSO-d₆) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.85 | d | 1H | H-1 (Anomeric) |
| 5.25 | t | 1H | H-3 |
| 5.08 | m | 1H | H-2 |
| 4.95 | m | 1H | H-4 |
| 4.05 | dd | 1H | H-5a |
| 3.85 | dd | 1H | H-5b |
| 2.10, 2.05, 2.00, 1.95 | s (each) | 3H (each) | 4 x OAc (CH₃) |
Interpretation:
-
Anomeric Proton (H-1): The downfield chemical shift of the anomeric proton (H-1) is a result of its position attached to two oxygen atoms. The doublet multiplicity arises from coupling to the adjacent H-2 proton. The coupling constant (J-value) for this interaction can provide information about the stereochemistry at the anomeric center.
-
Ring Protons (H-2, H-3, H-4): These protons appear in the midfield region and their multiplicities are complex due to coupling with neighboring protons. 2D NMR techniques such as COSY are invaluable for definitively assigning these signals.
-
Methylene Protons (H-5a, H-5b): The two protons at the C-5 position are diastereotopic and therefore have different chemical shifts, appearing as a pair of doublets of doublets due to geminal and vicinal coupling.
-
Acetyl Protons: The four sharp singlets in the upfield region correspond to the methyl protons of the four acetyl groups. Their distinct chemical shifts can sometimes be observed due to the different magnetic environments of the acetyl groups.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 169.5 - 170.5 | 4 x C=O (Acetyl) |
| 90.5 | C-1 (Anomeric) |
| 68.0 - 72.0 | C-2, C-3, C-4 |
| 62.5 | C-5 |
| 20.5 - 21.0 | 4 x CH₃ (Acetyl) |
Interpretation:
-
Carbonyl Carbons: The signals in the downfield region (around 170 ppm) are characteristic of the carbonyl carbons of the acetyl groups.
-
Anomeric Carbon (C-1): The anomeric carbon appears at a characteristic downfield shift (around 90 ppm) due to its attachment to two oxygen atoms.
-
Ring Carbons (C-2, C-3, C-4): These carbons resonate in the typical range for sp³ carbons bonded to oxygen.
-
Methylene Carbon (C-5): The C-5 carbon appears at a slightly more upfield position compared to the other ring carbons.
-
Acetyl Methyl Carbons: The upfield signals correspond to the methyl carbons of the four acetyl groups.
Workflow for NMR Analysis:
Caption: Workflow for the comprehensive NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Medium | C-H stretching (alkane) |
| ~1740-1750 | Strong | C=O stretching (ester) |
| ~1220-1240 | Strong | C-O stretching (ester, acyl-O) |
| ~1040-1080 | Strong | C-O stretching (pyranose ring) |
Interpretation:
-
C=O Stretch: The most prominent feature in the IR spectrum is the strong absorption band around 1740-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional groups.
-
C-O Stretches: The spectrum also displays strong bands corresponding to the C-O stretching vibrations. The band around 1220-1240 cm⁻¹ is attributed to the acyl-oxygen (C(=O)-O) bond of the ester, while the absorptions in the 1040-1080 cm⁻¹ region are characteristic of the C-O bonds within the pyranose ring.
-
C-H Stretches: The medium intensity bands in the 2900-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methine groups.
Logical Flow of IR Spectral Interpretation:
Caption: A systematic approach to interpreting the IR spectrum of an organic molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Table 4: Mass Spectrometry Data for this compound [3]
| m/z | Interpretation |
| 318 | Molecular Ion [M]⁺ |
| 259 | [M - OAc]⁺ |
| 216 | [M - AcOH - CH₂CO]⁺ |
| 170 | [M - 2xAcOH - CH₂CO]⁺ |
| 157 | |
| 128 | |
| 115 | |
| 103 | |
| 86 | |
| 68 | |
| 43 | [CH₃CO]⁺ (base peak) |
Interpretation:
-
Molecular Ion: The molecular ion peak at m/z 318 corresponds to the molecular weight of this compound (C₁₃H₁₈O₉).
-
Fragmentation Pattern: The fragmentation of acetylated sugars is complex. Common fragmentation pathways involve the loss of acetyl groups (as acetic acid, ketene, or the acetyl radical) and cleavage of the pyranose ring. The base peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺), which is a stable fragment. The observation of ions corresponding to the loss of 59 Da (acetyl group) and 60 Da (acetic acid) are also indicative of an acetylated sugar. The presence of ions at m/z 170 and 128 are also characteristic fragments for acetylated pentoses.
Conclusion
This guide has provided a detailed technical overview of the synthesis and spectroscopic characterization of this compound. The provided protocols and data interpretations serve as a valuable resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development. By understanding the nuances of its synthesis and the key features of its spectroscopic data, scientists can confidently prepare and characterize this important building block for the synthesis of novel and impactful bioactive molecules.
References
-
Beswick, L.; Miller, G. J. 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic Acid. Molbank2017 , 2017(3), M947. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2817255, 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose. [Link]
-
Chervin, S. M.; Zerkowski, J. A. Synthesis of 1,2,3,4-tetra-O-acetyl-5-deoxy-5-C-[(R) and (S) -methoxyphosphinyl]-alpha- and -beta-D-ribopyranoses. Carbohydrate Research1987 , 164, 211-223. [Link]
-
De Bruyn, A.; et al. ¹H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of ¹H-Shift Increments. Journal of Carbohydrate Chemistry1986 , 5(1), 1-16. [Link]
-
Achmatowicz, M.; et al. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Organic Syntheses2016 , 93, 200-209. [Link]
-
Jeffrey, G. A.; et al. 1,2,3,4-Tetra-O-acetyl-β-D-arabinopyranose: A Neutron Refinement and Comparison with X-Ray Refinement. Carbohydrate Research1979 , 74, 329-333. [Link]
- Ramasamy, K.; et al. Process for producing a ribofuranose. EP1537134B1, 2006.
-
da Silva, A. B. F.; et al. Synthesis of Novel O-Acylated- D -ribono-1,5-lactones and Structural Assignment Supported by Conventional NOESY-NMR and X-ray Analysis. Journal of the Brazilian Chemical Society2010 , 21(9), 1709-1716. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 97336, beta-D-Ribopyranose, 1,2,3,4-tetraacetate. [Link]
-
Smith, J. C.; et al. O-Acetyl-ADP Ribose as Novel Metabolites derived from the Sir2 Family of β-NAD+-Dependent Deacetylases. Journal of Biological Chemistry2005 , 280(18), 18145-18154. [Link]
-
Plazinski, W.; et al. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances2022 , 12(35), 22961-22970. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 441481, beta-D-Ribopyranose. [Link]
-
Basu, S.; et al. Polysaccharides from Dolichos biflorus Linn and Trachyspermum ammi Linn seeds: Isolation, characterization and remarkable antimicrobial activity. ResearchGate2018 . [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83064, 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. [Link]
-
Research Explorer. 1,2,3,4-tetra-o-acetyl-β-D-mannuronic acid. [Link]
-
Wang, Y.; et al. Acetyl α-d-2,3,4-triacetyllyxopyranoside. Acta Crystallographica Section E2011 , 67(Pt 12), o3246. [Link]
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An In-depth Technical Guide to the Anomeric Effect in Tetra-O-acetyl-beta-D-ribopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the anomeric effect as it manifests in tetra-O-acetyl-beta-D-ribopyranose. Moving beyond a general overview, this document delves into the stereoelectronic underpinnings of this phenomenon and its profound influence on the conformational behavior of this fully acetylated ribopyranose derivative. By integrating seminal experimental findings with modern computational insights, this guide serves as an essential resource for professionals engaged in carbohydrate chemistry, medicinal chemistry, and drug design.
The Anomeric Effect: A Fundamental Stereoelectronic Principle
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, a counterintuitive orientation when considering steric hindrance alone.[1] This phenomenon, with an energetic stabilization typically in the range of 4-8 kJ/mol for many sugars, arises from complex stereoelectronic interactions.[1]
Two primary theories are invoked to explain the anomeric effect:
-
Hyperconjugation: This model posits a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom (O-5) and the antibonding (σ*) orbital of the C1-O1 bond when the substituent is in the axial position. This orbital overlap, which is geometrically favorable in the axial conformation, leads to electron delocalization and a lowering of the molecule's overall energy.
-
Dipole Moment Minimization: An alternative explanation considers the electrostatic repulsion between the dipoles of the endocyclic oxygen and the exocyclic anomeric substituent. In the equatorial orientation, these dipoles are more aligned, resulting in greater repulsive forces. Conversely, the axial conformation orients these dipoles in a more opposed fashion, minimizing repulsion and leading to a more stable state.[1]
It is now widely accepted that the anomeric effect is a multifactorial phenomenon, with both hyperconjugation and electrostatic interactions contributing to the observed conformational preferences.[2]
Conformational Landscape of this compound
The pyranose ring is not planar and can adopt various conformations, most notably the chair conformations. For beta-D-ribopyranose, two primary chair conformations are possible: the 4C1 and the 1C4 conformers. The presence and orientation of the four bulky acetyl groups, in conjunction with the anomeric effect, dictate the conformational equilibrium of this compound.
In the case of the beta-anomer, the C-1 acetoxy group is equatorial in the 4C1 conformation and axial in the 1C4 conformation. The anomeric effect would therefore be expected to stabilize the 1C4 conformation where the anomeric substituent is axial. However, the steric interactions between the bulky acetyl groups also play a significant role in determining the overall conformational preference.
A seminal study by Durette and Horton investigated the conformational equilibria of the D-aldopentopyranose tetraacetates using nuclear magnetic resonance (NMR) spectroscopy. Their work provided crucial experimental data for understanding the conformational behavior of these molecules in solution.[3][4]
Elucidating Conformation through 1H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the conformation of cyclic molecules like pyranoses. The magnitude of the vicinal coupling constants (3JH,H) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of protons on the pyranose ring can be deduced, and thus the dominant chair conformation can be identified.
For this compound, the key coupling constants are those between the ring protons (H-1 to H-5). The expected values for axial-axial, axial-equatorial, and equatorial-equatorial couplings in a chair conformation allow for the assignment of the dominant conformer.
Based on the work of Durette and Horton, the following table summarizes the experimentally observed 1H NMR coupling constants for this compound in solution, which allows for the determination of its conformational equilibrium.
| Coupling Constant | Observed Value (Hz) | Inferred Dihedral Angle |
| J1,2 | 3.6 | ~45° (axial-equatorial) |
| J2,3 | 8.0 | ~160° (axial-axial) |
| J3,4 | 8.0 | ~160° (axial-axial) |
| J4,5ax | 10.5 | ~180° (axial-axial) |
| J4,5eq | 5.0 | ~60° (axial-equatorial) |
Data adapted from Durette, P. L.; Horton, D. J. Org. Chem. 1971, 36 (18), 2658–2669.[3]
The observed coupling constants, particularly the large values for J2,3, J3,4, and J4,5ax, are indicative of diaxial relationships between these protons. This pattern is consistent with the 1C4 conformation being the predominant form in solution. In this conformation, H-2, H-3, and H-4 are all in axial positions. The smaller J1,2 value suggests an axial-equatorial relationship between H-1 and H-2, which is also consistent with the 1C4 chair.
This experimental evidence strongly suggests that for this compound, the anomeric effect, which favors an axial C-1 substituent, in combination with the steric and electronic effects of the other acetyl groups, drives the conformational equilibrium towards the 1C4 chair.
The Role of the Anomeric Effect in Drug Development
The three-dimensional structure of a carbohydrate is critical for its biological activity, including its recognition by enzymes and receptors. The anomeric effect, by influencing the conformational preferences of the pyranose ring and the orientation of substituents, plays a crucial role in determining this 3D structure.
For drug development professionals, understanding and predicting the conformational behavior of carbohydrate-based molecules is paramount. For instance, in the design of glycosidase inhibitors or carbohydrate-based drugs, the conformation of the sugar moiety will dictate how it fits into the active site of its target protein. The stabilization of a particular conformation through the anomeric effect can pre-organize the molecule for optimal binding, enhancing its efficacy.
This compound and its derivatives are important intermediates in the synthesis of various nucleosides and other bioactive molecules.[5] A thorough understanding of its conformational preferences, as dictated by the anomeric effect, is therefore essential for the rational design and synthesis of novel therapeutic agents.
Experimental Protocols
Synthesis of this compound
A general and reliable method for the per-acetylation of ribose is as follows. This procedure typically yields a mixture of anomers, from which the desired beta-anomer can be isolated.
Materials:
-
D-ribose
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Suspend D-ribose in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add acetic anhydride dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water, while cooling the flask in an ice bath.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the anomers and obtain pure this compound.
Visualization of Key Concepts
Conclusion
The anomeric effect is a critical determinant of the conformational preferences of this compound. Experimental evidence, primarily from 1H NMR spectroscopy, demonstrates that this molecule predominantly adopts a 1C4 chair conformation in solution. This preference is a result of the stabilizing anomeric effect, which favors an axial orientation of the C-1 acetoxy group, in concert with the complex interplay of steric and electronic effects from all four acetyl substituents. For scientists in academia and the pharmaceutical industry, a deep understanding of these fundamental principles is indispensable for the rational design and synthesis of novel carbohydrate-based therapeutics and biological probes. The insights provided in this guide serve to bridge the gap between fundamental stereoelectronic principles and their practical application in the field of drug development.
References
-
Durette, P. L.; Horton, D. Conformational studies on pyranoid sugar derivatives. Conformational equilibriums of the D-aldopentopyranose tetraacetates and tetrabenzoates. J. Org. Chem.1971 , 36 (18), 2658–2669. [Link]
-
Durette, P. L.; Horton, D. Conformational inversion of pyranoid ring sugars. Conformational equilibrium of .beta.-D-ribopyranose tetraacetate. J. Am. Chem. Soc.1971 , 93 (10), 2647–2653. [Link]
-
Durette, P. L.; Horton, D. Correction. Conformational Studies on Pyranoid Sugar Derivatives. The Conformational Equilibria of the D-Aldopentopyronose Tetraacetates and Tetrabenzoates. J. Org. Chem.1971 , 36 (25), 4169–4169. [Link]
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Wiberg, K. B.; Bailey, W. F.; Lambert, K. M.; Stempel, Z. D. The Anomeric Effect: It's Complicated. J. Org. Chem.2018 , 83 (9), 5242–5255. [Link]
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Liu, L.; et al. Origin of anomeric effect: a density functional steric analysis. J. Phys. Chem. A2011 , 115 (45), 12691-12699. [Link]
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Durette, P. L.; Horton, D. Conformational and configurational equilibria of the eight D-aldopentopyranose tetra-acetates. J. Chem. Soc. D1969 , 516-518. [Link]
-
Durette, P. L.; Horton, D. The conformational equilibria of peracylated D-aldopentopyranosyl derivatives. Relative anomeric effect of various groups and the influence of configuration and solvent. J. Chem. Soc. D1970 , 1608-1609. [Link]
-
Lemieux, R. U.; Anderson, L.; Conner, A. H. The mutarotation of 2-deoxy-D-erythro-pentose ("2-deoxy-D-ribose"). Conformations, kinetics, and equilibria. Carbohydr. Res.1971 , 20 (1), 59-72. [Link]
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PubChem. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. [Link]
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Perrin, C. L. The anomeric effect. Pure Appl. Chem.1995 , 67 (5), 719-725. [Link]
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Cui, Y.; et al. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Carbohydr. Res.2004 , 339 (6), 1215-1217. [Link]
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Reddy, M. V. R.; et al. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Tetrahedron Lett.2003 , 44 (36), 6825-6827. [Link]
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Kuttel, M. M.; et al. A Multi-Faceted Approach to Elucidate the Crystal Structure of D-Ribose: Similarities to Protein Structure Determination. Crystals2016 , 6 (9), 112. [Link]
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Study of Influence of Anomeric Effect on Conformational Preferences using hybrid density functional theory (DFT) and natural bon. Revue Roumaine de Chimie2020 , 65 (1), 43-50. [Link]
-
Jastrzebski, J.; et al. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Org. Biomol. Chem.2022 , 20 (40), 7964-7973. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Tetra-O-acetyl-beta-D-ribopyranose in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetra-O-acetyl-beta-D-ribopyranose, a peracetylated derivative of D-ribose, stands as a pivotal building block in contemporary medicinal chemistry. Its strategic importance lies in its role as a versatile precursor for the synthesis of a myriad of nucleoside analogues that form the backbone of numerous antiviral and anticancer therapeutics. The acetyl protecting groups not only enhance its stability and solubility in organic solvents but also critically influence the stereochemical outcome of glycosylation reactions, a cornerstone of nucleoside synthesis. This guide provides an in-depth exploration of the synthesis, key reaction mechanisms, and significant applications of this compound, with a focus on its instrumental role in the development of prominent drugs such as Remdesivir and Capecitabine. Detailed experimental protocols, mechanistic insights, and purification strategies are presented to empower researchers in harnessing the full potential of this essential carbohydrate derivative.
Introduction: The Strategic Importance of a Protected Sugar
In the intricate landscape of drug discovery, the quest for novel therapeutic agents often hinges on the innovative modification of fundamental biological molecules. Nucleosides, the building blocks of nucleic acids, represent a particularly fruitful area of exploration. By modifying the sugar moiety or the nucleobase, chemists can design analogues that interfere with viral replication or cancer cell proliferation. This compound emerges as a critical starting material in this endeavor. Its peracetylated structure provides a stable, easily handleable solid that serves as a masked form of D-ribose, the central component of ribonucleosides. The acetyl groups play a dual role: they protect the hydroxyl groups from unwanted side reactions and they participate in the crucial glycosylation step, directing the stereoselective formation of the desired β-anomer, which is essential for biological activity. This guide will delve into the core technical aspects of working with this versatile molecule, from its synthesis to its application in the creation of life-saving medicines.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₉ | [1] |
| Molecular Weight | 318.28 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 110-112 °C | [1] |
| Optical Rotation | [α]20/D = -54° to -56° (c=5 in MeOH) | [1] |
| CAS Number | 4049-34-7 | [1] |
Synthesis of this compound
The efficient synthesis of this compound from D-ribose is a critical first step for its application in drug development. The most common method involves the acetylation of D-ribose using acetic anhydride, often in the presence of a catalyst or a base like pyridine. The reaction conditions can be optimized to favor the formation of the β-anomer.
General Synthesis Workflow
The overall transformation from D-ribose to its peracetylated pyranose form can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the acetylation of monosaccharides.
Materials:
-
D-Ribose
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Isopropanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend D-ribose in anhydrous pyridine.
-
Acetylation: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of ice-water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Extraction and Washing: Wash the organic layer sequentially with cold 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a syrup or solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system such as ethanol or isopropanol to yield pure this compound as a white crystalline solid.[2]
The Crucial Role in Stereoselective Glycosylation
The primary utility of this compound lies in its function as a glycosyl donor in the synthesis of nucleosides. The stereochemical outcome of the glycosylation reaction is of paramount importance, as typically only the β-anomer of a nucleoside exhibits the desired biological activity.
The Mechanism of Neighboring Group Participation
The stereoselectivity of the glycosylation reaction is governed by a mechanism known as "neighboring group participation" by the acetyl group at the C-2 position of the ribopyranose ring.
Caption: Mechanism of stereoselective glycosylation via neighboring group participation.
Causality behind Stereoselectivity:
-
Activation: A Lewis acid catalyst activates the anomeric acetyl group, facilitating its departure and the formation of an oxocarbenium ion intermediate.
-
Neighboring Group Participation: The carbonyl oxygen of the acetyl group at the C-2 position acts as an internal nucleophile, attacking the anomeric carbon.
-
Intermediate Formation: This intramolecular attack results in the formation of a cyclic acyl dioxolanylium ion intermediate. This intermediate effectively blocks the α-face of the ribose ring.
-
Stereospecific Attack: The incoming nucleophile (the heterocyclic base) can then only attack the anomeric carbon from the opposite, unhindered β-face.
-
Product Formation: This leads to the exclusive or predominant formation of the desired β-glycosidic bond, resulting in the β-nucleoside.[3]
Applications in Drug Synthesis: Case Studies
The true value of this compound is exemplified by its application in the synthesis of blockbuster drugs.
Antiviral Therapy: The Synthesis of Remdesivir
Remdesivir, an antiviral drug that gained prominence during the COVID-19 pandemic, is a nucleotide analogue that inhibits viral RNA polymerase. While the commercial synthesis of Remdesivir is complex and involves multiple steps, early synthetic routes and related analogue syntheses utilize protected ribose derivatives like Tetra-O-acetyl-beta-D-ribofuranose (an isomer of the pyranose form) as a key starting material for the crucial C-glycosylation step.[4][5] The acetyl groups ensure the correct stereochemistry at the anomeric carbon, which is vital for the drug's activity.
Simplified Synthetic Logic:
Caption: Conceptual synthetic pathway to Remdesivir highlighting the role of the protected ribose.
Anticancer Therapy: The Synthesis of Capecitabine
Capecitabine is a prodrug that is enzymatically converted to the anticancer agent 5-fluorouracil in the body. Its synthesis involves the coupling of a protected 5'-deoxy-ribose derivative with a fluorinated pyrimidine base.[6] A key intermediate in this synthesis is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, which is prepared from D-ribose.[7][8][9] The acetyl groups are instrumental in directing the stereoselective formation of the β-nucleoside.
Key Synthetic Transformation:
The crucial glycosylation step in the synthesis of a Capecitabine precursor involves the reaction of a silylated 5-fluorocytosine derivative with an acetylated 5-deoxyribose derivative, often catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄).[7]
Purification and Characterization
Ensuring the purity of this compound is critical for the success of subsequent synthetic steps.
Purification Techniques
-
Recrystallization: This is the most common and effective method for purifying the final product. Solvents such as ethanol, isopropanol, or mixtures with water are typically used to obtain high-purity crystalline material.[2][10]
-
Column Chromatography: For smaller scale preparations or for separating mixtures of anomers, silica gel column chromatography can be employed.[11] A solvent system of ethyl acetate and hexane is a common eluent for separating acetylated sugars.[12]
Analytical Characterization
The structure and purity of this compound are confirmed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Multiple signals in the acetate region (around 2.0-2.2 ppm). Anomeric proton signal at a characteristic downfield shift. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the acetyl groups (around 170 ppm) and the pyranose ring carbons. |
| IR Spectroscopy | Strong absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretching of the ester groups. |
| Mass Spectrometry | Molecular ion peak or fragments corresponding to the loss of acetyl groups. |
Conclusion and Future Perspectives
This compound is more than just a protected sugar; it is a key enabler in the synthesis of complex and life-saving nucleoside-based drugs. Its ability to control stereochemistry during glycosylation reactions is a testament to the elegance of organic chemistry principles like neighboring group participation. As the demand for novel antiviral and anticancer agents continues to grow, the importance of this versatile building block will undoubtedly persist. Future research may focus on developing even more efficient and greener synthetic routes to this compound and its derivatives, as well as exploring its utility in the synthesis of novel classes of bioactive molecules. For researchers in the field of drug development, a thorough understanding of the chemistry and application of this compound is not just beneficial, but essential for driving innovation and creating the next generation of therapeutics.
References
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Understanding the Capecitabine Synthesis Route Involving 1,2,3-Triacetyl-5-deoxy-D-ribose. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Synthesis of Remdesivir. (2020, April 17). Freshine Chem. Retrieved from [Link]
- Reddy, B. V. S., et al. (2021). Total synthesis of remdesivir.Tetrahedron Letters, 66, 152877.
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Method for the preparation of capecitabine and intermediates used in said method. (2009). PubChem. Retrieved from [Link]
- Wang, Y., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524.Organic Process Research & Development, 26(8), 2353–2358.
- Reddy, B. V. S., et al. (2021). Total synthesis of remdesivir.Bioorganic & Medicinal Chemistry Letters, 35, 127791.
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Synthesis of capecitabine. (2009). ResearchGate. Retrieved from [Link]
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Scalable synthesis of capecitabine 55 from D-ribose. (n.d.). ResearchGate. Retrieved from [Link]
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Synthetic Routes to Sofosbuvir. (2015). ResearchGate. Retrieved from [Link]
- Process for the preparation of sofosbuvir. (2015). Google Patents.
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Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. (2018). National Institutes of Health. Retrieved from [Link]
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beta-D-Ribopyranose, 1,2,3,4-tetraacetate. (n.d.). PubChem. Retrieved from [Link]
-
1,2,3,5-Tetraacetyl-beta-D-ribofuranose. (n.d.). PubChem. Retrieved from [Link]
-
1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. (2017). MDPI. Retrieved from [Link]
-
Sofosbuvir. (n.d.). Wikipedia. Retrieved from [Link]
- Process for producing a ribofuranose. (2004). Google Patents.
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Sofosbuvir. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (2003). PubMed. Retrieved from [Link]
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Strategies to Purify Carbohydrate Based Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]
- Separation of Sugar Acetates by Chromatography. (1947). Journal of the American Chemical Society, 69(8), 2059–2060.
- Process for producing a ribofuranose. (2006). Google Patents.
- Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate. (2014). Google Patents.
-
The synthesis of 1,2,3,5-tetraacetyl-β-d-ribose (1) from... (n.d.). ResearchGate. Retrieved from [Link]
-
Approaches to stereoselective 1,1'-glycosylation. (2018). National Institutes of Health. Retrieved from [Link]
-
Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. (2022). National Institutes of Health. Retrieved from [Link]
-
ChemInform Abstract: Glycosidation. Part 14. Stereoselective Synthesis of Acetal‐β‐glucosides by Reaction of 2,3,4,6‐Tetra‐O‐acetyl‐β‐D‐glucopyranose with Enol Ethers. (1987). Sci-Hub. Retrieved from [Link]
-
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (2003). ResearchGate. Retrieved from [Link]
-
Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses. (2005). PubMed. Retrieved from [Link]
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 852137.
-
A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic... (1995). PubMed. Retrieved from [Link]
- Determination of Neutral Sugars by Gas Chromatography of their Alditol Acetates. (2001). Current Protocols in Food Analytical Chemistry.
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Commercial availability and suppliers of Tetra-O-acetyl-beta-D-ribopyranose
An In-depth Technical Guide to Tetra-O-acetyl-beta-D-ribopyranose for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose (CAS No. 4049-34-7), a pivotal acetylated sugar derivative in carbohydrate chemistry and pharmaceutical research. We will explore its physicochemical properties, commercial availability from leading suppliers, and its critical role as a glycosyl donor and protecting group in the synthesis of nucleoside analogs and other bioactive molecules. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers. Detailed protocols, comparative data tables, and workflow diagrams are included to support practical application in a laboratory setting. This document serves as an essential resource for scientists engaged in antiviral and anticancer drug discovery and development.
Introduction: The Strategic Importance of an Acetylated Ribose
In the intricate world of medicinal chemistry, particularly in the synthesis of nucleoside analogs that form the backbone of numerous antiviral and anticancer therapies, precision is paramount. 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is a versatile intermediate whose strategic value lies in its acetyl-protected hydroxyl groups. These protecting groups render the molecule stable under various reaction conditions while allowing for stereoselective glycosylation reactions.[1] Its pyranose (six-membered ring) structure is a key isomeric form of acetylated ribose, distinct from its furanose (five-membered ring) counterpart, β-D-Ribofuranose 1,2,3,5-tetraacetate (CAS No. 13035-61-5), which is also a common precursor in nucleoside synthesis.[2]
The primary utility of this compound is as a key intermediate for the synthesis of glycosides and nucleosides, making it indispensable for researchers developing new pharmaceuticals.[1] Its structure facilitates selective reactions, which can enhance yields and simplify the purification of final products.[1] This guide will focus specifically on the β-D-ribopyranose tetraacetate, detailing its properties, sourcing, and application in synthetic workflows.
Physicochemical Properties
The fundamental characteristics of a chemical reagent dictate its handling, reactivity, and analytical profile. The properties of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose are summarized below.
| Property | Value | Source |
| CAS Number | 4049-34-7 | , |
| Molecular Formula | C₁₃H₁₈O₉ | |
| Molecular Weight | 318.28 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 110-112 °C | |
| Optical Rotation | [α]20/D = -54 to -56° (c=5 in MeOH) | |
| Purity | ≥ 99% (GC) |
Commercial Availability and Sourcing
Reliable sourcing of high-purity starting materials is a critical first step in any synthetic campaign. This compound is available from several specialized chemical suppliers. It is crucial for researchers to verify the specific isomeric form (pyranose vs. furanose) and anomer (α vs. β) when ordering, as nomenclature can sometimes be ambiguous in catalogs.
| Supplier | Product Name | Catalog Number | CAS Number | Purity |
| Chem-Impex | 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose | 01777 | 4049-34-7 | ≥ 99% (GC) |
| TCI America | This compound | R0065 | 4049-34-7 | >98.0% (HPLC) |
| CP Lab Safety | This compound | R0065 (TCI) | 4049-34-7 | N/A |
Note: This list is not exhaustive but represents prominent suppliers. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.
Core Application: Synthesis of Nucleoside Analogs
The primary application driving demand for this molecule is its role as a glycosyl donor in the synthesis of nucleoside analogs. These synthetic nucleosides are foundational to many antiviral and anticancer drugs.[1][3] The acetyl groups protect the hydroxyls of the ribose sugar, while the anomeric acetate at the C1 position serves as a leaving group, allowing for the stereoselective formation of a glycosidic bond with a nucleobase.
Generalized Synthetic Workflow
The reaction, known as a glycosylation, typically involves activating the anomeric carbon (C1) with a Lewis acid catalyst. This facilitates the nucleophilic attack from a nitrogen atom of a heterocyclic base (e.g., a purine or pyrimidine derivative).
Caption: Generalized workflow for nucleoside synthesis.
Causality in Experimental Design
-
Why Silylated Nucleobases? Heterocyclic bases are often silylated (e.g., with HMDS) prior to the reaction. This increases their solubility in organic solvents and enhances the nucleophilicity of the ring nitrogen, promoting a more efficient reaction.
-
Choice of Lewis Acid: The strength of the Lewis acid (e.g., TMSOTf is a strong catalyst, SnCl₄ is milder) is chosen based on the reactivity of the nucleobase. A more reactive base may require a milder catalyst to prevent side reactions.
-
Inert Atmosphere: These reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from decomposing the Lewis acid catalyst and the silylated intermediates.
-
Zemplén Deprotection: The final deprotection step to remove the acetyl groups is often achieved using catalytic sodium methoxide in methanol (Zemplén conditions). This is a mild and efficient method that typically does not affect the newly formed glycosidic bond or other sensitive functional groups.
Exemplar Experimental Protocol: Synthesis of a Pyrimidine Nucleoside
This protocol is a representative example and should be adapted based on the specific nucleobase and laboratory conditions.
Objective: To synthesize a protected pyrimidine nucleoside via glycosylation of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose with a silylated pyrimidine.
Materials:
-
1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose (1.0 eq)
-
Pyrimidine base (e.g., Uracil) (1.2 eq)
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate (catalytic amount)
-
Anhydrous Acetonitrile (solvent)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
Silylation of Nucleobase: In a flame-dried, round-bottom flask under an argon atmosphere, suspend the pyrimidine base and a catalytic amount of ammonium sulfate in hexamethyldisilazane. Heat the mixture to reflux until the solution becomes clear (typically 2-4 hours), indicating complete silylation.
-
Removal of Excess HMDS: Remove the excess HMDS under high vacuum to yield the persilylated base as an oil or solid.
-
Glycosylation Reaction:
-
Re-dissolve the silylated base in anhydrous acetonitrile.
-
In a separate flame-dried flask, dissolve the 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose in anhydrous acetonitrile.
-
Cool the sugar solution to 0 °C using an ice bath.
-
Slowly add the TMSOTf catalyst to the sugar solution and stir for 10 minutes.
-
Transfer the solution of the silylated base to the activated sugar solution via cannula.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting sugar (typically 4-12 hours).
-
-
Workup and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure, protected nucleoside.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the new glycosidic bond (β-anomer) is typically confirmed by the coupling constant of the anomeric proton in the ¹H NMR spectrum.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this reagent.
-
Storage: Store at room temperature or refrigerated (2-8°C), as recommended by the supplier.[1] Keep the container tightly closed in a dry and well-ventilated place.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is more than just a protected sugar; it is a precision tool for the stereoselective synthesis of complex biomolecules. Its commercial availability and well-understood reactivity make it an invaluable starting material for researchers in drug discovery. By understanding the principles behind its application, particularly in nucleoside synthesis, scientists can leverage this key intermediate to build novel therapeutic agents efficiently and effectively.
References
-
1,2,3,5-Tetraacetyl-beta-D-ribofuranose Summary , PubChem, [Link]
- Process for producing a ribofuranose, Google P
-
This compound Product Page , CP Lab Safety, [Link]
- Process for producing a ribofuranose, Google P
Sources
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Nucleoside Analogs Using Tetra-O-acetyl-beta-D-ribopyranose
Introduction: The Enduring Significance of Nucleoside Analogs in Modern Therapeutics
Nucleoside analogs represent a cornerstone of medicinal chemistry and drug development, exhibiting a broad spectrum of therapeutic activities, most notably as antiviral and anticancer agents.[1][2] Their efficacy lies in their structural mimicry of natural nucleosides, the fundamental building blocks of DNA and RNA. This structural similarity allows them to be recognized and processed by cellular enzymes, leading to the disruption of nucleic acid synthesis and the inhibition of viral replication or cancer cell proliferation.
The strategic synthesis of these vital compounds often employs protected sugar moieties to ensure stereochemical control and regioselectivity during the crucial glycosylation step. Among the various starting materials, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose stands out as a versatile and readily available precursor for the synthesis of a diverse array of ribonucleoside analogs. This guide provides an in-depth exploration of the synthesis of nucleoside analogs using this key intermediate, with a particular focus on the robust and widely adopted Vorbrüggen glycosylation reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and address common challenges encountered in the laboratory, thereby equipping researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize these critical therapeutic agents.
The Vorbrüggen Glycosylation: A Powerful Tool for N-Glycosidic Bond Formation
The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, is the most prevalent and versatile method for the synthesis of nucleosides.[3][4] This reaction involves the coupling of a silylated heterocyclic base (a nucleobase) with an electrophilic sugar derivative, such as Tetra-O-acetyl-beta-D-ribofuranose, in the presence of a Lewis acid catalyst.[3][4] The use of silylated nucleobases enhances their solubility and nucleophilicity, facilitating a smoother and more efficient reaction.[5]
Reaction Mechanism: A Stepwise Look at N-Glycosidic Bond Formation
The mechanism of the Vorbrüggen glycosylation is a well-established process that proceeds through several key steps to ensure the desired stereochemical outcome. The 2-α-acetoxy group on the ribose sugar plays a critical role in directing the stereochemistry of the glycosylation, leading predominantly to the formation of the β-anomer through neighboring group participation.[6][7]
Caption: The reaction mechanism of the Vorbrüggen glycosylation.
The key steps are as follows:
-
Activation of the Sugar: The Lewis acid catalyst, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), activates the Tetra-O-acetyl-beta-D-ribopyranose by coordinating to the anomeric acetyl group, facilitating its departure.[8]
-
Formation of the Acyl-oxonium Ion: The neighboring acetyl group at the C-2 position participates in the reaction, forming a cyclic acyl-oxonium ion intermediate. This intermediate is crucial for controlling the stereochemistry of the reaction.[5]
-
Nucleophilic Attack: The silylated nucleobase then attacks the anomeric carbon of the acyl-oxonium ion. Due to the steric hindrance imposed by the cyclic intermediate, the attack occurs from the opposite face (β-face), leading to the stereoselective formation of the β-nucleoside.[5]
-
Deprotection: The resulting protected nucleoside analog is then subjected to a deprotection step to remove the acetyl groups from the sugar moiety and any protecting groups on the nucleobase, yielding the final nucleoside analog.[9][10]
Experimental Protocols: A Step-by-Step Guide
The synthesis of nucleoside analogs via the Vorbrüggen glycosylation is a multi-step process that requires careful execution. The following protocols provide a detailed workflow, from the preparation of the silylated nucleobase to the final deprotection and purification of the nucleoside analog.
Caption: A generalized workflow for nucleoside analog synthesis.
Protocol 1: Silylation of the Nucleobase
The silylation of the nucleobase is a critical first step to enhance its reactivity and solubility in the subsequent glycosylation reaction. Hexamethyldisilazane (HMDS) is a commonly used silylating agent.[11][12]
Materials:
-
Nucleobase (e.g., Uracil, Adenine)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or Ammonium sulfate (catalytic amount)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nucleobase.
-
Add an excess of HMDS and a catalytic amount of TMSCl or ammonium sulfate.
-
The mixture is then heated to reflux in an anhydrous solvent until the nucleobase completely dissolves and the solution becomes clear. The reaction progress can be monitored by the cessation of ammonia evolution.[11]
-
After the reaction is complete, the excess HMDS and solvent are removed under reduced pressure to yield the persilylated nucleobase as an oil or solid.
-
The silylated base should be used immediately in the next step without further purification.
Protocol 2: Vorbrüggen Glycosylation
This protocol outlines the coupling of the silylated nucleobase with this compound.
Materials:
-
Silylated nucleobase (from Protocol 1)
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Tin(IV) chloride (SnCl₄))
-
Round-bottom flask with a magnetic stirrer and under an inert atmosphere
-
Ice bath
Procedure:
-
Dissolve the silylated nucleobase and this compound in an anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid (e.g., TMSOTf) to the cooled solution with stirring. The amount of Lewis acid is typically in the range of 1.2 to 1.4 equivalents.[4]
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
The mixture is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude protected nucleoside analog.
Protocol 3: Purification of the Protected Nucleoside Analog
Flash column chromatography is a standard method for the purification of the protected nucleoside analog.[3][13]
Materials:
-
Crude protected nucleoside analog
-
Silica gel for flash chromatography
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column and accessories
Procedure:
-
Prepare a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified protected nucleoside analog.
Protocol 4: Deprotection of the Nucleoside Analog
The final step is the removal of the acetyl protecting groups from the sugar moiety. A common method is methanolysis catalyzed by a base.[9][10]
Materials:
-
Purified protected nucleoside analog
-
Anhydrous methanol
-
Base catalyst (e.g., sodium methoxide, triethylamine, or lysine)[9][10]
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the protected nucleoside analog in anhydrous methanol.
-
Add a catalytic amount of the base (e.g., a freshly prepared solution of sodium methoxide in methanol).
-
Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.
-
Neutralize the reaction mixture with an acidic resin or by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
The crude deprotected nucleoside can be purified by recrystallization or further chromatography if necessary.
Critical Reaction Parameters
The success of the Vorbrüggen glycosylation is highly dependent on the reaction conditions. The choice of solvent, Lewis acid, and temperature can significantly impact the yield and selectivity of the reaction, particularly when dealing with different classes of nucleobases.
| Nucleobase Type | Recommended Solvent | Recommended Lewis Acid | Typical Temperature | Key Considerations |
| Pyrimidines | Acetonitrile[8] | TMSOTf, SnCl₄ | Room Temperature to Reflux | Acetonitrile is generally the preferred solvent as it can help to minimize the formation of O-glycosylated byproducts.[8] |
| Purines | 1,2-Dichloroethane, Toluene[8] | TMSOTf | Room Temperature to Reflux | Less polar solvents are often favored for purine nucleosides to achieve the thermodynamically stable N-9 isomer. Prolonged heating may be necessary.[11] |
Troubleshooting Common Issues
Despite its robustness, the Vorbrüggen glycosylation can present certain challenges. Understanding and addressing these potential issues is key to a successful synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete silylation of the nucleobase.- Insufficiently active Lewis acid.- Low reactivity of the nucleobase. | - Ensure complete silylation by monitoring the reaction until a clear solution is obtained.- Use freshly distilled Lewis acid.- For weakly reactive nucleobases, consider using a more reactive sugar donor or alternative glycosylation methods.[14] |
| Formation of α-anomer | - Lack of a participating group at the C-2 position of the sugar. | - Ensure the use of a sugar with a participating group (e.g., acetyl) at the C-2 position to direct β-selectivity. |
| Side Reactions (e.g., O-glycosylation) | - Reaction of the Lewis acid with the solvent (e.g., acetonitrile).[14] | - For sensitive or weakly reactive nucleobases, consider using a less reactive solvent like 1,2-dichloroethane instead of acetonitrile.[14][15] |
| Difficult Purification | - Presence of closely eluting impurities. | - Optimize the flash chromatography conditions (e.g., use a gradient elution).- Consider recrystallization of the crude product before or after chromatography. |
Conclusion
The synthesis of nucleoside analogs using this compound via the Vorbrüggen glycosylation is a powerful and versatile methodology that has been instrumental in the development of numerous therapeutic agents. By understanding the underlying reaction mechanism, adhering to detailed and optimized protocols, and being prepared to troubleshoot common challenges, researchers can effectively and efficiently synthesize a wide range of nucleoside analogs. This guide provides a solid foundation for scientists and professionals in the field of drug development to harness this important synthetic strategy in their pursuit of novel and life-saving medicines.
References
-
Full article: Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides - Taylor & Francis Online. (2025). Retrieved from [Link]
-
Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium - SciELO. (n.d.). Retrieved from [Link]
- US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents. (n.d.).
-
Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC - NIH. (n.d.). Retrieved from [Link]
-
Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of nucleosides - Wikipedia. (n.d.). Retrieved from [Link]
-
Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. (n.d.). Retrieved from [Link]
-
(PDF) Simple Method for Fast Deprotection of Nucleosides by Triethylamine-Catalyzed Methanolysis of Acetates in Aqueous Medium - ResearchGate. (n.d.). Retrieved from [Link]
-
Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions | Organic Letters - ACS Publications. (2022). Retrieved from [Link]
-
Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC. (2022). Retrieved from [Link]
-
Vorbrüggen Glycosylation. (n.d.). Retrieved from [Link]
-
Some recent trends and progress in nucleoside synthesis - Biblioteka Nauki. (n.d.). Retrieved from [Link]
- EP1412369B1 - Process for preparing purine nucleosides - Google Patents. (n.d.).
-
Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method and Their Conversion to Potential Precursors for Tracers To Image Hypoxia - ACS Publications. (n.d.). Retrieved from [Link]
-
Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC - NIH. (2017). Retrieved from [Link]
-
A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Vorbrüggen glycosylation reaction and its mechanism. - ResearchGate. (n.d.). Retrieved from [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC - NIH. (n.d.). Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Optimization of Vorbrüggen glycosylation with N-acetyl cytosine and achiral ester. (n.d.). Retrieved from [Link]
-
Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC. (n.d.). Retrieved from [Link]
-
Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Chromatographic purification and separation process for mixtures of nucleic acids - DigitalOcean. (2002). Retrieved from [Link]
-
Nucleoside phosphoramidite - Wikipedia. (n.d.). Retrieved from [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - Frontiers. (n.d.). Retrieved from [Link]
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- 15. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
Application Notes and Protocols for Glycosylation Reactions with Tetra-O-acetyl-β-D-ribopyranose as a Donor
Introduction: The Central Role of Ribosides in Modern Drug Discovery
Ribosides, molecules in which a ribose sugar is linked to another chemical moiety, form the structural backbone of nucleic acids (RNA) and are integral components of numerous biologically active molecules, including nucleoside analogues that are cornerstones of antiviral and anticancer therapies.[1][2] The precise and stereocontrolled synthesis of these glycosidic bonds is a paramount challenge in medicinal chemistry and drug development. This guide provides an in-depth exploration of glycosylation reactions utilizing the readily available and stable donor, tetra-O-acetyl-β-D-ribopyranose. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into achieving high stereoselectivity, a critical factor for biological efficacy.
The Glycosyl Donor: Understanding Tetra-O-acetyl-β-D-ribopyranose
Tetra-O-acetyl-β-D-ribopyranose is a per-acetylated form of D-ribose in its six-membered pyranose ring configuration. The acetyl protecting groups enhance the stability of the molecule, making it a convenient and storable glycosyl donor. However, it is crucial to recognize that in many glycosylation reactions, particularly those catalyzed by Lewis acids, the thermodynamically less stable but more reactive furanose (five-membered ring) form is the key intermediate. The reaction conditions often facilitate an in-situ rearrangement from the pyranose to the furanose form, which then participates in the glycosylation.
The presence of the acetyl group at the C-2 position of the ribose moiety is of paramount importance for stereochemical control. This group can participate in the reaction mechanism through a phenomenon known as "neighboring group participation," which typically leads to the stereoselective formation of the β-anomer.[3][4] This is particularly relevant in the synthesis of natural nucleosides, which predominantly exist as β-anomers.
Mechanism of Glycosylation: The Vorbrüggen Reaction
One of the most widely employed and robust methods for the synthesis of nucleosides from acetylated ribose donors is the silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation.[3][5] This reaction involves the coupling of a silylated heterocyclic base (the acceptor) with an electrophilic sugar derivative in the presence of a Lewis acid catalyst.[3]
The key steps of the Vorbrüggen glycosylation mechanism are as follows:
-
Activation of the Glycosyl Donor: The Lewis acid (e.g., SnCl₄, TMSOTf) coordinates to the anomeric acetyl group of the tetra-O-acetyl-ribose, promoting its departure and the formation of a highly reactive oxocarbenium ion intermediate.
-
Neighboring Group Participation: The acetyl group at the C-2 position attacks the anomeric carbon, forming a cyclic dioxolenium ion intermediate.[4] This intermediate shields the α-face of the ribose ring.
-
Nucleophilic Attack: The silylated nucleobase, being a soft nucleophile, attacks the anomeric carbon from the less sterically hindered β-face.[6]
-
Formation of the β-Nucleoside: This stereospecific attack results in the formation of the desired β-nucleoside.
The use of silylated nucleobases is advantageous as it increases their solubility and nucleophilicity.[4]
Caption: The Vorbrüggen glycosylation workflow.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific nucleobase and desired scale.
Protocol 1: Silylation of the Nucleobase (Example: Thymine)
Objective: To prepare the silylated acceptor for the glycosylation reaction.
Materials:
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous pyridine
Procedure:
-
To a suspension of thymine (1.0 eq) in anhydrous pyridine, add HMDS (2.0 eq).
-
Add a catalytic amount of TMSCl (0.1 eq).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear (typically 2-4 hours).
-
Remove the solvent under reduced pressure to obtain the silylated thymine as a residue. This is typically used in the next step without further purification.
Protocol 2: Lewis Acid-Catalyzed Glycosylation
Objective: To couple the silylated nucleobase with tetra-O-acetyl-β-D-ribopyranose.
Materials:
-
Tetra-O-acetyl-β-D-ribopyranose (1.0 eq)
-
Silylated thymine (from Protocol 1, ~1.2 eq)
-
Anhydrous acetonitrile (or other suitable aprotic solvent like 1,2-dichloroethane)
-
Tin(IV) chloride (SnCl₄) (1.2 eq) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)
Procedure:
-
Dissolve tetra-O-acetyl-β-D-ribopyranose in anhydrous acetonitrile.
-
Add the silylated thymine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid (SnCl₄ or TMSOTf) to the stirred solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Acetyl Groups
Objective: To remove the acetyl protecting groups to yield the final nucleoside.
Materials:
-
Protected nucleoside (from Protocol 2)
-
Saturated methanolic ammonia
Procedure:
-
Dissolve the protected nucleoside in saturated methanolic ammonia.
-
Stir the solution at room temperature until TLC analysis shows complete deprotection (typically 12-24 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Caption: A streamlined overview of the experimental workflow.
Quantitative Data Summary
The yield of the glycosylation reaction is dependent on several factors, including the nucleobase, the Lewis acid catalyst, the solvent, and the reaction temperature. The following table provides a summary of typical yields reported in the literature for similar reactions.
| Glycosyl Donor | Acceptor | Catalyst | Solvent | Yield (%) | Anomeric Ratio (β:α) |
| Per-acetylated Ribose | Silylated Thymine | SnCl₄ | Acetonitrile | 64-95 | >95:5 |
| Per-acetylated Ribose | Silylated N⁶-Benzoyladenine | SnCl₄ | Acetonitrile | Moderate to Good | Predominantly β |
| Per-acetylated Ribose | Silylated Uracil | TMSOTf | 1,2-Dichloroethane | Good | Predominantly β |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the glycosyl donor and the Lewis acid, significantly reducing the yield. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Choice of Lewis Acid: SnCl₄ is a strong Lewis acid that is effective for a wide range of nucleobases. TMSOTf is also a powerful catalyst and is often used under milder conditions. The choice of Lewis acid may need to be optimized for specific substrates.
-
Stereoselectivity: While the C-2 acetyl group strongly directs for β-selectivity, trace amounts of the α-anomer may be formed. Careful purification by column chromatography is often necessary to isolate the desired β-anomer.
-
Deprotection: The deacetylation step is typically straightforward. However, for sensitive nucleosides, milder basic conditions may be required to avoid side reactions.
Conclusion
Glycosylation reactions using tetra-O-acetyl-β-D-ribopyranose as a donor are a cornerstone of modern synthetic organic and medicinal chemistry. A thorough understanding of the reaction mechanism, particularly the role of neighboring group participation in directing stereoselectivity, is crucial for success. The protocols outlined in this guide provide a robust starting point for researchers engaged in the synthesis of nucleosides and other ribosylated molecules. With careful attention to experimental detail and a willingness to optimize conditions, these methods can provide efficient and stereoselective access to a wide range of valuable compounds.
References
-
Van den Heuvel, A., et al. (2007). Synthesis of N-methyl-d-ribopyranuronamide nucleosides. Molecules, 12(9), 2094-2103. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. [Link]
-
Wikipedia. (2023, September 21). Synthesis of nucleosides. [Link]
-
Robins, M. J., & Bera, S. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4882–4885. [Link]
-
Merck Index. (n.d.). Vorbrüggen Glycosylation. [Link]
-
Organic Reactions. (n.d.). Synthesis of Nucleosides. [Link]
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. [Link]
Sources
- 1. Synthesis of N-methyl-d-ribopyranuronamide nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Vorbrüggen Glycosylation [drugfuture.com]
- 6. researchgate.net [researchgate.net]
The Strategic Application of Tetra-O-acetyl-beta-D-ribopyranose in Modern Organic Synthesis: A Guide for Researchers
In the intricate field of organic synthesis, particularly in the construction of complex biomolecules such as nucleosides and glycoconjugates, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and steer the synthetic pathway toward the desired product. Among the arsenal of protecting groups available to chemists, the acetyl group, when applied to carbohydrate scaffolds, offers a robust and versatile tool. This guide provides an in-depth exploration of 1,2,3,4-Tetra-O-acetyl-beta-D-ribopyranose, a key intermediate, detailing its role and application with field-proven insights and protocols for professionals in research and drug development.
The Acetyl Group in Carbohydrate Chemistry: More Than Just a Placeholder
Carbohydrates, with their multiple hydroxyl groups of similar reactivity, present a significant synthetic challenge. Protecting groups are thus essential for achieving regioselectivity in subsequent reactions. The acetyl group, an ester, is a cornerstone of carbohydrate chemistry for several critical reasons:
-
Stability and Reliability: Acetyl groups are stable to a wide range of reaction conditions, including those that are mildly acidic, making them compatible with many synthetic transformations.[1]
-
Ease of Introduction and Removal: Acetylation of free hydroxyl groups is typically a high-yielding reaction, and their removal (deacetylation) can be achieved under mild basic conditions.[2][3]
-
Stereoelectronic Influence: The acetyl group at the C-2 position of a glycosyl donor plays a crucial role in directing the stereochemical outcome of glycosylation reactions through "neighboring group participation." This effect almost exclusively yields the 1,2-trans-glycoside, a vital feature for the synthesis of many biologically active molecules, including β-nucleosides.[4]
-
Reactivity Modulation: As electron-withdrawing groups, acetyl esters decrease the electron density at the anomeric center. This "disarming" effect makes acetylated glycosyl donors less reactive, a property that can be exploited in controlled, sequential glycosylation strategies.[5]
1,2,3,4-Tetra-O-acetyl-beta-D-ribopyranose serves as a stable, crystalline, and readily available starting material that embodies these advantages, making it a valuable precursor in multistep synthetic campaigns.[6]
Core Applications and Synthetic Strategy
The primary application of 1,2,3,4-Tetra-O-acetyl-beta-D-ribopyranose is as a glycosyl donor in the synthesis of β-D-ribopyranosides. This is particularly significant in the pharmaceutical industry for the production of antiviral and anticancer nucleoside analogues. The general workflow involves three key stages: protection of the ribose, glycosidic bond formation, and deprotection.
Caption: General workflow for nucleoside synthesis.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Protocol 1: Per-O-acetylation of D-Ribose
This protocol describes the protection of all hydroxyl groups of D-ribose using acetic anhydride with pyridine as a catalyst and solvent. Pyridine neutralizes the acetic acid byproduct and catalyzes the reaction.[7]
Materials:
-
D-Ribose
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
Methanol (MeOH)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve D-Ribose (1.0 equiv.) in anhydrous pyridine (2–10 mL/mmol).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (Ac₂O) (1.5–2.0 equiv. per hydroxyl group, so 6-8 equiv. total) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of methanol (to consume excess Ac₂O).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of pyridine.
-
Dissolve the residue in CH₂Cl₂ or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose.
Characterization Data for 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose: [6][8]
-
Appearance: White to almost white crystalline powder.
-
Molecular Formula: C₁₃H₁₈O₉
-
Molecular Weight: 318.28 g/mol
-
Melting Point: 110-112°C
-
Optical Rotation: [α]²⁰/D = -54° to -56° (c=5 in MeOH)
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the pyranose ring protons and the methyl protons of the four acetyl groups.
-
¹³C NMR (CDCl₃): Resonances will be present for the pyranose ring carbons, the carbonyl carbons of the acetyl groups, and the methyl carbons of the acetyl groups.
Protocol 2: N-Glycosylation via the Vorbrüggen Reaction
The Vorbrüggen reaction is a cornerstone of nucleoside synthesis, coupling a silylated nucleobase with an acylated sugar in the presence of a Lewis acid catalyst.[9] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly effective catalyst for this transformation.[10]
Materials:
-
1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose
-
Nucleobase (e.g., Uracil, Thymine, Adenine derivative)
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Anhydrous 1,2-dichloroethane (DCE) or Acetonitrile (MeCN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase (1.0 equiv.) and a catalytic amount of ammonium sulfate in anhydrous DCE. Add HMDS (1.2-1.5 equiv.) and reflux the mixture until the solution becomes clear (typically 2-4 hours). Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the silylated nucleobase, which is used directly in the next step.
-
Glycosylation: Dissolve the silylated nucleobase and 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose (1.1 equiv.) in anhydrous DCE or MeCN under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add TMSOTf (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (e.g., ~80°C for DCE) until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture and quench by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the protected nucleoside.
Causality in Experimental Choices:
-
Silylation: The nucleobase is silylated to increase its nucleophilicity and its solubility in organic solvents.[11]
-
Lewis Acid: TMSOTf activates the acetylated ribose, facilitating the departure of the C1-acetate and formation of an intermediate oxocarbenium ion, which is stabilized by the C2-acetyl group.[12]
-
Stereochemistry: The neighboring group participation of the C2-acetyl group ensures that the nucleobase attacks from the opposite (β) face, leading to the desired 1,2-trans stereochemistry.[4]
Caption: Mechanism of stereocontrol in glycosylation.
Protocol 3: Zemplén Deacetylation
This classic method uses a catalytic amount of sodium methoxide in methanol to efficiently remove all O-acetyl groups under mild, basic conditions.[3] The reaction is a transesterification, forming methyl acetate as a byproduct.
Materials:
-
Protected Nucleoside (from Protocol 2)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution (e.g., 1 M or 25 wt% in MeOH)
-
Ion-exchange resin (e.g., Amberlite IR-120 H⁺ form)
-
Silica Gel for column chromatography (if necessary)
Procedure:
-
Dissolve the acetylated nucleoside (1.0 equiv.) in anhydrous MeOH (2–10 mL/mmol) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a catalytic amount of NaOMe solution (e.g., 0.1 equiv. per acetyl group).
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is completely consumed.
-
Neutralize the reaction by adding acidic ion-exchange resin until the pH of the solution is neutral (check with pH paper).
-
Filter off the resin and wash it thoroughly with MeOH.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting deprotected nucleoside is often pure enough for subsequent use. If necessary, purify further by silica gel column chromatography or recrystallization.
Quantitative Data Summary
The choice of Lewis acid and reaction conditions can significantly impact the yield of the glycosylation reaction. The following table summarizes representative yields for the synthesis of pyrimidine nucleosides.
| Glycosyl Donor | Nucleobase | Lewis Acid / Conditions | Yield (%) | Reference |
| Peracetylated Ribofuranosyl Chloride | Silyl-Thymine | None (DCE, 83°C) | 95% | |
| Peracetylated Ribofuranosyl Chloride | Silyl-Uracil | None (DCE, 83°C) | 88% | |
| Peracetylated Ribofuranosyl Chloride | Silyl-5-Fluorouracil | None (DCE, 83°C) | 64% | |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine | TMSOTf (MeCN) | Mixture of N7 and N1 isomers |
Note: Yields can vary based on the specific nucleobase, solvent, and reaction scale.
Conclusion
1,2,3,4-Tetra-O-acetyl-beta-D-ribopyranose is a powerful and versatile tool in the synthetic chemist's repertoire. Its stability, predictable reactivity, and profound influence on stereochemical control make it an indispensable building block for the synthesis of β-nucleosides and other complex glycosides. The protocols detailed herein provide a robust framework for its application, grounded in a mechanistic understanding that allows for optimization and troubleshooting. By mastering the use of such protecting group strategies, researchers and drug development professionals can more efficiently access novel molecular architectures with significant therapeutic potential.
References
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Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available from: [Link]
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Imamura, A. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available from: [Link]
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- This cit
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Raitanen, J-E. (2014). Answer to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. Available from: [Link]
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Crowley, S. et al. (n.d.). Mechanochemical synthesis of nucleosides. Royal Society of Chemistry. Available from: [Link]
- This cit
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Seela, F. et al. (2009). Studies on the glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Nucleosides Nucleotides Nucleic Acids, 28(5), 678-94. Available from: [Link]
-
Downey, A. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. Available from: [Link]
-
Downey, C. W., Mahoney, B. D., & Lipari, V. R. (2009). Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes. The Journal of Organic Chemistry, 74(7), 2904–2906. Available from: [Link]
- This cit
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Gangangari, K. K., et al. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[F]fluoro-β-D-arabinofuranosylcytosine ([F]FAC). ResearchGate. Available from: [Link]
- This cit
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
- This cit
-
curdled. (2023). Answer to "Deacetylation of glucopyranosides with sodium methoxide: dry solvent?". Reddit. Available from: [Link]
- Crich, D. (2010).
-
Kumar, A., & Tiwari, V. K. (2019). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 8(7), 843–881. Available from: [Link]
- This cit
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-
Li, Z., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 79. Available from: [Link]
Sources
- 1. Comparison of the acid-base properties of ribose and 2'-deoxyribose nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes [organic-chemistry.org]
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- 11. reddit.com [reddit.com]
- 12. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tetra-O-acetyl-beta-D-ribopyranose in Antiviral Drug Development
Introduction: The Central Role of Protected Ribose in Nucleoside Analogue Synthesis
Nucleoside analogues are a cornerstone of modern antiviral therapy, forming the backbone of treatments for a range of devastating viral diseases, including those caused by HIV, Herpes Simplex Virus (HSV), and Hepatitis B and C viruses. The fundamental mechanism of action for most of these drugs is the targeted disruption of viral replication. These synthetic molecules are designed to mimic naturally occurring nucleosides, the building blocks of DNA and RNA. Once inside a host cell, they are phosphorylated by viral or cellular kinases and are subsequently incorporated into the growing viral genetic material by viral polymerases. This incorporation event is the critical step; due to structural modifications—often a change at the 3'-hydroxyl group of the sugar moiety—the analogue prevents further chain elongation, effectively terminating viral replication.
The synthesis of these potent antiviral agents is a complex process in medicinal chemistry, frequently hinging on the availability of key chemical intermediates. 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is one such critical building block. In this molecule, the hydroxyl groups of the D-ribopyranose sugar are protected by acetyl groups. This protection is vital for several reasons: it enhances the solubility of the sugar in organic solvents, prevents unwanted side reactions, and, most importantly, allows for the precise and stereochemically controlled coupling of the ribose sugar to a modified nucleobase—the core reaction in forming a nucleoside analogue. These application notes provide a comprehensive guide for researchers, detailing the synthesis of this key intermediate, its application in nucleoside analogue production via Vorbrüggen glycosylation, and subsequent protocols for evaluating the antiviral efficacy of the resulting compounds.
Part 1: Synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose
The preparation of the per-acetylated ribose is a foundational step. The following protocol describes a reliable method starting from D-ribose. The principle involves the complete acetylation of all hydroxyl groups using acetic anhydride with a catalyst.
Protocol 1: Per-acetylation of D-Ribose
Objective: To synthesize 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose from D-ribose.
Causality: Acetic anhydride serves as the acetylating agent, while pyridine acts as a base to neutralize the acetic acid byproduct and catalyze the reaction. The reaction is typically performed at a low temperature to control the reaction rate and minimize side products.
Materials:
-
D-ribose
-
Acetic anhydride, reagent grade
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve D-ribose in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0°C.
-
Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring. The molar excess of acetic anhydride should be sufficient to acetylate all four hydroxyl groups.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature. The reaction is typically stirred overnight to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Extraction: Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose as a white crystalline solid.
Part 2: Synthesis of Nucleoside Analogues via Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a powerful and widely used method for forming the N-glycosidic bond between a sugar and a nucleobase, a critical step in nucleoside synthesis. The reaction typically involves a per-silylated nucleobase and a protected sugar, catalyzed by a Lewis acid.
Workflow for Nucleoside Analogue Synthesis
The overall process involves preparing the reactants, executing the glycosylation reaction, and then deprotecting the newly formed nucleoside.
Caption: Workflow for nucleoside analogue synthesis.
Protocol 2: Vorbrüggen Glycosylation
Objective: To couple 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose with a silylated nucleobase.
Causality: The nucleobase is silylated to increase its nucleophilicity and solubility in the reaction solvent. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the acetylated ribose, facilitating the nucleophilic attack by the silylated base to form the desired β-anomer. Anhydrous conditions are critical to prevent hydrolysis of the reagents and intermediates.
Materials:
-
1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose
-
Target heterocyclic base (e.g., a modified uracil or cytosine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Standard glassware for anhydrous reactions
Procedure:
-
Silylation of the Base: In a flame-dried flask under an inert atmosphere, suspend the heterocyclic base in anhydrous acetonitrile. Add the silylating agent (e.g., BSA) and heat the mixture to reflux until the solution becomes clear, indicating the formation of the per-silylated base.
-
Glycosylation: Cool the solution to room temperature. In a separate flask, dissolve the 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose in anhydrous acetonitrile. Add this solution to the silylated base.
-
Catalyst Addition: Cool the combined mixture to 0°C in an ice bath. Slowly add the Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 70°C) and monitor its progress by TLC.
-
Work-up and Deprotection: Once the reaction is complete, cool the mixture and quench it by adding a saturated solution of NaHCO₃. Extract the product with an organic solvent like ethyl acetate. The acetyl protecting groups are typically removed in the next step without purifying the intermediate. This is often achieved by dissolving the crude product in methanol saturated with ammonia and stirring at room temperature.
-
Purification: After deprotection, concentrate the mixture and purify the final nucleoside analogue using column chromatography on silica gel.
Part 3: Evaluation of Antiviral Activity
Once a novel nucleoside analogue is synthesized, its biological activity must be rigorously evaluated. This involves determining its efficacy against a target virus and its toxicity to host cells. The ratio of these two values provides the selectivity index (SI), a critical parameter for drug development.
Data Presentation: Quantifying Antiviral Efficacy and Cytotoxicity
The key parameters derived from these assays are summarized for clear comparison. A high Selectivity Index (SI) is a primary indicator of a promising drug candidate.
| Parameter | Definition | Desired Value |
| EC₅₀ (50% Effective Concentration) | The concentration of the compound that inhibits viral replication by 50%. | Low |
| CC₅₀ (50% Cytotoxic Concentration) | The concentration of the compound that causes a 50% reduction in host cell viability. | High |
| SI (Selectivity Index) | The ratio of CC₅₀ to EC₅₀ (CC₅₀ / EC₅₀). | High (>10) |
Experimental Workflow for Antiviral Screening
A typical screening cascade involves parallel assays to determine both the antiviral efficacy and the cytotoxicity of the synthesized compound.
Caption: Workflow for antiviral compound screening.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay using MTT
Objective: To determine the concentration of the nucleoside analogue that protects host cells from virus-induced death (EC₅₀) and to determine the compound's toxicity (CC₅₀).
Causality: Many viruses cause visible damage, or cytopathic effects, in cultured cells, leading to cell death. An effective antiviral agent will prevent this. Cell viability is quantified using MTT, a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
Susceptible host cells (e.g., Vero for HSV, MDCK for Influenza, Calu-3 for SARS-CoV-2)
-
Target virus stock
-
Synthesized nucleoside analogue
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound and Virus Addition (for EC₅₀):
-
Prepare serial dilutions of the nucleoside analogue in culture medium.
-
Remove the growth medium from the cell monolayer.
-
Add the diluted compound to the wells.
-
Add a pre-titered amount of virus sufficient to cause >80% CPE in control wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
-
-
Compound Addition (for CC₅₀): Prepare a parallel plate with cells and the same serial dilutions of the compound, but do not add the virus.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until significant CPE is observed in the virus control wells (typically 2-5 days).
-
MTT Staining:
-
Carefully remove the medium from all wells.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.
-
Incubate for 4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the cell-only controls. Plot the dose-response curves to determine the EC₅₀ and CC₅₀ values using regression analysis.
Protocol 4: Plaque Reduction Assay
Objective: To quantify the reduction in infectious virus particles in the presence of the nucleoside analogue.
Causality: This "gold standard" assay directly measures the inhibition of infectious virus production. Lytic viruses form plaques (zones of dead cells) in a cell monolayer. The number of plaques is directly proportional to the quantity of infectious virus. An effective antiviral will reduce the number of plaques.
Materials:
-
6-well or 24-well tissue culture plates
-
Confluent monolayers of susceptible host cells
-
Virus stock
-
Nucleoside analogue
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Incubation: Prepare serial dilutions of the virus stock. In parallel, prepare mixtures of the virus (at a concentration that yields 50-100 plaques per well) with serial dilutions of the nucleoside analogue.
-
Infection: Remove the medium from the cells and inoculate with the virus/compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay Application: After adsorption, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the nucleoside analogue. The overlay restricts virus spread to adjacent cells, ensuring discrete plaques are formed.
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (this can range from 3 to 14 days depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and then stain the cell monolayer with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ as the concentration that reduces the plaque number by 50%.
Protocol 5: Virus Yield Reduction Assay
Objective: To measure the quantity of new infectious virus produced from cells treated with the nucleoside analogue.
Causality: This assay provides a highly quantitative measure of the inhibition of viral replication over a full cycle. It is particularly useful for viruses that do not form clear plaques or for confirming results from CPE assays.
Materials:
-
Tissue culture plates or flasks
-
Host cells, virus, and nucleoside analogue
-
Equipment for virus titration (e.g., 96-well plates for TCID₅₀ assay)
Procedure:
-
Infection and Treatment: Infect a confluent monolayer of cells with the virus at a defined multiplicity of infection (MOI). After an adsorption period, wash the cells to remove unattached virus and add medium containing serial dilutions of the nucleoside analogue.
-
Incubation: Incubate the cultures for a period equivalent to one or more replication cycles (e.g., 24-72 hours).
-
Harvesting Progeny Virus: At the end of the incubation, harvest the cell culture supernatant (and/or the cells themselves, depending on the virus). This contains the newly produced progeny virus.
-
Titration: Determine the titer of the infectious virus in the harvested samples using a standard titration method, such as a plaque assay (as described in Protocol 4) or a Tissue Culture Infectious Dose 50 (TCID₅₀) assay.
-
Analysis: Compare the virus titers from the treated cultures to the untreated control. The EC₅₀ is the concentration of the analogue that reduces the virus yield by 50% (or 90% for EC₉₀).
Conclusion and Future Directions
The successful development of novel antiviral therapies relies on a robust and logical pipeline, beginning with the rational design and synthesis of candidate molecules and culminating in rigorous biological evaluation. 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose serves as an indispensable precursor in this process, enabling the efficient and stereocontrolled synthesis of a vast array of nucleoside analogues. The protocols detailed herein provide a comprehensive framework for researchers, from the synthesis of this key intermediate to the quantitative assessment of antiviral activity. By understanding the causality behind each step—the function of protecting groups, the mechanism of glycosylation, and the principles of antiviral assays—drug development professionals can more effectively navigate the path toward discovering the next generation of life-saving antiviral drugs.
References
- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). National Institutes of Health (NIH).
- Antiviral Drugs: Treatments for Flu & Other Common Viruses. (n.d.). Study.com.
- Antiviral drug. (n.d.). Wikipedia.
- Nucleoside Analogues. (2020). LiverTox - NCBI Bookshelf.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.
- Application Notes and Protocols for Antiviral Assays of Nucleoside Analogs. (n.d.). Benchchem.
- 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose. (n.d.). Chem-Impex.
- Application Notes and Protocols for Plaque Reduction Assay. (n.d.). Benchchem.
- Plaque Reduction Assay. (n.d.). Creative Diagnostics.
- Differential Signaling and Virus Production in Calu-3 Cells and Vero Cells upon SARS-CoV-2 Infection. (n.d.). National Institutes of Health (NIH).
- Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-Cov-2. (2021). PubMed Central.
- MTT Cell Assay Protocol. (n.d.). txch.org.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis. (n.d.). Chemicalbook.
- Comparative study of influenza virus replication in Vero and MDCK cell lines. (2025). ResearchGate.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- MTT assay protocol. (n.d.). Abcam.
- Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing. (n.d.). CDC Stacks.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Comparative study of influenza virus replication in Vero and MDCK cell lines. (2025). ResearchGate.
- 1,2,3,4-Tetra-
Step-by-step protocol for the synthesis of Tetra-O-acetyl-beta-D-ribopyranose
Application Note & Protocol
A Comprehensive Guide to the Synthesis of Tetra-O-acetyl-β-D-ribopyranose
Abstract
This document provides a detailed, field-proven protocol for the synthesis of Tetra-O-acetyl-β-D-ribopyranose, a critical protected carbohydrate intermediate in various glycochemical and pharmaceutical applications, including nucleoside synthesis.[1] The procedure is based on the per-O-acetylation of D-ribose using acetic anhydride with pyridine as both a catalyst and solvent. We delve into the mechanistic rationale behind each step, offering insights honed from practical laboratory experience to ensure reproducibility and high yield. This guide is tailored for researchers, chemists, and professionals in drug development, providing a self-validating methodology complete with quantitative tables, a visual workflow diagram, and troubleshooting advice.
Introduction and Scientific Rationale
The protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling regioselective modifications of complex polyol structures.[2] Among the various protecting groups, the acetyl group is favored for its stability under acidic conditions, ease of introduction, and straightforward cleavage under basic conditions.[2][3] The target molecule, 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose, is the fully acetylated pyranose form of D-ribose.
D-ribose, a pentose sugar, is a fundamental component of RNA.[4] In solution, it exists in equilibrium between its linear aldehyde form and its cyclic furanose and pyranose hemiacetals, with the pyranose forms being significantly favored at room temperature.[4] This protocol leverages this natural equilibrium to synthesize the thermodynamically stable six-membered pyranose ring.
The Underlying Chemistry: Mechanism of Acetylation
The acetylation reaction proceeds via nucleophilic acyl substitution. The process is significantly enhanced by pyridine, which serves three primary functions:
-
Solvent: It provides a suitable medium for the reaction.
-
Base Catalyst: Pyridine deprotonates the hydroxyl groups of D-ribose, increasing their nucleophilicity and facilitating their attack on the electrophilic carbonyl carbons of acetic anhydride.[5]
-
Acid Scavenger: It neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
This multi-faceted role of pyridine makes it a highly effective, albeit toxic, reagent for this transformation.[3]
Materials, Reagents, and Equipment
Table 1: Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Notes |
| D-Ribose | C₅H₁₀O₅ | 150.13 | 50-69-1 | Ensure anhydrous or dry thoroughly before use. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Use a fresh bottle or freshly distilled. |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous grade is required. Handle in a fume hood. |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous, for quenching. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | For azeotropic removal of pyridine. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. Ethyl acetate can also be used. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aqueous solution. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution. |
| Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | Saturated aqueous solution. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying the organic phase. |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
Recrystallization dish and vacuum filtration apparatus (Büchner funnel)
Quantitative Synthesis Protocol
This protocol is optimized for a 5-gram scale synthesis of D-ribose.
Table 2: Reaction Parameters
| Parameter | Value/Description | Rationale |
| Reactants | ||
| D-Ribose | 5.0 g (33.3 mmol) | Starting Material |
| Acetic Anhydride | 20 mL (212 mmol, ~6.4 eq.) | Acetylating agent, used in excess to ensure complete reaction.[6] |
| Pyridine | 20 mL | Solvent and catalyst.[6] |
| Conditions | ||
| Initial Temperature | 0 °C | To control the initial exothermic reaction upon adding anhydride. |
| Reaction Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed to completion. |
| Reaction Time | 12-18 hours | Monitored by TLC; ensures full conversion of starting material. |
| Expected Outcome | ||
| Theoretical Yield | ~10.6 g | Based on the molecular weight of the product (318.28 g/mol ). |
| Practical Yield | 4.5 - 6.5 g (42 - 61%) | Typical yields after purification, dependent on recrystallization efficiency.[6] |
Step-by-Step Experimental Procedure
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of Tetra-O-acetyl-β-D-ribopyranose.
Procedure Details
1. Reaction Setup a. Place D-ribose (5.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar. b. Set up the flask for an inert atmosphere (connect to a nitrogen or argon line). c. Add anhydrous pyridine (20 mL) to the flask. Stir the mixture until the D-ribose is fully dissolved. d. Cool the flask in an ice-water bath to 0 °C.
-
Expert Insight: D-ribose must be completely dry. Any moisture will consume the acetic anhydride, reducing the yield. Cooling is critical as the initial reaction between pyridine and acetic anhydride is exothermic.
2. Acetylation a. Transfer acetic anhydride (20 mL) to a dropping funnel. b. Add the acetic anhydride dropwise to the stirring D-ribose solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Let the mixture stir for 12-18 hours.
3. Reaction Monitoring a. Monitor the reaction's progress using TLC. Spot the reaction mixture against a spot of the D-ribose starting material. b. A suitable eluent system is typically 1:1 Hexane:Ethyl Acetate. The product will be significantly less polar (higher Rf value) than the highly polar D-ribose (which will remain at the baseline). c. The reaction is complete when the D-ribose spot is no longer visible.
4. Quenching the Reaction a. Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. b. Slowly add dry methanol (10-15 mL) to quench any unreacted acetic anhydride. This reaction is also exothermic. Stir for 30 minutes.
-
Causality Check: Methanol, a simple alcohol, reacts rapidly with the highly reactive acetic anhydride to form methyl acetate and acetic acid, which are easily removed during the work-up.
5. Work-up and Extraction a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the pyridine and methanol. b. To remove residual pyridine, add toluene (30-40 mL) and evaporate again. Repeat this co-evaporation step 2-3 times.[5] The residue should be a thick, oily syrup. c. Transfer the residue to a 500 mL separatory funnel using dichloromethane (DCM, ~100 mL). d. Wash the organic layer sequentially with: i. 1 M HCl (2 x 50 mL): To protonate and remove the last traces of pyridine. ii. Saturated NaHCO₃ solution (2 x 50 mL): To neutralize any remaining acetic and hydrochloric acid. (Caution: CO₂ evolution!). iii. Brine (1 x 50 mL): To remove excess water and aid in phase separation.[2]
-
Trustworthiness Tip: During the NaHCO₃ wash, ensure you vent the separatory funnel frequently to release the pressure from CO₂ gas formation.
6. Drying and Concentration a. Drain the washed organic layer into an Erlenmeyer flask. b. Add anhydrous sodium sulfate, swirl, and let it stand for 15-20 minutes until the liquid is clear. c. Filter the solution to remove the drying agent and concentrate the filtrate to dryness on a rotary evaporator. The crude product is often obtained as a white or pale-yellow solid/syrup.[6]
7. Purification by Recrystallization a. Dissolve the crude product in a minimum amount of hot methanol or ethanol. b. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (-10 to 4 °C) to induce crystallization.[6] c. Collect the white crystalline product by vacuum filtration using a Büchner funnel. d. Wash the crystals with a small amount of ice-cold solvent and dry them under high vacuum.
-
Mechanism of Purification: The desired β-anomer is typically less soluble than the α-anomer in common recrystallization solvents, allowing for its selective crystallization and isolation.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: The spectra should be superimposable with literature data for Tetra-O-acetyl-β-D-ribopyranose.[6]
-
Melting Point: Compare the observed melting point with the literature value (approx. 116-118 °C for the L-isomer, the D-isomer will be identical).[6]
-
Optical Rotation: The specific rotation should match the literature value but with the opposite sign of the L-isomer.[6]
Safety and Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time; wet reagents. | Allow the reaction to run longer. Ensure all reagents and glassware are anhydrous. |
| Low Yield | Loss of product during work-up; inefficient recrystallization. | Be careful during extractions not to lose the organic layer. Optimize recrystallization by using minimal hot solvent. |
| Persistent Pyridine Odor | Incomplete removal of pyridine. | Perform an additional co-evaporation with toluene and ensure the 1M HCl wash is thorough. |
| Product is an Oil, not a Solid | Presence of impurities or mixture of anomers. | Attempt purification by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient). |
Safety Precautions:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with gloves and eye protection in a fume hood.
-
Pyridine: Toxic, flammable, and has a strong, unpleasant odor. All operations involving pyridine must be conducted in a well-ventilated fume hood.
-
DCM and HCl: Handle with appropriate personal protective equipment (PPE).
References
- Process for producing a ribofuranose. (US7034161B2).
- Synthesis of l-ribose and 2-deoxy l-ribose. (WO1998039347A2).
-
O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]
-
Selective anomeric acetylation of unprotected sugars in water. National Center for Biotechnology Information (PMC). [Link]
- Process for producing a ribofuranose. (EP1537134B1).
-
Supramolecular assisted O-acylation of carbohydrates. (2015). Green Chemistry. [Link]
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Enzymic Hydrolysis of Acetylated D-Ribose Derivatives. (2007). ResearchGate. [Link]
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Acetylation of honey as a method for the identification and purification of carbohydrate-based components. (2025). ResearchGate. [Link]
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Per-O-acetylation of natural carbohydrates. ResearchGate. [Link]
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The location of acetylated positions in partially acetylated mono- and disaccharides. Canadian Science Publishing. [Link]
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The synthesis of 1,2,3,5-tetraacetyl-β-d-ribose (1) from 2',3',5'-tri-O-acetylinosine (2a) catalyzed by boric acid. ResearchGate. [Link]
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The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. (2022). ResearchGate. [Link]
-
Ribose. Wikipedia. [Link]
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A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. ResearchGate. [Link]
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How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. [Link]
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The Versatility of Acetylated Ribopyranose: A Guide to its Application in Carbohydrate Chemistry
In the intricate world of carbohydrate chemistry, where the selective manipulation of hydroxyl groups is paramount, acetylated sugars stand as indispensable tools. Among these, 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose has carved a niche as a versatile and reliable building block. Its strategic use as a precursor for glycosylation reactions and in the synthesis of vital biomolecules, such as nucleosides, has made it a cornerstone in the development of pharmaceuticals, particularly antiviral agents.[1] This guide provides an in-depth exploration of the applications of Tetra-O-acetyl-β-D-ribopyranose, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
I. The Strategic Role of Acetyl Protection in Ribopyranose Chemistry
The primary challenge in carbohydrate chemistry lies in the differentiation of multiple hydroxyl groups of similar reactivity. Acetyl groups serve as temporary masks, or "protecting groups," that allow for site-specific reactions.[2] The acetylation of all hydroxyl groups in β-D-ribopyranose to yield Tetra-O-acetyl-β-D-ribopyranose serves several critical functions:
-
Enhanced Solubility: The acetylated form exhibits increased solubility in common organic solvents, facilitating reactions in a non-aqueous environment.
-
Activation of the Anomeric Center: The acetyl group at the anomeric carbon (C-1) can act as a leaving group, particularly when activated by a Lewis acid, thus transforming the sugar into a glycosyl donor.[3]
-
Stereochemical Control: The acetyl group at the C-2 position can influence the stereochemical outcome of glycosylation reactions through "neighboring group participation," which is crucial for the synthesis of specific stereoisomers.[4][5]
II. Core Application: Glycosylation Reactions - The Formation of Glycosidic Bonds
The formation of a glycosidic bond—an ether linkage connecting a carbohydrate to another molecule—is a fundamental transformation in carbohydrate chemistry.[6][7] Tetra-O-acetyl-β-D-ribopyranose is a widely used glycosyl donor for this purpose.
Mechanistic Insight: Lewis Acid-Catalyzed Glycosylation
The glycosylation reaction typically proceeds via the activation of the anomeric acetyl group by a Lewis acid (e.g., TMSOTf, BF₃·Et₂O).[3] This activation facilitates the departure of the acetate group and the formation of a highly reactive oxocarbenium ion intermediate.[6] This intermediate is then attacked by a nucleophile (the glycosyl acceptor), leading to the formation of the glycosidic bond. The stereoselectivity of this reaction is influenced by the choice of Lewis acid and the reactivity of the donor and acceptor molecules.[3]
Sources
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- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Glycosidic bond - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Enzymatic Synthesis of Nucleoside Analogues from Tetra-O-acetyl-beta-D-ribopyranose
Abstract
The synthesis of nucleoside analogues, a cornerstone of antiviral and anticancer drug development, has historically been challenged by complex, multi-step chemical routes requiring extensive use of protecting groups and often yielding mixtures of anomers.[1][2] Biocatalytic and chemoenzymatic strategies have emerged as powerful alternatives, offering streamlined, selective, and sustainable pathways to these high-value molecules.[3] This guide provides a detailed exploration of enzymatic synthesis strategies that leverage Tetra-O-acetyl-beta-D-ribopyranose, a stable and accessible precursor to the critical ribose moiety. We will dissect the core enzymatic transformations, including hydrolase-mediated deacetylation and phosphorylase-catalyzed transglycosylation, providing not only step-by-step protocols but also the fundamental principles that govern these reactions. This document is intended for researchers, chemists, and drug development professionals seeking to integrate enzymatic methods into their synthetic workflows.
Part 1: The Chemoenzymatic Paradigm: A Strategic Overview
The core advantage of using this compound lies in its role within a chemoenzymatic framework. The acetyl groups serve as robust chemical protecting groups that render the ribose precursor stable and easy to handle. Enzymes are then employed to perform highly specific modifications that would be challenging to achieve with conventional chemistry, such as regioselective deprotection or stereospecific glycosidic bond formation. This synergy circumvents many of the drawbacks of purely chemical synthesis, such as harsh reaction conditions and the generation of toxic waste.[1][2]
The typical workflow begins with the acetylated ribose, which undergoes one or more enzymatic steps to first deprotect specific hydroxyl groups and then couple the ribose moiety to a desired heterocyclic base. This process can often be performed in one-pot systems, enhancing efficiency and reducing purification steps.
Caption: General Chemoenzymatic Workflow.
Part 2: Core Enzymatic Transformations and Protocols
Hydrolase-Catalyzed Regioselective Deacetylation
Scientific Principle: The first critical enzymatic step is the selective removal of specific acetyl groups. Hydrolases, such as lipases and esterases, are exceptionally adept at this task. The regioselectivity of the deacetylation is paramount; for instance, removing the acetyl group at the anomeric C1 position is often required to "activate" the ribose for subsequent glycosylation reactions.[4] The choice of enzyme can direct the deacetylation to different positions based on the enzyme's unique active site geometry.
Causality Behind Experimental Choices: The reaction is typically performed in an aqueous buffer system to ensure enzyme activity, sometimes with a co-solvent to improve the solubility of the acetylated sugar. pH and temperature are controlled to match the optimal operating conditions of the specific hydrolase being used. Enzymes like Porcine Pancreatic Lipase (PPL) and Porcine Liver Esterase (PLE) have demonstrated high regioselectivity for the anomeric center.[4]
Protocol 1: Regioselective Enzymatic Deacetylation of the Anomeric Acetyl Group
This protocol is adapted from the findings of Car et al., focusing on the hydrolysis of Tetra-O-acetyl-β-D-ribopyranose.[4]
-
Enzyme Preparation: Prepare a solution or suspension of the chosen hydrolase (e.g., Porcine Pancreatic Lipase) in a 0.1 M phosphate buffer (pH 7.0).
-
Substrate Solubilization: Dissolve Tetra-O-acetyl-β-D-ribopyranose in a minimal amount of a suitable organic co-solvent like acetone or THF before adding it to the buffer to prevent precipitation.
-
Reaction Initiation: Add the substrate solution to the enzyme buffer with vigorous stirring. The final concentration of the substrate should typically be in the range of 10-50 mM.
-
Incubation: Maintain the reaction at the enzyme's optimal temperature (e.g., 30-40°C) with continuous agitation.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the deacetylated product (2,3,4-tri-O-acetyl-β-D-ribopyranose).
-
Work-up: Once the reaction reaches completion (typically 24-72 hours), stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent like ethyl acetate to extract the product.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the resulting residue by flash column chromatography on silica gel to isolate the desired tri-acetylated product.
Data Presentation: Hydrolase Regioselectivity
| Enzyme Source | Substrate | Primary Product | Yield (%) | Reference |
| Porcine Pancreatic Lipase (PPL) | Tetra-O-acetyl-β-D-ribopyranose | 2,3,4-tri-O-acetyl-β-D-ribopyranose | High | [4] |
| Porcine Liver Esterase (PLE) | Tetra-O-acetyl-β-D-ribopyranose | 2,3,4-tri-O-acetyl-β-D-ribopyranose | High | [4] |
| Rabbit Serum Esterase (RS) | Tetra-O-acetyl-β-D-ribopyranose | 2,3,4-tri-O-acetyl-β-D-ribopyranose | High | [4] |
| Candida rugosa Lipase | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | 1,2,3-tri-O-acetyl-β-D-ribofuranose (5-OH deacetylation) | N/A | [5] |
Nucleoside Phosphorylase-Catalyzed Transglycosylation
Scientific Principle: Nucleoside Phosphorylases (NPs) are a class of enzymes that catalyze the reversible phosphorolysis of the N-glycosidic bond of a nucleoside.[6][7] In the synthetic direction, an NP can catalyze the reaction between a pentose-1-phosphate and a nucleobase to form a new nucleoside. This is the cornerstone of enzymatic transglycosylation.[8][9] The process involves two key reversible reactions:
-
Donor Nucleoside + Pi ⇌ Nucleobase₁ + Ribose-1-Phosphate
-
Ribose-1-Phosphate + Nucleobase₂ ⇌ Product Nucleoside + Pi
By coupling an initial deacetylation step with a subsequent phosphorylation and transglycosylation, this compound can serve as the ultimate ribose source. More elegantly, a donor nucleoside (e.g., guanosine) can be used to generate the ribose-1-phosphate in situ, which is then intercepted by the target nucleobase.
Caption: Mechanism of NP-catalyzed transglycosylation.
Causality Behind Experimental Choices: The reaction equilibrium is a critical factor.[6][10] To drive the reaction toward the desired product, Le Châtelier's principle is applied. This can be achieved by using a high concentration of the acceptor base or by removing one of the byproducts. A common strategy is to use a donor nucleoside whose base is poorly soluble (e.g., guanosine), causing the released guanine to precipitate, thereby pulling the equilibrium forward.[11] The reaction is performed in an aqueous buffer at a pH that ensures the stability and activity of the NP enzyme.
Protocol 2: One-Pot, One-Enzyme Synthesis of Ribavirin
This protocol is a representative procedure for synthesizing an antiviral drug using a Purine Nucleoside Phosphorylase (PNP), adapted from the principles described by Rabuffetti et al.[8][9]
-
Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.0).
-
Reaction Mixture: In a reaction vessel, combine the ribose donor (e.g., guanosine, 1 equivalent) and the acceptor base (1,2,4-triazole-3-carboxamide for Ribavirin synthesis, 1.5-2 equivalents) in the buffer.
-
Enzyme Addition: Add the Purine Nucleoside Phosphorylase (e.g., from Aeromonas hydrophila) to the mixture. The enzyme loading is typically determined by its specific activity, often in the range of 5-10 U/mL.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle shaking for 12-48 hours.
-
Monitoring: Periodically take aliquots and analyze them by HPLC to monitor the conversion of the acceptor base into the product nucleoside.
-
Termination and Work-up: Once maximum conversion is achieved, terminate the reaction by heating to denature the enzyme (e.g., 90°C for 10 minutes), followed by centrifugation to pellet the denatured protein and any precipitated donor base (e.g., guanine).
-
Purification: The supernatant, containing the product Ribavirin, can be purified by crystallization or by preparative chromatography. For Ribavirin, cooling the solution often induces precipitation of the pure product.[8]
Data Presentation: NP Substrate Scope & Efficiency
| Enzyme | Ribose Donor | Acceptor Base | Product | Conversion (%) | Reference |
| A. hydrophila PNP | 7-Methylguanosine | 1,2,4-Triazole-3-carboxamide | Ribavirin | 67 | [8][9] |
| A. hydrophila PNP | 7-Methylguanosine | N⁶-((R)-tetrahydrofuran-3-yl)-adenine | Tecadenoson | 49 | [8][9] |
| A. hydrophila PNP | 7-Methyl-2'-deoxyguanosine | 2-Chloroadenine | Cladribine | 62 | [8][9] |
| E. coli co-expressed NPs | Uridine | 2,6-Diaminopurine | 2,6-Diaminopurine nucleoside | >90 | [11] |
Part 3: Conclusion and Future Outlook
The use of this compound as a starting material in a chemoenzymatic workflow represents a sophisticated and highly effective strategy for the synthesis of nucleoside analogues. By marrying the stability and accessibility of a chemically protected sugar with the unparalleled selectivity of enzymes like hydrolases and nucleoside phosphorylases, researchers can construct complex therapeutic molecules with greater efficiency and sustainability than traditional methods allow.[1][2]
Future innovations will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and enhanced stability, enabling the synthesis of an even wider array of modified nucleosides.[12] The integration of these biocatalytic steps into continuous flow reactors and multi-enzyme cascades will further enhance process efficiency, paving the way for the large-scale, green manufacturing of next-generation nucleoside-based therapeutics.[13]
References
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Whittaker, R. D., et al. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au, 3(1), 13–24. [Link][14]
-
Whittaker, R. D., et al. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. ACS Publications. [Link][3]
-
Car, Ž., Petrović, V., & Tomić, S. (2007). Enzymic Hydrolysis of Acetylated D-Ribose Derivatives. Croatica Chemica Acta, 80(3-4), 599-603. [Link][4]
-
Whittaker, R. D., et al. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. PubMed. [Link][1]
-
University of Manchester. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides and Oligonucleotide Therapies. Research Explorer. [Link][2]
-
Salihovic, A., et al. (2023). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Organic & Biomolecular Chemistry, 21(23), 4845-4851. [Link][15]
-
Rabuffetti, M., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 9(4), 355. [Link][8]
-
Zou, W., & Fenster, E. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Carbohydrate Research, 339(6), 1215-7. [Link][5]
-
Salihovic, A., et al. (2022). Gram-scale enzymatic synthesis of 2'-deoxyribonucleoside analogues using nucleoside transglycosylase-2. RSC Chemical Biology, 3(11), 1363-1369. [Link][16]
-
Genz, M., et al. (2020). General Principles for Yield Optimization of Nucleoside Phosphorylase-Catalyzed Transglycosylations. ChemBioChem, 21(10), 1428-1432. [Link][6]
-
Zou, W., & Fenster, E. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. ResearchGate. [Link][17]
-
Liu, J., et al. (2014). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. Electronic Journal of Biotechnology, 17(5), 230-235. [Link][11]
-
Rabuffetti, M., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. ResearchGate. [Link][9]
-
Semantic Scholar. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. [Link]
-
Utagawa, T. (2016). Bio-catalytic synthesis of unnatural nucleosides possessing a large functional group such as a fluorescent molecule by purine nucleoside phosphorylase. Catalysis Science & Technology. [Link][18]
-
Wang, X., et al. (2024). Continuous flow biocatalysis: synthesis of purine nucleoside esters catalyzed by lipase TL IM from Thermomyces lanuginosus. RSC Advances, 14(18), 12767-12773. [Link][13]
-
McKay, M. J., & Nguyen, H. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 14, 2808-2831. [Link][20]
-
Ghislieri, D., et al. (2013). An Improved Procedure for the Preparation of Ribavirin. ResearchGate. [Link][21]
-
Desmet, T., et al. (2012). Enzymatic glycosylation of small molecules: challenging substrates require tailored catalysts. Chemistry, 18(35), 10786-801. [Link][22]
-
Salihovic, A., et al. (2023). Biocatalytic Synthesis of Ribonucleoside Analogues Using Nucleoside Transglycosylase-2. White Rose Research Online. [Link][23]
-
Pérez, E., et al. (2021). Enzymatic Synthesis of Therapeutic Nucleosides using a Highly Versatile Purine Nucleoside 2'-DeoxyribosylTransferase from Trypanosoma brucei. ResearchGate. [Link][24]
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Kamal, A., et al. (2016). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 12, 1947-1987. [Link][25]
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ResearchGate. (n.d.). Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases. [Link][7]
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Genz, M., et al. (2020). General Principles for Yield Optimization of Nucleoside Phosphorylase‐Catalyzed Transglycosylations. Semantic Scholar. [Link]
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Salihovic, A., & Burley, G. A. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 16(23), 8343-8352. [Link][12]
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ResearchGate. (n.d.). Transglycosylation and glycosynthase reactions catalyzed by retaining glycosidases. [Link][26]
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Fernández-Lucas, J. (2024). Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition. MDPI. [Link][27]
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Li, L., et al. (2015). Glycosyltransferase engineering for carbohydrate synthesis. Current Opinion in Chemical Biology, 25, 1-9. [Link][28]
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ResearchGate. (n.d.). Enzymatic phosphorolysis of nucleosides and transglycosylation. [Link][29]
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Protecting group strategies for hydroxyl groups using acetylation
Application Note: Hydroxyl Group Protection via Acetylation
Introduction: The Strategic Imperative of Hydroxyl Group Protection
In the intricate landscape of multi-step organic synthesis, the hydroxyl group (-OH) is a ubiquitous and highly versatile functional group. Its reactivity, however, can be a double-edged sword. While it serves as a key handle for molecular elaboration, its nucleophilic and slightly acidic nature can interfere with a wide array of synthetic transformations. Consequently, the temporary masking or "protection" of hydroxyl groups is a cornerstone of synthetic strategy.
Among the myriad of protecting groups available, the acetyl group (Ac) stands out for its reliability, ease of introduction, and straightforward removal. This guide provides an in-depth exploration of acetylation as a robust strategy for protecting hydroxyl groups, delving into the underlying mechanisms, comparing common protocols, and offering field-proven insights to navigate the practical challenges of its application.
The Chemistry of Acetylation: Mechanisms and Catalysis
Acetylation is fundamentally an esterification reaction where an alcohol acts as a nucleophile, attacking an electrophilic acetyl source.[1][2] The efficiency and success of this reaction hinge on the choice of the acetylating agent and the catalyst, which dictates the reaction mechanism and overall reactivity.
Common Acetylating Agents
-
Acetic Anhydride ((CH₃CO)₂O): A widely used, moderately reactive agent. It reacts with alcohols to form the desired acetate ester and acetic acid as a byproduct.[3] The reaction can be slow and often requires a catalyst to proceed efficiently.[4]
-
Acetyl Chloride (CH₃COCl): A more reactive and aggressive acetylating agent than acetic anhydride.[5][6] Its reaction with alcohols is typically rapid and exothermic, producing the acetate ester and corrosive hydrogen chloride (HCl) gas.[7][8] This high reactivity makes it suitable for less reactive or sterically hindered alcohols, but a base is required to scavenge the HCl produced.[9]
The Role of Catalysts: Enhancing Reactivity
Catalysts are pivotal in acetylation, serving to either increase the electrophilicity of the acetyl source or the nucleophilicity of the alcohol.
-
Base Catalysis (Pyridine and Tertiary Amines): Pyridine serves a dual role. It acts as a base to neutralize the acidic byproduct (acetic acid or HCl), shifting the equilibrium towards the product.[10][11] More importantly, it can act as a nucleophilic catalyst. Pyridine attacks the acetylating agent to form a highly reactive N-acetylpyridinium ion intermediate, which is then readily attacked by the alcohol.[12][13][14]
-
Hyper-Nucleophilic Catalysis (DMAP): 4-(Dimethylamino)pyridine (DMAP) is a significantly more potent catalyst than pyridine, often by several orders of magnitude.[15][16] Its enhanced activity is due to the electron-donating dimethylamino group, which stabilizes the N-acylpyridinium intermediate through resonance.[15][17] This makes the intermediate an even more powerful acylating agent, enabling the acetylation of even sterically hindered tertiary alcohols.[16][18] The generally accepted mechanism proceeds through the formation of this highly reactive intermediate.[19]
Diagram 1: General Mechanism of Acetylation
Caption: Nucleophilic attack of the alcohol on the acetyl source.
Diagram 2: DMAP Catalytic Cycle
Caption: DMAP forms a highly reactive intermediate, accelerating acylation.
Comparative Analysis of Acetylation Protocols
The optimal conditions for acetylation are highly substrate-dependent. A careful consideration of the alcohol's reactivity, the presence of other sensitive functional groups, and the desired selectivity is paramount.
| Method | Acetylating Agent | Catalyst/Base | Typical Substrates | Advantages | Disadvantages |
| Standard | Acetic Anhydride | Pyridine or Et₃N | Primary & Secondary Alcohols | Inexpensive, common reagents. | Unpleasant odor of pyridine; can be slow for hindered alcohols.[6] |
| DMAP-Catalyzed | Acetic Anhydride | DMAP (catalytic), Et₃N (stoichiometric) | Primary, Secondary, & Tertiary Alcohols | High reaction rates, mild conditions, effective for hindered substrates.[16] | DMAP is toxic and more expensive. |
| Lewis Acid-Catalyzed | Acetic Anhydride or Ethyl Acetate | ZnCl₂, Cu(NO₃)₂, Sc(OTf)₃ | Primary & Secondary Alcohols | Can offer high chemoselectivity; avoids strong bases.[6][20][21] | Lewis acids can coordinate to other functional groups; may require anhydrous conditions. |
| High Reactivity | Acetyl Chloride | Pyridine or Et₃N | All alcohols, including hindered ones | Very fast reaction.[5] | Highly exothermic, produces corrosive HCl, moisture-sensitive.[7] |
| Chemoselective | Acetyl Chloride | Sterically Hindered Base (e.g., 2,4,6-collidine) | Primary Alcohols in presence of Secondary | Excellent selectivity for less sterically hindered alcohols.[22] | Requires specific, more expensive bases. |
| Green Approach | Ethyl Acetate | Zn-cluster catalyst | Primary & Secondary Alcohols | Environmentally friendly acetyl donor and solvent; avoids waste.[23] | Requires specific catalyst; may require higher temperatures (reflux).[23] |
Detailed Experimental Protocols
Protocol 1: Standard Acetylation of a Primary Alcohol using Acetic Anhydride and Pyridine
This protocol is a workhorse for the routine protection of primary and secondary alcohols.
Materials:
-
Substrate (e.g., Benzyl alcohol, 1.0 equiv)
-
Anhydrous Pyridine (solvent, ~0.5 M concentration)
-
Acetic Anhydride (1.5 equiv)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous pyridine under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography if necessary.
Diagram 3: General Laboratory Workflow for Acetylation
Caption: Standard laboratory procedure from reaction to purification.
Protocol 2: DMAP-Catalyzed Acetylation of a Hindered Secondary Alcohol
This protocol is ideal for substrates that are unreactive under standard conditions.
Materials:
-
Substrate (e.g., a hindered secondary alcohol, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Acetic Anhydride (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
Procedure:
-
Dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 equiv) dropwise.
-
Stir the reaction at room temperature and monitor by TLC. Reactions are often complete within 1-3 hours.
-
Upon completion, quench the reaction by adding water.
-
Perform an aqueous work-up as described in Protocol 1 (wash with 1M HCl, NaHCO₃, brine).
-
Dry, concentrate, and purify the product as needed.
Deprotection: Regenerating the Hydroxyl Group
The utility of the acetyl group lies in its predictable and facile removal under conditions that are often orthogonal to other protecting groups.
Base-Catalyzed Deprotection (Saponification)
This is the most common method for acetyl group removal. It involves the hydrolysis of the ester bond under basic conditions.[24] A classic example is the Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol. This transesterification reaction is mild, fast, and clean, yielding the alcohol and methyl acetate.
Mechanism: The methoxide ion attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses to regenerate the more stable alcohol and form methyl acetate.
Acid-Catalyzed Deprotection
While less common due to the potential for side reactions with acid-sensitive substrates (e.g., glycosidic bonds), acid-catalyzed hydrolysis can be effective.[24][25] It involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[25]
Diagram 4: Base-Catalyzed Deacetylation (Saponification)
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Application Note & Protocol: Synthesis of Modified Ribonucleic Acids (RNAs) Utilizing Tetra-O-acetyl-beta-D-ribopyranose
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract & Introduction
The field of RNA therapeutics has witnessed exponential growth, underscored by the success of mRNA vaccines and the promise of therapies for genetic disorders, cancer, and infectious diseases.[1][2] Synthetic modified messenger RNA (mRNA) and other RNA modalities like siRNAs and antisense oligonucleotides are at the forefront of this revolution.[2][3] The efficacy of these molecules often hinges on chemical modifications that enhance stability, reduce immunogenicity, and improve translational efficiency.[2][4]
The chemical synthesis of these modified RNAs is a multi-step process that demands precision and a deep understanding of protecting group chemistry.[5][6] A cornerstone of this process is the construction of modified nucleoside phosphoramidites, the building blocks for solid-phase synthesis. This guide provides a detailed protocol and scientific rationale for the synthesis of modified RNAs, beginning with the versatile and commercially available carbohydrate precursor, Tetra-O-acetyl-β-D-ribose. While the topic specifies the pyranose form, synthesis protocols typically utilize its furanose isomer, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, which is the biologically relevant isomer for nucleosides. This precursor is a pivotal starting material for creating the custom ribonucleosides that are ultimately incorporated into therapeutic RNA sequences.[7]
This document will guide researchers through the critical stages of synthesis:
-
Part A: Synthesis of a protected, modified ribonucleoside via Vorbrüggen glycosylation.
-
Part B: Orthogonal protection of the ribonucleoside's hydroxyl groups.
-
Part C: Preparation of the phosphoramidite monomer.
-
Part D: Solid-phase synthesis of the RNA oligonucleotide.
-
Part E: Deprotection, purification, and characterization of the final RNA product.
The protocols described herein are designed to be self-validating, with explanations for the causality behind key experimental choices, ensuring both reproducibility and a foundational understanding of the underlying chemistry.
Foundational Chemistry: The Role of Acetylated Ribose
Tetra-O-acetyl-D-ribose serves as an ideal, shelf-stable precursor for ribonucleoside synthesis. The acetyl protecting groups serve two primary functions:
-
Activation: The acetyl group at the anomeric carbon (C1) acts as a good leaving group, facilitating the crucial N-glycosidic bond formation with a nucleobase.[8]
-
Protection: The acetyl groups on the hydroxyls at C2, C3, and C5 prevent unwanted side reactions during the glycosylation step.[9]
The synthesis of the target ribonucleoside from acetylated ribose and a chosen nucleobase (which may itself be modified) is most commonly achieved through Vorbrüggen glycosylation . This reaction involves the coupling of a silylated nucleobase with an acylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10]
Overall Synthesis Workflow
The journey from the acetylated sugar to a purified, modified RNA molecule is a multi-stage process. Each stage yields a critical intermediate that must be purified and validated before proceeding to the next.
Figure 1: High-level workflow for the synthesis of modified RNA.
PART A: Protocol for Ribonucleoside Synthesis via Glycosylation
This protocol details the synthesis of a generic protected ribonucleoside. Researchers should adapt molar equivalents based on the specific nucleobase used.
Objective: To form the N-glycosidic bond between 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose and a silylated nucleobase.
A1. Materials & Reagents
| Reagent | Supplier | Purity | Notes |
| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Sigma-Aldrich | >98% | Store under inert gas. |
| Target Nucleobase (e.g., Uracil, N6-benzoyl-Adenine) | Various | >99% | Must be anhydrous. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Sigma-Aldrich | >95% | Silylating agent. Handle under inert atmosphere. |
| Anhydrous Acetonitrile (MeCN) | Acros Organics | >99.8% | Solvent for reaction. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Sigma-Aldrich | >99% | Lewis acid catalyst. Extremely moisture-sensitive. |
| Dichloromethane (DCM) | Fisher | ACS Grade | For workup and chromatography. |
| Saturated Sodium Bicarbonate (aq.) | Lab Prepared | - | For quenching the reaction. |
| Anhydrous Sodium Sulfate | VWR | ACS Grade | For drying organic layers. |
| Silica Gel | SiliCycle | 60 Å, 40-63 µm | For column chromatography. |
A2. Step-by-Step Protocol
-
Silylation of Nucleobase (In Situ):
-
To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add the desired nucleobase (1.0 eq).
-
Add anhydrous acetonitrile to form a slurry.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq for bases with two silylation sites, e.g., Uracil).
-
Heat the mixture to reflux (approx. 82°C) and stir until the solution becomes clear. This indicates complete silylation of the nucleobase. This step is critical to increase the nucleophilicity of the base and its solubility in the organic solvent.
-
Cool the reaction mixture to 0°C using an ice bath.
-
-
Glycosylation Reaction:
-
In a separate flame-dried flask under Argon, dissolve 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile.
-
Transfer this solution to the flask containing the silylated nucleobase via cannula.
-
Slowly add TMSOTf (1.2 eq) dropwise to the reaction mixture at 0°C. The Lewis acid activates the ribose by coordinating to the acetyl groups, facilitating the departure of the C1-acetate and formation of an oxocarbenium ion intermediate.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0°C and quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to isolate the desired per-acetylated ribonucleoside. The acetyl groups remain on the sugar hydroxyls at this stage.
-
Figure 2: Simplified schematic of the Vorbrüggen glycosylation reaction.
PART B & C: Protocol for Phosphoramidite Monomer Synthesis
For the ribonucleoside to be used in an automated synthesizer, it must be converted into a stable phosphoramidite building block. This requires a specific protecting group strategy. The most common is the use of an acid-labile dimethoxytrityl (DMTr) group for the 5'-OH and a fluoride-labile silyl group (e.g., TBDMS) for the 2'-OH.[11][12]
Objective: To selectively protect the 5' and 2' hydroxyls and then install the phosphoramidite moiety at the 3'-OH position.
B1. Selective Deprotection and 5'-O-DMTr Protection
-
De-O-acetylation: The per-acetylated ribonucleoside from Part A is treated with a base (e.g., methanolic ammonia or sodium methoxide in methanol) to remove all acetyl groups, yielding the free ribonucleoside.[13] This step must be carefully controlled to avoid any degradation.
-
5'-O-DMTr Protection: The free ribonucleoside is reacted with dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine. This reaction selectively protects the primary 5'-hydroxyl group due to its lower steric hindrance compared to the secondary 2' and 3' hydroxyls.[11]
B2. Selective 2'-O-TBDMS Protection
-
The 5'-O-DMTr protected ribonucleoside is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl). This is a critical step where regioselectivity can be challenging. Standard protocols often use silver nitrate (AgNO₃) in pyridine, which favors protection at the 2'-OH position.[11] Purification by chromatography is essential to separate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS and 2',3'-bis-O-TBDMS byproducts.
C1. 3'-O-Phosphitylation
-
Reaction Setup: The purified 5'-O-DMTr-2'-O-TBDMS-ribonucleoside (1.0 eq) is dried by co-evaporation with anhydrous acetonitrile and placed in a flame-dried flask under Argon.
-
Phosphitylation: The protected nucleoside is dissolved in anhydrous DCM. A mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added.
-
The phosphitylating agent, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq), is added dropwise at 0°C.
-
The reaction is stirred at room temperature for 2-4 hours.
-
Workup & Purification: The reaction is quenched with saturated sodium bicarbonate. The product is extracted with DCM, dried, and concentrated. The resulting phosphoramidite is typically purified by precipitation from cold hexanes and must be stored under an inert atmosphere at low temperatures (-20°C) as it is highly sensitive to moisture and oxidation.
PART D: Solid-Phase RNA Synthesis
With the custom-modified phosphoramidite in hand, the RNA oligonucleotide can be assembled on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass, CPG).[14][15]
The synthesis follows a four-step cycle for each nucleotide addition.[12][16]
Figure 3: The four-step cycle of solid-phase phosphoramidite chemistry.
-
Deblocking (Detritylation): An acid (e.g., trichloroacetic acid in DCM) is used to remove the DMTr group from the 5'-hydroxyl of the support-bound nucleoside, freeing it for the next coupling reaction.[12]
-
Coupling: The custom phosphoramidite monomer is activated (e.g., with 5-(ethylthio)-1H-tetrazole, ETT) and coupled to the free 5'-hydroxyl group. This step forms the phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride). This prevents the formation of failure sequences (n-1 mers).[14]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired RNA sequence is assembled.
PART E: Deprotection, Purification, and Characterization
This is the final and most critical stage, where all protecting groups are removed to yield the functional RNA molecule.[17]
E1. Deprotection Protocol
-
Cleavage and Base Deprotection:
-
The solid support is first treated with a solution of aqueous N-methylamine (NMA) or a mixture of ammonia and methylamine (AMA).[18] This single step accomplishes two goals:
-
It cleaves the ester linkage holding the RNA to the solid support.
-
It removes the protecting groups on the nucleobases (e.g., benzoyl, acetyl) and the 2-cyanoethyl group from the phosphate backbone.
-
-
The support is washed, and the combined solution containing the partially deprotected RNA is collected. The solution is heated (e.g., 65°C for 15 minutes) to ensure complete removal of the base-labile groups.
-
-
2'-Hydroxyl Silyl Group Deprotection:
-
The RNA is dried down and resuspended in a solution containing a fluoride source. A common reagent is triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO or N-methyl-2-pyrrolidone (NMP).[18]
-
The mixture is heated (e.g., 65°C for 2.5 hours) to remove the TBDMS groups from all the 2'-hydroxyl positions.
-
The reaction is quenched, and the fully deprotected RNA is precipitated using a salt solution and an organic solvent like n-butanol.
-
E2. Purification
Crude synthetic RNA contains the full-length product as well as shorter failure sequences. Purification is essential for any biological application.[19]
| Method | Principle | Resolution | Notes |
| Denaturing PAGE | Polyacrylamide Gel Electrophoresis separates RNA by size under denaturing conditions (urea). | Single nucleotide | High capacity, but recovery can be challenging. Good for removing n-1 species. |
| Ion-Pair Reverse-Phase HPLC | High-Performance Liquid Chromatography separates based on hydrophobicity, using an ion-pairing reagent. | Excellent for purity | Automated and fast. Excellent for desalting and purifying DMT-on oligos before final deprotection. |
| Anion-Exchange HPLC | Separates RNA based on the net negative charge of the phosphate backbone. | Good for long oligos | Very effective at separating failure sequences from the full-length product.[17] |
E3. Characterization
The identity and purity of the final modified RNA must be confirmed.
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) mass spectrometry coupled with liquid chromatography is used to confirm the exact molecular weight of the synthesized RNA, verifying its sequence and the incorporation of any modifications.
-
Purity Analysis (HPLC/CE): Analytical HPLC or Capillary Electrophoresis (CE) is used to determine the purity of the final product, ensuring it is free from failure sequences and other impurities.
Conclusion & Future Perspectives
The synthesis of modified RNA using precursors like Tetra-O-acetyl-D-ribose is a powerful and enabling technology for modern drug development and biological research. The protocols outlined in this guide provide a robust framework for producing high-quality, custom-modified RNA oligonucleotides. While the process is intricate, a systematic approach grounded in a solid understanding of the underlying chemical principles ensures success. As the demand for sophisticated RNA therapeutics grows, the continued refinement of these chemical synthesis routes will be paramount to advancing the field.[4][20]
References
-
Bielinska, A. U., et al. (2017). HPLC Purification of Chemically Modified RNA Aptamers. Methods in Molecular Biology. Available at: [Link]
-
Outsourced Pharma. (2023). 5 Promising Applications Of RNA Therapeutics. Available at: [Link]
-
Somoza, A. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews. Available at: [Link]
-
Xiong, Q., et al. (2021). Synthetic modified messenger RNA for therapeutic applications. Chinese Chemical Letters. Available at: [Link]
-
Royal Society of Chemistry. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Available at: [Link]
-
William A. Brookshire Department of Chemical and Biomolecular Engineering. (2020). Using Synthetic Biology and Machine Learning Tools to Characterize and Engineer RNAs. Available at: [Link]
-
ResearchGate. (2008). Protecting groups for RNA synthesis: An increasing need for selective preparative methods. Available at: [Link]
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Technology Networks. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Available at: [Link]
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Somoza, A. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. RSC Publishing. Available at: [Link]
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Anderson, J. T., & Uhlenbeck, O. C. (2003). Isolation of a site-specifically modified RNA from an unmodified transcript. Nucleic Acids Research. Available at: [Link]
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Qin, S., et al. (2022). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Sharma, G., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega. Available at: [Link]
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Downey, A. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. Available at: [Link]
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Gissot, A., et al. (2016). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules. Available at: [Link]
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Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. Available at: [Link]
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Grabow, W. W., & Jaeger, L. (2012). Design and Characterization of Topological Small RNAs. Methods in Molecular Biology. Available at: [Link]
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ResearchGate. (n.d.). Chemical methods for the modification of RNA. Available at: [Link]
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Creative Biolabs. (n.d.). mRNA Applications as Therapeutic. Available at: [Link]
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Shigematsu, M., et al. (2022). Production and purification of endogenously modified tRNA-derived small RNAs. RNA Biology. Available at: [Link]
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Frontiers. (n.d.). RNA modifications and RNA therapeutics. Available at: [Link]
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Bartosik, K., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. Available at: [Link]
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Semantic Scholar. (2017). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Available at: [Link]
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Thomas, J. M., & Al-Hashimi, H. M. (2012). Combined Approaches to Site-Specific Modification of RNA. Methods in Molecular Biology. Available at: [Link]
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Downey, A. M., et al. (2017). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Chemistry. Available at: [Link]
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Buntz, A., et al. (2016). Chemical synthesis of RNA with site-specific methylphosphonate modifications. Methods. Available at: [Link]
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Stanford Digital Repository. (n.d.). Design and characterization of synthetic microRNA based gene expression circuits. Available at: [Link]
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Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Available at: [Link]
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ResearchGate. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Available at: [Link]
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Frontiers. (2022). A novel method to purify small RNAs from human tissues for methylation analysis by LC-MS/MS. Available at: [Link]
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ResearchGate. (n.d.). The synthesis of 1,2,3,5-tetraacetyl-β-d-ribose (1) from 2',3',5'-tri-O-acetylinosine (2a) catalyzed by boric acid. Available at: [Link]
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ResearchGate. (2008). Synthesis of Novel O-Acylated- D -ribono-1,5-lactones and Structural Assignment Supported by Conventional NOESY-NMR and X-ray Analysis. Available at: [Link]
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Wikipedia. (n.d.). Nucleoside phosphoramidite. Available at: [Link]
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ResearchGate. (n.d.). Nucleobase glycosylation with glycosyl acetates. Available at: [Link]
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Bartosik, K., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. PubMed. Available at: [Link]
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MDPI. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Available at: [Link]
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ResearchGate. (n.d.). RNA structure characterization from chemical mapping experiments. Available at: [Link]
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ResearchGate. (n.d.). Chemical Synthesis of Modified RNA. Available at: [Link]
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Glen Research. (n.d.). Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22. Available at: [Link]
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LinkedIn. (2023). The Role of Tetra-O-acetyl beta-L-Ribofuranose in Drug Discovery. Available at: [Link]
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ResearchGate. (n.d.). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. Available at: [Link]
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NIH. (n.d.). Kinetic characterization of RNA synthesis catalyzed by the model hyperthermophilic archaeon Thermococcus kodakarensis RNA polymerase. Available at: [Link]
-
MDPI. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Peer review. Available at: [Link]
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ResearchGate. (n.d.). Nucleobase glycosylation with protected nucleosides. Available at: [Link]
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BiOligo Biotechnology. (n.d.). Modified RNA. Available at: [Link]
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ResearchGate. (n.d.). N 6-glycosidation of nucleobases by a C1-centered ribose radical is made possible by the presence of an H-atom bound to N6. Available at: [Link]
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The Strategic Role of Tetra-O-acetyl-beta-D-ribopyranose in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Versatility of a Protected Ribose in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient synthesis of complex bioactive molecules is paramount. Among the arsenal of chiral building blocks available to the medicinal chemist, protected carbohydrates hold a place of distinction. Tetra-O-acetyl-beta-D-ribopyranose, and its more commonly utilized furanose isomer, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, are pivotal precursors in the synthesis of a wide array of therapeutic agents. The acetyl groups serve as robust protecting groups for the hydroxyl functionalities of the ribose sugar, rendering the molecule stable for various chemical transformations while allowing for strategic deprotection. More importantly, the acetyl group at the anomeric carbon (C1) acts as a good leaving group in nucleophilic substitution reactions, making it an ideal glycosyl donor for the crucial formation of N- and C-glycosidic bonds.
This guide provides an in-depth exploration of the application of tetra-O-acetyl-beta-D-ribose derivatives in the synthesis of bioactive molecules, with a particular focus on nucleoside analogs that form the backbone of numerous antiviral and anticancer drugs. We will delve into the mechanistic underpinnings of key synthetic strategies and provide detailed, field-proven protocols for the synthesis of important therapeutic agents.
Core Application: Synthesis of Nucleoside Analogs
The primary and most significant application of tetra-O-acetyl-beta-D-ribofuranose is in the synthesis of nucleoside analogs. These molecules, which mimic natural nucleosides, can interfere with the replication of viruses or the proliferation of cancer cells.[1] The key chemical transformation is the glycosylation reaction, where the acetylated ribose moiety is coupled with a nucleobase.
The Vorbrüggen Glycosylation: A Cornerstone Reaction
The silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation, is a powerful and widely used method for the stereoselective synthesis of nucleosides.[2] This reaction typically involves the coupling of a silylated nucleobase with an acylated sugar, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst.
Mechanism Insight: The reaction proceeds through the formation of a key intermediate. The Lewis acid activates the acylated sugar by coordinating to the acetyl group at the anomeric center, facilitating its departure. The silylated nucleobase then acts as a nucleophile, attacking the resulting oxocarbenium ion intermediate. The stereochemistry of the newly formed glycosidic bond is often influenced by the neighboring group participation of the acetyl group at the C2 position, which typically leads to the formation of the desired β-anomer.
Experimental Workflow: Vorbrüggen Glycosylation
Caption: Overall synthetic scheme for Ribavirin.
Application Protocol 2: Synthesis of a Key Intermediate for Capecitabine
Capecitabine is an orally administered chemotherapeutic agent used in the treatment of various cancers. A key intermediate in its synthesis is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. [1]
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
This protocol describes a practical route to this important intermediate starting from D-ribose. The key steps involve the deoxygenation of a sulfonyloxy-ribofuranoside intermediate.
Protocol Insight: The synthesis begins with the protection of the 2- and 3-hydroxyl groups as an isopropylidene ketal, followed by selective sulfonylation of the primary 5-hydroxyl group. This sulfonate ester is then displaced by a hydride reagent to effect deoxygenation at the 5-position. Finally, hydrolysis of the methyl glycoside and isopropylidene group, followed by acetylation, yields the desired product.
Experimental Workflow: Synthesis of 5-Deoxyribose Intermediate
Caption: Synthetic workflow for the 5-deoxyribose intermediate.
Detailed Step-by-Step Procedure (Conceptual Outline):
-
Formation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside: D-ribose is treated with methanol in the presence of an acid catalyst, followed by reaction with acetone and a Lewis acid to form the protected ribofuranoside.
-
Sulfonylation: The primary hydroxyl group at the 5-position is selectively reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine.
-
Reductive Displacement: The resulting 5-O-sulfonyl derivative is treated with a hydride reagent, such as lithium aluminum hydride, to displace the sulfonate and introduce a hydrogen atom, thus achieving deoxygenation.
-
Hydrolysis and Acetylation: The methyl glycoside and isopropylidene protecting groups are removed by acid hydrolysis. The resulting 5-deoxy-D-ribose is then acetylated using acetic anhydride in pyridine to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. The overall yield for this multi-step process is reported to be around 56%.
This intermediate is then ready for coupling with a suitable nucleobase, such as a protected 5-fluorocytosine derivative, in a subsequent glycosylation reaction to continue the synthesis of Capecitabine.
Conclusion and Future Perspectives
This compound and its furanose isomer are indispensable tools in the synthesis of bioactive molecules, particularly nucleoside analogs. The protocols detailed herein for the synthesis of Ribavirin and a key intermediate for Capecitabine highlight the strategic importance of this protected sugar. The ability to perform stereoselective glycosylation reactions, followed by efficient deprotection, underscores the elegance and utility of this synthetic approach. As the demand for novel antiviral and anticancer agents continues to grow, the creative application of versatile building blocks like acetylated ribose will undoubtedly remain at the forefront of medicinal chemistry research.
References
- EP1537134B1 - Process for producing a ribofuranose - Google P
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Prutkov, A. N., Chudinov, M. V., Matveev, A. V., Grebenkina, L. E., & Berezovskaya, Y. V. (2019). Chemical ribosylation of 5-substituted 1,2,4-triazole-3-carboxylates. Nucleosides, Nucleotides & Nucleic Acids, 38(8), 550-566. (URL: [Link])
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Zhang, Y., Wu, X., & Zhang, Y. (2010). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3107. (URL: [Link])
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Bogdanov, A. V., Safiullin, R. R., Valiullina, A. R., Balandina, A. A., Gubaidullin, A. T., Zapesotskaya, O. Y., ... & Mikhailov, S. N. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3645. (URL: [Link])
-
Chudinov, M. V., Prutkov, A. N., Matveev, A. V., & Berezovskaya, Y. V. (2019). Chemical ribosylation of 5-substituted 1,2,4-triazole-3-carboxylates. Nucleosides, Nucleotides & Nucleic Acids, 38(8), 550-566. (URL: [Link])
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Srivastava, P. C., Pickering, M. V., Allen, L. B., Sidwell, R. W., & Robins, R. K. (1981). The Synthesis and Study of New Ribavirin Derivatives and Related Nucleoside Azole Carboxamides as Agents Active against RNA Viru. Defense Technical Information Center. (URL: [Link])
- WO2003011884A1 - Process for the preparation of ribavirin - Google P
- Journal of the American Chemical Society. (URL: not available)
- Molecules. (URL: not available)
- Organic & Biomolecular Chemistry. (URL: not available)
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An Improved Procedure for the Preparation of Ribavirin. (2017). ResearchGate. (URL: [Link])
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Sairam, P., Nagarajan, R., & Kumar, P. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate research, 338(4), 303-306. (URL: [Link])
- Molecules. (URL: not available)
-
Srivastava, P. C., & Robins, R. K. (1983). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Journal of medicinal chemistry, 26(3), 445-448. (URL: [Link])
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-
PrepChem.com. (URL: [Link])
- Journal of Organic Chemistry. (URL: not available)
-
A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. (2012). ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Tetra-O-acetyl-β-D-ribopyranose
Welcome to the technical support center for the stereoselective synthesis of Tetra-O-acetyl-β-D-ribopyranose. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbohydrate chemistry. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the successful synthesis of this critical molecule.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving specific issues that may arise during the synthesis of Tetra-O-acetyl-β-D-ribopyranose. Each problem is followed by a detailed explanation of its probable causes and a step-by-step guide to its resolution.
Issue 1: Low β:α Anomeric Ratio
Symptom: NMR analysis of the crude product reveals a significant proportion of the undesired α-anomer.
Probable Causes:
-
Thermodynamic Control: The reaction conditions may favor the thermodynamically more stable α-anomer. This is often the case when using Lewis acid catalysts at room temperature or elevated temperatures.[1] The anomeric effect stabilizes the α-anomer, where the C1-O bond is axial.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to anomerization, allowing the initial product mixture to equilibrate to the thermodynamic ratio, which favors the α-anomer.[2][3][4]
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of glycosylation reactions.[5][6][7][8][9] Ethereal solvents, for instance, can favor the formation of α-linkages.[6][7]
Resolution Pathway:
-
Employ Kinetic Control Conditions: To favor the β-anomer, the reaction should be conducted under kinetic control. This typically involves using a base catalyst, such as sodium acetate or pyridine, at low temperatures (e.g., 0°C).[1][10] The β-anomer is often the kinetically favored product due to the faster reaction of the more nucleophilic equatorial hydroxyl group in the β-D-ribopyranose starting material.[1]
-
Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent anomerization to the more stable α-anomer.
-
Strategic Solvent Selection: Acetonitrile is known to favor the formation of β-glycosidic linkages.[6][7] Consider using acetonitrile as a solvent or co-solvent to enhance the β-selectivity.
Issue 2: Incomplete Acetylation
Symptom: The presence of partially acetylated ribose species is detected by TLC or NMR in the crude product.
Probable Causes:
-
Insufficient Acylating Agent: The stoichiometry of acetic anhydride to D-ribose may be inadequate. All five hydroxyl groups in ribose need to be acetylated.[11]
-
Presence of Water: Moisture in the reaction mixture can consume the acetic anhydride, reducing its effective concentration.
-
Steric Hindrance: While less common with the small acetyl group, steric hindrance can sometimes slow down the acetylation of certain hydroxyl groups.[10]
Resolution Pathway:
-
Increase Acetic Anhydride Equivalents: Use a significant excess of acetic anhydride (at least 5 equivalents, often more is used in practice) to ensure complete acetylation of all hydroxyl groups.[11]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Extend Reaction Time or Increase Temperature (with caution): If incomplete reaction persists, cautiously increasing the reaction time or temperature can drive the reaction to completion. However, be mindful that this may negatively impact the β:α ratio.
Issue 3: Difficult Purification and Anomer Separation
Symptom: The α and β anomers are difficult to separate by column chromatography, leading to a product with low diastereomeric purity.
Probable Causes:
-
Similar Polarity: The α and β anomers of Tetra-O-acetyl-D-ribopyranose have very similar polarities, making their separation on silica gel challenging.
-
Co-elution with Byproducts: Other reaction byproducts may have similar Rf values to the desired product, complicating the purification process.
Resolution Pathway:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems for column chromatography. A mixture of hexane and ethyl acetate is commonly used. A gradual gradient elution can improve separation.
-
Column Dimensions: Use a long, narrow column to increase the theoretical plates and improve resolution.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a powerful technique for purifying a single anomer. Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that selectively crystallize the desired β-anomer.
-
Anomerization followed by Separation: In some cases, it may be advantageous to intentionally anomerize the mixture to favor the more stable α-anomer, which might be easier to separate or could be the desired product in other applications. This can be achieved by treating the mixture with a Lewis acid.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of Tetra-O-acetyl-β-D-ribopyranose, offering deeper insights into the underlying chemical principles.
Q1: Why is the β-anomer often the kinetic product in the acetylation of D-ribose?
In the chair conformation of D-ribopyranose, the anomeric hydroxyl group can exist in either an axial (α) or equatorial (β) position. The equatorial hydroxyl group in the β-anomer is generally more sterically accessible and more nucleophilic. Under kinetically controlled conditions (low temperature, base catalysis), the reaction at the more reactive equatorial hydroxyl group is faster, leading to the formation of the β-acetate as the major product.[1]
Q2: What is the role of a Lewis acid catalyst in this reaction, and how does it affect stereoselectivity?
Lewis acids, such as zinc chloride or boron trifluoride etherate, can catalyze the acetylation reaction.[12][13] They activate the anomeric position, often leading to the formation of an oxocarbenium ion intermediate. This intermediate can then be attacked by the nucleophile (acetate) from either the α or β face. Under these conditions, the reaction tends to be under thermodynamic control, favoring the formation of the more stable α-anomer due to the anomeric effect.[1]
Q3: How can I confirm the stereochemistry of the anomeric center in my product?
The most reliable method for determining the anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR. The coupling constant (¹JH1,C1) and the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) (³JH1,H2) are diagnostic.
-
β-anomer (trans): Typically exhibits a larger coupling constant (³JH1,H2 ≈ 3-8 Hz) due to the trans-diaxial or diequatorial relationship between H-1 and H-2.
-
α-anomer (cis): Usually shows a smaller coupling constant (³JH1,H2 ≈ 1-3 Hz) due to the cis (axial-equatorial) relationship between H-1 and H-2.
2D NMR techniques like COSY and NOESY can provide further confirmation of the stereochemical assignment.[14]
Q4: Are there alternative methods for the stereoselective synthesis of the β-anomer?
Yes, besides the kinetically controlled acetylation, other methods exist. One common strategy involves the use of a participating neighboring group at the C-2 position. For example, if the C-2 hydroxyl group is protected with an acyl group (like acetate), it can participate in the reaction to form a cyclic acyloxonium ion intermediate. This intermediate then directs the incoming nucleophile to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product, which in the case of ribose, would be the β-anomer.
III. Experimental Protocols & Data
Protocol 1: Kinetically Controlled Synthesis of Tetra-O-acetyl-β-D-ribopyranose
This protocol is designed to favor the formation of the β-anomer.
Materials:
-
D-ribose
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-ribose (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).[10]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (at least 5.0 equivalents) to the cooled solution.[10]
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the Tetra-O-acetyl-β-D-ribopyranose.
Data Summary: Influence of Reaction Conditions on Anomeric Ratio
| Catalyst | Temperature | Typical Predominant Anomer | Control |
| Pyridine/Sodium Acetate | Low (e.g., 0°C) | β | Kinetic[1][2][3][4] |
| Lewis Acid (e.g., ZnCl₂) | Room Temp. or Elevated | α | Thermodynamic[1][2][3][4] |
IV. Visualizing Reaction Control
The following diagrams illustrate the conceptual difference between kinetic and thermodynamic control in the acetylation of D-ribose.
Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.
Caption: Decision-making workflow for improving β-selectivity.
V. References
-
- PubMed
-
- Canadian Journal of Chemistry
-
- Canadian Science Publishing
-
- Canadian Science Publishing
-
- ResearchGate
-
- YouTube
-
- ACS Publications
-
- Allen Institute
-
- Reddit
-
- PubMed
-
- NCBI Bookshelf
-
- National Institutes of Health
-
- ResearchGate
-
- National Institutes of Health
-
- ResearchGate
-
- Royal Society of Chemistry
-
- YouTube
-
- Chemistry LibreTexts
-
- Chemistry LibreTexts
-
- Chemistry LibreTexts
-
- MDPI
-
- MDPI
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acetylation of glucose with acetic anhydride gives [allen.in]
- 12. Transformation of D-(-)-ribose into a natural product-like scaffold via a Lewis acid catalyzed intramolecular hetero-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of Tetra-O-acetyl-beta-D-ribopyranose
Welcome to the technical support center for the purification of Tetra-O-acetyl-beta-D-ribopyranose. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial intermediate in carbohydrate chemistry. As a key building block in the synthesis of nucleosides and other bioactive molecules, obtaining high-purity this compound is paramount for successful downstream applications.[1]
This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound from reaction mixtures. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure you can confidently navigate your purification challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented with potential causes and a step-by-step guide to its resolution.
Issue 1: Oily or Syrupy Product Instead of a Crystalline Solid
Plausible Causes:
-
Presence of Residual Solvents: Incomplete removal of reaction solvents like pyridine or acetic anhydride can prevent crystallization.
-
Incomplete Reaction: The presence of partially acetylated ribose derivatives can act as impurities, hindering the formation of a crystal lattice.
-
Anomeric Mixture: A significant presence of the α-anomer alongside the desired β-anomer can result in an oily product, as co-crystallization may be difficult.[2][3]
-
Hygroscopic Nature: The product may have absorbed atmospheric moisture, leading to a syrupy consistency.
Troubleshooting Steps:
-
Ensure Complete Removal of Volatiles:
-
Co-evaporate the crude product with a high-boiling point, non-reactive solvent like toluene multiple times under reduced pressure. This helps to azeotropically remove residual pyridine and acetic acid.
-
Dry the product under high vacuum for an extended period (overnight is recommended) to remove any remaining volatile impurities.
-
-
Verify Reaction Completion with TLC:
-
Before work-up, run a Thin Layer Chromatography (TLC) of the reaction mixture.
-
Recommended TLC System: A mobile phase of hexane/ethyl acetate (e.g., 3:1 or 1:1 v/v) on a silica gel plate is generally effective.[4]
-
Interpretation: The presence of multiple spots below the main product spot may indicate incomplete acetylation. If the reaction is incomplete, consider extending the reaction time or adding more acetylating agent.
-
-
Address Anomeric Mixtures through Recrystallization:
-
Recrystallization is a highly effective method for purifying the β-anomer from an α/β mixture.[2][3]
-
Recommended Solvents: Diethyl ether or a mixture of ethyl acetate and hexane are commonly used for recrystallization.[2]
-
Protocol: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration.
-
-
Mitigate Moisture Contamination:
-
Perform the final stages of purification and handling of the purified product in a dry environment (e.g., under a nitrogen atmosphere or in a desiccator).
-
Use anhydrous solvents for all purification steps.
-
Issue 2: Low Yield After Purification
Plausible Causes:
-
Losses During Aqueous Work-up: The product, although significantly less polar than ribose, has some water solubility, leading to losses during extraction.
-
Suboptimal Recrystallization Conditions: Using too much solvent for recrystallization or cooling the solution too rapidly can lead to a significant portion of the product remaining in the mother liquor.
-
Degradation During Purification: Prolonged exposure to acidic or basic conditions during work-up or chromatography can lead to the hydrolysis of the acetyl groups.
Troubleshooting Steps:
-
Optimize Aqueous Extraction:
-
When performing a liquid-liquid extraction, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product in the aqueous phase.
-
Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
-
-
Refine Recrystallization Technique:
-
Use the minimum amount of hot solvent required to dissolve the crude product completely.
-
Allow for slow cooling to promote the formation of larger, purer crystals and maximize recovery.
-
After filtering the initial crop of crystals, concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
-
Maintain Neutral pH:
-
During the aqueous work-up, ensure that the pH is neutralized carefully. Use a mild base like sodium bicarbonate for neutralization.[5]
-
Avoid unnecessarily long exposure to acidic or basic conditions.
-
Issue 3: Persistent Impurities Detected by NMR or TLC After Column Chromatography
Plausible Causes:
-
Inappropriate Solvent System: The chosen eluent may not have sufficient resolving power to separate the desired product from closely related impurities.
-
Column Overloading: Applying too much crude product to the silica gel column can lead to poor separation.
-
Co-elution of Impurities: Some impurities, such as the α-anomer or other acetylated sugar isomers, may have very similar polarities to the β-anomer, leading to co-elution.[2][3]
Troubleshooting Steps:
-
Optimize the Chromatography Solvent System:
-
Before running a preparative column, perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that provides the best separation between the product and impurities. A good starting point is a mixture of hexane and ethyl acetate.[4]
-
A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can often improve separation.
-
-
Proper Column Loading:
-
As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel used for the column.
-
Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent, and apply it carefully to the top of the column.
-
-
Consider Alternative Chromatographic Techniques:
-
For challenging separations, reversed-phase chromatography (using a C18 stationary phase) can be an effective alternative, as the hydrophobic acetyl groups will interact well with the stationary phase.[6]
-
High-Performance Liquid Chromatography (HPLC) can offer superior resolution for obtaining highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities include:
-
The α-anomer: The acetylation of D-ribose often produces a mixture of α and β anomers.[2][3]
-
Partially acetylated ribose derivatives: Incomplete reactions can leave mono-, di-, or tri-acetylated species in the mixture.
-
Unreacted starting materials: Such as D-ribose.
-
Reaction by-products and reagents: Including acetic acid and residual pyridine.[7]
Q2: How can I effectively monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[4][8]
-
For Column Chromatography: Collect fractions and spot each fraction on a TLC plate. Combine the fractions that show a single spot corresponding to the pure product.
-
For Recrystallization: Run a TLC of the recrystallized solid and the remaining mother liquor. A pure product should show a single spot, while the mother liquor will likely contain a mixture of the product and impurities.
Q3: What is the expected appearance and stability of pure this compound?
A3: Pure this compound is typically a white to off-white crystalline solid.[9] It is relatively stable at room temperature when stored in a cool, dry place. However, it is susceptible to hydrolysis of the acetyl groups in the presence of moisture or strong acids/bases.
Q4: Can I use a different acetylating agent instead of acetic anhydride?
A4: Yes, other acetylating agents like acetyl chloride can be used.[7] However, acetic anhydride is commonly preferred as it is less corrosive and the by-product, acetic acid, is generally easier to remove than the hydrochloric acid generated from acetyl chloride. The reaction conditions may need to be adjusted depending on the chosen reagent.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude products where the primary impurity is the α-anomer.
-
Dissolution: Transfer the crude, dry this compound to a clean Erlenmeyer flask. Add a minimal amount of hot diethyl ether or an ethyl acetate/hexane mixture while gently warming and swirling until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask and let it stand undisturbed. For enhanced crystallization, subsequently place the flask in an ice bath or a refrigerator for several hours or overnight.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual impurities from the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Purity Assessment: Confirm the purity of the recrystallized product using TLC and/or NMR spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for complex mixtures containing multiple impurities.
-
Column Packing: Prepare a glass column with silica gel (slurry packed in the initial mobile phase is recommended).
-
Sample Loading: Dissolve the crude product in a minimal volume of the initial eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 3:1, then 1:1 hexane/ethyl acetate) to elute the components.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
TLC Analysis: Analyze the collected fractions by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.
-
Drying: Dry the final product under high vacuum.
Data Presentation
| Technique | Typical Parameters | Expected Outcome for Pure Product |
| TLC | Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane/Ethyl Acetate (1:1) | A single spot with an approximate Rf value of 0.4-0.6. |
| ¹H NMR | Solvent: CDCl₃ | Characteristic peaks for the acetyl protons (singlets around 2.0-2.2 ppm) and the sugar ring protons. The anomeric proton (H-1) of the β-isomer will appear as a doublet at a distinct chemical shift. |
| ¹³C NMR | Solvent: CDCl₃ | Signals corresponding to the carbonyl carbons of the acetyl groups (around 170 ppm), the sugar ring carbons, and the methyl carbons of the acetyl groups (around 20-21 ppm). |
| Melting Point | N/A | A sharp melting point consistent with literature values. |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- Green Chemistry (RSC Publishing). (2015).
-
PubChem. (n.d.). 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. Retrieved from [Link]
- Tanny, J. C., & Moazed, D. (2001). Coupling of histone deacetylation to NAD breakdown by the yeast silencing protein Sir2: Evidence for acetyl transfer from substrate to an NAD breakdown product. Proceedings of the National Academy of Sciences, 98(2), 415–420.
- Gama, M. R., et al. (2018).
- Google Patents. (n.d.). US7034161B2 - Process for producing a ribofuranose.
-
MDPI. (2018). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate.
-
ResearchGate. (2017). Acyl Transfer Reactions on Carbohydrates: Peracetylation, An Overview. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). 1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose. Retrieved from [Link]
-
CONICET. (2011). and O-Acetylation in TEAA Ionic Liquid as Green Solvent. Applications in Synthetic Carbohydrate Chemistry. Retrieved from [Link]
-
ResearchGate. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose. Retrieved from [Link]
- Google Patents. (n.d.). EP1537134B1 - Process for producing a ribofuranose.
-
PubMed. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic.... Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Retrieved from [Link]
-
ACS Publications. (1950). Separation of Sugar Acetates by Chromatography 1. Retrieved from [Link]
-
PubMed Central. (2017). Rapid Analysis of ADP-Ribosylation Dynamics and Site-Specificity Using TLC-MALDI. Retrieved from [Link]
-
PubMed. (2021). Rapid Analysis of ADP-Ribosylation Dynamics and Site-Specificity Using TLC-MALDI. Retrieved from [Link]
-
PubMed Central. (2017). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. Retrieved from [Link]
-
Semantic Scholar. (n.d.). O-Acetyl-ADP Ribose as Novel Metabolites derived from the Sir2 Family of β-NAD. Retrieved from [Link]
-
MDPI. (2020). Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch25: Acylation of Carboyhydrates. Retrieved from [Link]
-
Current Protocols in Food Analytical Chemistry. (2001). Determination of Neutral Sugars by Gas Chromatography of their Alditol Acetates. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 3. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 8. Coupling of histone deacetylation to NAD breakdown by the yeast silencing protein Sir2: Evidence for acetyl transfer from substrate to an NAD breakdown product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
Technical Support Center: Separation of α and β Anomers of Tetra-O-acetyl-ribopyranose
Welcome to the technical support center for the separation of α and β anomers of Tetra-O-acetyl-ribopyranose. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient separation of these critical isomers. Our approach is rooted in practical, field-tested experience to help you navigate the nuances of this separation process.
Introduction: The Challenge of Anomer Separation
The synthesis of Tetra-O-acetyl-ribopyranose typically results in a mixture of α and β anomers. The spatial orientation of the anomeric acetyl group dictates the molecule's three-dimensional structure and, consequently, its biological activity and reactivity in subsequent synthetic steps. Therefore, achieving high-purity separation of these anomers is often a critical, yet challenging, step in many research and development pipelines.
This guide provides a structured approach to troubleshooting common issues encountered during separation by column chromatography and crystallization, along with a foundational understanding of the principles at play.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the separation of Tetra-O-acetyl-ribopyranose anomers. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Poor or No Separation of Anomers on Silica Gel Column Chromatography
Question: I'm running a silica gel column to separate the α and β anomers of Tetra-O-acetyl-ribopyranose, but my TLC analysis shows co-elution or very poor separation. What's going wrong?
Answer:
This is a common and frustrating issue. The root cause often lies in an inappropriate solvent system or suboptimal column chromatography technique. The α and β anomers of acetylated sugars have very similar polarities, making their separation challenging.
Potential Causes and Solutions:
-
Inadequate Solvent System Polarity:
-
Explanation: If the solvent system is too polar, both anomers will travel quickly with the solvent front, resulting in poor resolution. Conversely, if it's not polar enough, the compounds will remain adsorbed to the silica gel, leading to broad, tailing peaks.
-
Solution: The key is to find a solvent system with the "sweet spot" of polarity that maximizes the subtle differences in interaction between the anomers and the silica gel. A systematic approach to optimizing your solvent system is crucial.
-
Recommended Starting Point: Begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.
-
Optimization Workflow:
-
Initial Screening: Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) using TLC.
-
Fine-Tuning: Once you identify a ratio that shows some separation, make smaller adjustments (e.g., 8.5:1.5).
-
Ternary Systems: For particularly difficult separations, consider adding a third solvent in a small percentage (1-2%), such as dichloromethane or toluene, to modulate the selectivity.
-
-
-
-
Improper Column Packing:
-
Explanation: An improperly packed column with channels or cracks will lead to an uneven solvent front and band broadening, which will ruin any potential separation.
-
Solution: Ensure your column is packed uniformly. A slurry packing method is generally preferred for achieving a homogenous stationary phase.
-
-
Column Overloading:
-
Explanation: Loading too much crude product onto the column will exceed its separation capacity, causing the bands of the two anomers to overlap significantly.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel. For a 100g silica gel column, do not load more than 1-2g of your anomeric mixture.
-
Workflow for Column Chromatography Separation
Caption: Workflow for Anomer Separation by Column Chromatography.
Issue 2: Difficulty in Inducing Crystallization of a Single Anomer
Question: I have an anomeric mixture that I'm trying to separate by crystallization, but I can't get either anomer to crystallize out, or I get an oil. What should I do?
Answer:
Crystallization is a powerful technique for separating anomers, often yielding highly pure material. However, it is highly dependent on the right conditions. The inability to induce crystallization is a common hurdle.
Potential Causes and Solutions:
-
Incorrect Solvent Choice:
-
Explanation: The ideal crystallization solvent is one in which your desired anomer is sparingly soluble at room temperature but highly soluble at elevated temperatures. The other anomer should ideally remain in solution.
-
Solution: A systematic solvent screen is necessary.
-
Common Solvents: Start with solvents like ethanol, methanol, isopropanol, ethyl acetate, and diethyl ether, or mixtures thereof.
-
Solvent Pair Technique: A powerful method is to use a solvent pair. Dissolve your mixture in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A common pair for acetylated sugars is Dichloromethane/Hexane or Ethyl Acetate/Petroleum Ether.
-
-
-
Solution is Too Concentrated or Too Dilute:
-
Explanation: If the solution is too concentrated, the product may "crash out" as an amorphous solid or oil. If it's too dilute, the saturation point may never be reached.
-
Solution: Experiment with different concentrations. If you are getting an oil, try diluting the solution slightly before cooling.
-
-
Cooling Rate is Too Fast:
-
Explanation: Rapid cooling often leads to the formation of small, impure crystals or an oil. Slow cooling allows for the formation of larger, more ordered, and purer crystals.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4°C). For very stubborn crystallizations, insulating the flask can slow the cooling rate.
-
-
Absence of Nucleation Sites:
-
Explanation: Crystallization requires a nucleation event to begin. Sometimes, a supersaturated solution will not crystallize without a "seed."
-
Solution:
-
Seed Crystals: If you have a small amount of the pure anomer, add a single tiny crystal to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.
-
-
Anomerization During Crystallization:
It's important to be aware of the possibility of anomerization in solution.[1][2] The ratio of α and β anomers can change over time, especially in the presence of acid or base traces, reaching a thermodynamic equilibrium.[1][2] In some cases, one anomer may be thermodynamically more stable and will preferentially crystallize out, driving the equilibrium to produce more of that anomer.[1][2]
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the α and β anomers of Tetra-O-acetyl-ribopyranose using NMR spectroscopy?
A1: ¹H NMR spectroscopy is the most definitive method for distinguishing between the α and β anomers. The key diagnostic signal is the anomeric proton (H-1).
-
Chemical Shift: The chemical shift of the anomeric proton is highly sensitive to its axial or equatorial orientation.
-
Coupling Constant (J-value): The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is crucial for assignment.
-
β-anomer: In the more stable chair conformation, the anomeric acetyl group is typically equatorial, and the anomeric proton (H-1) is axial. The coupling to the axial H-2 will be large (diaxial coupling), typically with a J-value of 7-9 Hz.[3]
-
α-anomer: The anomeric acetyl group is axial, and the anomeric proton (H-1) is equatorial. The coupling to the axial H-2 will be small (equatorial-axial coupling), with a J-value of 2-4 Hz.[3]
-
Data Summary for Anomer Identification by ¹H NMR
| Anomer | Anomeric Proton (H-1) Orientation | H-1 to H-2 Coupling | Expected J₁‚₂ Value |
| α | Equatorial | Equatorial-Axial | ~2-4 Hz |
| β | Axial | Axial-Axial | ~7-9 Hz |
For more complex cases with overlapping signals, 2D NMR techniques like COSY and NOESY can be invaluable. Diffusion-Ordered NMR Spectroscopy (DOSY) has also been shown to separate the signals of anomers based on their different diffusion coefficients.[4]
Q2: What is the typical ratio of α to β anomers I should expect from the acetylation of D-ribose?
A2: The anomeric ratio obtained from the acetylation of D-ribose is highly dependent on the reaction conditions. The synthesis of tetra-O-acetyl-ribofuranose, a related compound, often yields a molar mixture of β/α-anomers ranging from 2:1 to 3:1.[5] The formation of pyranose anomers will also be influenced by factors such as the catalyst used (e.g., acid or base), reaction time, and temperature. Kinetically controlled reactions may favor one anomer, while thermodynamically controlled conditions will favor the more stable anomer.[1][2]
Q3: Can I use HPLC to separate the anomers?
A3: Yes, High-Performance Liquid Chromatography (HPLC) can be a powerful tool for both analytical and preparative separation of anomers.
-
Stationary Phase: Chiral stationary phases are often effective for separating anomers.[6] Normal-phase silica gel columns can also be used, but may require extensive method development.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like isopropanol or ethanol) is a common starting point for normal-phase HPLC.
-
Detection: Since acetylated sugars lack a strong chromophore, UV detection at low wavelengths (around 210 nm) or, more commonly, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is required.
Q4: My separated anomer appears pure by TLC, but the NMR shows a mixture. What happened?
A4: This is a classic case of anomerization. Here are the likely scenarios:
-
Anomerization in the NMR Tube: If there are trace amounts of acid or base in your NMR solvent (or on the glassware), the anomers can interconvert in the NMR tube while you are acquiring the spectrum. To test for this, take a spectrum immediately after dissolving the sample and then again after several hours to see if the ratio of anomers has changed.
-
Anomerization During Workup or Storage: If your workup procedure involved acidic or basic conditions, or if the sample was stored for a prolonged period, anomerization could have occurred after the separation. It is crucial to ensure all workup steps are neutral and that the purified anomers are stored in a dry, neutral environment.
Anomerization Process
Caption: Equilibrium between α and β anomers via the open-chain form.
By understanding the principles behind these separation techniques and anticipating potential challenges, you can develop a robust and reproducible workflow for obtaining pure α and β anomers of Tetra-O-acetyl-ribopyranose for your research needs.
References
-
Liu, F.-W., Zhang, Y.-B., Liu, H.-M., & Song, X.-P. (2005). Preparation of α and β anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-d-galactopyranose based upon anomerization and kinetic acetylation. Carbohydrate Research, 340(3), 489–495. [Link]
- Ono, K., & Hakomori, S. (2004). Process for producing a ribofuranose.
-
Fernandez-Cossio, Y., et al. (2010). Lipase-catalyzed regio- and stereoselective deacylation: Separation of anomers of peracylated α,β-D-ribofuranosides. Journal of Molecular Catalysis B: Enzymatic, 65(1-4), 51-55. [Link]
-
Isbell, H. S., & Frush, H. L. (1958). Crystalline alpha and beta Forms of 3-O-α-d-Glucopyranosyl-d-arabinopyranose. Journal of Research of the National Bureau of Standards, 61(2), 125-130. [Link]
-
Liu, F.-W., Zhang, Y.-B., Liu, H.-M., & Song, X.-P. (2005). Preparation of α and β anomers of 1,2,3,6-tetra-O-acetyl-4- chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation. Carbohydrate Research, 340(3), 489-495. [Link]
-
Kira, A., & Tero, A. (2018). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 23(7), 1649. [Link]
-
Goodwin, J. C., et al. (2017). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. Molbank, 2017(3), M947. [Link]
-
Chen, Y.-J., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(7), 1464-1483. [Link]
-
van der Waals, J., et al. (2020). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Molecules, 25(23), 5729. [Link]
-
Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]
-
Liu, F.-W., et al. (2005). Preparation of α and β anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-d-galactopyranose based upon anomerization and kinetic acetylation. Carbohydrate Research, 340(3), 489-95. [Link]
-
Kajtár, M., et al. (1995). Synthesis and structural studies of anomeric 2,3,4,6-tetra-O-acetyl-5-thio-d-glucopyranosyl azides. Carbohydrate Research, 267(1), 55-67. [Link]
-
Jabbari, H. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Molecular Biology Research, 10(1), 166. [Link]
-
Jabbari, H. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Molecular Biology Research, 10(1), 166. [Link]
-
Gaspar, E. M. S. M., & Cabral, J. M. S. (2006). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1115(1-2), 195-202. [Link]
Sources
- 1. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. mdpi.com [mdpi.com]
- 5. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Glycosylation with Tetra-O-acetyl-beta-D-ribopyranose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for glycosylation reactions utilizing Tetra-O-acetyl-beta-D-ribopyranose. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring greater success and reproducibility in your synthetic endeavors.
Introduction: The Nuances of Ribosylation with an Acetylated Donor
This compound is a versatile and commonly used donor for the introduction of ribose moieties in the synthesis of nucleosides, glycoconjugates, and other biologically active molecules. The acetyl protecting groups offer good reactivity and are readily removed post-glycosylation. However, their presence, particularly the acetate at the C-2 position, significantly influences the reaction's stereochemical outcome and can lead to a variety of side reactions. A thorough understanding of these potential pitfalls is crucial for successful ribosylation. This guide will delve into the common side reactions, their underlying mechanisms, and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of α and β anomers in my glycosylation reaction?
A1: The formation of anomeric mixtures is a common challenge when using this compound. The stereochemical outcome is largely governed by the "neighboring group participation" of the C-2 acetate.[1][2][3] The acetyl group can form a cyclic acyloxonium ion intermediate, which sterically hinders the approach of the glycosyl acceptor from the α-face, leading to the preferential formation of the 1,2-trans product (in this case, the β-anomer).
However, under certain conditions, the reaction can also proceed through an SN1-like mechanism involving a more planar oxocarbenium ion intermediate. This allows for nucleophilic attack from either the α or β face, resulting in a mixture of anomers.[2] Factors that can lead to anomerization include:
-
Strong Lewis Acids: Stronger Lewis acids can promote the formation of the oxocarbenium ion, leading to a loss of stereocontrol.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the energy barrier for the formation of the α-anomer.
-
Prolonged Reaction Times: Extended reaction times can lead to the thermodynamically driven equilibration of the anomers.[4]
Q2: I have an unexpected, less polar byproduct in my reaction mixture. What could it be?
A2: A common, less polar byproduct in glycosylation reactions with acetylated donors is an orthoester .[5][6] This occurs when the glycosyl acceptor attacks the carbonyl carbon of the participating C-2 acetate group in the acyloxonium ion intermediate, instead of the anomeric carbon. This side reaction is more prevalent with sterically hindered alcohols or when using less nucleophilic acceptors. The formation of orthoesters can be promoted by certain Lewis acids and reaction conditions.[6]
Q3: My NMR spectrum shows signals that don't correspond to a pyranose ring. What might have happened?
A3: You may be observing the formation of a furanoside product. Ribose is known to exist in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms.[7] While the pyranose form is generally more stable for the free sugar, the reaction conditions of glycosylation, particularly with strong Lewis acids, can catalyze a ring contraction to the furanose form.[8][9][10] This is a significant consideration in ribosylation chemistry that can lead to a complex mixture of products.
Q4: I am observing partial deacetylation of my product. How can I prevent this?
A4: Deacetylation is a potential side reaction, especially when using strong Lewis acids or under prolonged reaction times with protic acids.[11] Certain Lewis acids, like tin tetrachloride (SnCl₄), are known to be strong enough to cleave acetyl groups, leading to a mixture of partially acetylated products and complicating purification.[12] To minimize deacetylation, consider using milder Lewis acids, shorter reaction times, and carefully controlling the reaction temperature.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during glycosylation with this compound.
Problem 1: Low Yield of the Desired Glycoside
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete reaction | - Increase reaction time or temperature cautiously.- Increase the equivalents of the glycosyl acceptor.- Use a more potent Lewis acid promoter. | The glycosylation reaction may be kinetically slow. Optimizing these parameters can drive the reaction to completion. |
| Decomposition of the donor or product | - Use milder reaction conditions (lower temperature, weaker Lewis acid).- Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. | This compound and the resulting glycosides can be sensitive to harsh acidic conditions, leading to degradation. |
| Formation of side products | - Refer to the specific troubleshooting sections for anomerization, orthoester formation, etc. | Side reactions consume the starting materials and reduce the yield of the desired product. |
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| SN1 pathway is competing | - Use a less powerful Lewis acid (e.g., TMSOTf instead of SnCl₄).- Lower the reaction temperature. | Milder conditions favor the SN2-like pathway with neighboring group participation, enhancing the formation of the 1,2-trans product.[2] |
| Anomerization of the product | - Reduce the reaction time.- Use a non-coordinating solvent. | Prolonged exposure to Lewis acids can cause the product to equilibrate to a mixture of anomers.[4] |
Problem 3: Formation of Orthoester Byproduct
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Sterically hindered acceptor | - Use a larger excess of the glycosyl donor.- Consider a different protecting group strategy for the acceptor. | Increasing the concentration of the donor can favor the desired bimolecular reaction over the intramolecular orthoester formation. |
| Reaction conditions favoring orthoester formation | - Use a milder Lewis acid.- Change the solvent to one that may disfavor orthoester formation (e.g., ethereal solvents). | The stability and reactivity of the acyloxonium ion intermediate are influenced by the Lewis acid and solvent, which in turn affects the propensity for orthoester formation.[6] |
Problem 4: Formation of Furanoside Byproducts
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Ring contraction catalyzed by Lewis acid | - Use a milder Lewis acid.- Employ a pre-activated glycosyl donor that is less prone to rearrangement. | Strong Lewis acids can promote the equilibrium between the pyranose and furanose forms, leading to the formation of the furanoside product.[8][9][10] |
Problem 5: Complex Purification
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Mixture of anomers and other side products | - Optimize the reaction to minimize side products.- Employ advanced purification techniques such as preparative HPLC.[13] | The similar polarity of the desired product and side products can make separation by standard column chromatography challenging. |
| Partial deacetylation | - Minimize deacetylation during the reaction (see above).- If partial deacetylation occurs, consider re-acetylating the crude mixture before purification. | A mixture of partially deacetylated compounds will be very difficult to separate. Re-acetylation can simplify the mixture to the fully protected products, which may be easier to separate. |
Visualizing the Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways and the formation of common side products.
Caption: Reaction pathways in glycosylation with this compound.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Ribosylation
-
Dry all glassware and reagents thoroughly. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
To a solution of the glycosyl acceptor and this compound (1.2-1.5 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile), add activated molecular sieves (4 Å).
-
Cool the mixture to the desired temperature (typically -20 °C to 0 °C).
-
Add the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂, or SnCl₄) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Filter the mixture through celite to remove molecular sieves and solid residues.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry, 25(8), 1695-1710.
- Tsvetkov, Y. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega, 4(1), 1139-1143.
- Tsvetkov, Y. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. PubMed.
- Chemistry Scholars. (2022, February 11). Pyranose and furanose form of D-ribose. YouTube.
- Ashenhurst, J. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry.
- Grokipedia. (n.d.).
- Bennett, C. S., et al. (2022). Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions.
- van der Vorm, S., et al. (2019). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides.
- Gauthier, C., et al. (2016).
- Cairo, C. W., et al. (2006). SnCl 4 - and TiCl 4 -Catalyzed Anomerization of Acylated O - and S -Glycosides: Analysis of Factors That Lead to Higher α:β Anomer Ratios and Reaction Rates.
- Kumar, R., et al. (2022).
- van der Heden van Noort, G. J., et al. (2018).
- Wikipedia. (n.d.). Tin(IV) chloride.
- Gauthier, C., et al. (2016).
- Pardo-Vargas, A., & Seeberger, P. H. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography.
- Demireva, M., et al. (2021).
- Okamoto, K., et al. (1993).
- Wikipedia. (n.d.).
- Zhang, W., et al. (1996).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Ribosylation: Activation, Recognition, and Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tin(IV) chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Acetyl Groups in Furanose and Pyranose Rings
Welcome to the Technical Support Center for carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of acetyl protecting groups from furanose and pyranose rings. Acetyl groups are fundamental for temporarily masking hydroxyl functionalities during complex syntheses, but their removal can present significant challenges.[1][2] This resource provides field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deacetylation process in a direct question-and-answer format.
Problem 1: My deacetylation reaction is incomplete or stalled.
Symptoms: TLC or NMR analysis shows a significant amount of starting material or partially deacetylated intermediates, even after the expected reaction time.
Potential Causes & Suggested Solutions:
-
Insufficient Catalyst/Reagent: Under catalytic conditions like the Zemplén deacetylation, the catalyst may have been consumed by acidic impurities or moisture.
-
Solution: Add another portion of the catalyst (e.g., 0.1 eq of NaOMe solution) and continue to monitor the reaction. Ensure all glassware is dry and solvents are anhydrous.
-
-
Catalyst/Reagent Inactivity: Sodium methoxide solutions can degrade over time, and other reagents may lose their potency.
-
Solution: Use a freshly prepared solution of sodium methoxide or a recently purchased bottle. For other methods, ensure the reagents meet the required purity and activity standards.
-
-
Steric Hindrance: Acetyl groups at sterically hindered positions (e.g., axial positions in a rigid ring system) are less accessible and may react more slowly.
-
Solution: Extend the reaction time significantly (from hours to overnight) and monitor by TLC. A moderate increase in temperature (e.g., from room temperature to 40 °C) can also increase the reaction rate, but proceed with caution to avoid side reactions.
-
-
Low Reaction Temperature: Many deacetylation reactions are run at 0 °C or room temperature. If the substrate is particularly unreactive, this may be insufficient.
-
Solution: Allow the reaction to warm to room temperature or slightly above. Monitor closely, as higher temperatures can increase the risk of side reactions like acyl migration or ring isomerization.[3]
-
Problem 2: I'm observing unexpected byproducts, and NMR suggests the acetyl groups have moved.
Symptoms: The final product is a mixture of isomers, where an acetyl group has migrated from its original position to a different hydroxyl group.
Potential Causes & Suggested Solutions:
-
Acyl Group Migration: This is a well-documented phenomenon in carbohydrate chemistry, particularly under basic, neutral, or even acidic conditions.[4][5][6][7] The process often involves the formation of a cyclic orthoester intermediate, allowing the acyl group to move to an adjacent hydroxyl. Migration from a secondary to a primary hydroxyl (e.g., O-4 to O-6) is common.[8]
-
Solution 1 (Milder Conditions): Perform the reaction at a lower temperature (e.g., 0 °C or below) to disfavor the migration pathway. Use only a catalytic amount of base and neutralize the reaction promptly upon completion.
-
Solution 2 (Enzymatic Deprotection): For substrates prone to migration, enzymatic methods using lipases or esterases can offer superior regioselectivity and operate under mild, neutral pH conditions, minimizing the risk of migration.[9][10]
-
Problem 3: My desired product is degrading, and I suspect cleavage of the glycosidic bond.
Symptoms: TLC shows a spot at the baseline, or mass spectrometry indicates the presence of the free monosaccharide aglycone, pointing to cleavage of the glycosidic linkage.
Potential Causes & Suggested Solutions:
-
Harsh Acidic Conditions: Acid-catalyzed deprotection (e.g., using concentrated HCl) can easily hydrolyze acid-sensitive groups, most notably the glycosidic bond.[11][12]
-
Solution 1 (Switch to Basic Conditions): The Zemplén deacetylation (catalytic NaOMe in methanol) is the method of choice for substrates with acid-labile functionalities.[11][13] It is highly effective for O-deacetylation while preserving glycosidic bonds.
-
Solution 2 (Milder Acidic Protocol): If acidic conditions are unavoidable, use a milder system, such as HCl generated in situ from acetyl chloride in methanol, and carefully monitor the reaction at low temperatures to stop it before significant cleavage occurs.[14]
-
Problem 4: The product analysis shows an unexpected furanose ring instead of the starting pyranose.
Symptoms: NMR spectroscopy (e.g., changes in coupling constants and chemical shifts) indicates that the six-membered pyranose ring has isomerized to a five-membered furanose ring.
Potential Causes & Suggested Solutions:
-
Thermodynamic Isomerization: In some cases, particularly at elevated temperatures, deacetylation can lead to the formation of a thermodynamically favored furanose isomer, even if the starting material was in the pyranose form. This has been observed when deacetylating certain glyco-oxazolines at 60 °C in methanol with a base.[3][15]
-
Solution: Control the reaction temperature carefully. Performing the deacetylation at a lower temperature (e.g., 20 °C) can selectively yield the expected pyranose product without isomerization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and mildest method for global deprotection of acetyl groups? The most widely used method is the Zemplén deacetylation .[13] It involves using a catalytic amount of sodium methoxide in methanol at room temperature.[16] It is highly efficient, typically gives quantitative yields, and is mild enough to preserve most other functional groups, including acid-sensitive glycosidic bonds.[13][16]
Q2: Can I selectively deprotect only the anomeric acetyl group? Yes, selective anomeric deacetylation is a crucial step for preparing glycosyl donors. Several methods exist, including the use of reagents like hydrazine hydrate, ammonium carbonate, or zinc acetate in methanol.[17] These conditions are typically milder than global deprotection methods, allowing for the selective cleavage of the more reactive anomeric ester.
Q3: What exactly is Zemplén deacetylation? It is a transesterification reaction where acetyl groups on the carbohydrate are transferred to the methanol solvent to form methyl acetate, regenerating the hydroxyl groups on the sugar.[13] It is base-catalyzed, typically by sodium methoxide. Despite its name, recent studies suggest that sodium hydroxide in methanol can function identically, challenging the traditional mechanistic understanding.[14][18][19] The key advantage is that only a catalytic amount of base is required.[13]
Q4: When should I choose acidic conditions for deprotection over basic ones? Acidic conditions (e.g., HCl in methanol or water) should be reserved for substrates that contain base-labile functional groups.[11][20] For example, if your molecule contains other ester groups that you want to preserve and that are less reactive than acetates under acidic conditions, this method might be suitable. However, you must always consider the risk to acid-labile groups like glycosidic bonds and acetals.[11][12]
Q5: Are there any methods for deprotection under neutral conditions? Yes, though less common, some methods operate under nearly neutral conditions.
-
Enzymatic Deprotection: Lipases and esterases can catalyze deacetylation in buffered aqueous solutions at or near neutral pH.[10]
-
Lewis Acid Catalysis: Some Lewis acids, like lanthanum(III) triflate in methanol, can catalyze the reaction at a pH that is effectively neutral in methanol.[21]
-
Hydrazinolysis: Using hydrazine hydrate can sometimes be used for selective de-O-acetylation, but it can also affect other functional groups.
Q6: What are the main advantages of enzymatic deprotection? Enzymatic methods offer several key advantages:
-
High Regioselectivity: Enzymes can often differentiate between acetyl groups at various positions (e.g., primary vs. secondary), allowing for selective deprotection that is difficult to achieve with chemical methods.[22][23]
-
Mild Conditions: Reactions are typically run in aqueous buffers at room temperature and neutral pH, which is ideal for sensitive substrates.[10]
-
Environmental Friendliness: These methods avoid the use of harsh chemicals and organic solvents, aligning with the principles of green chemistry.[10]
Comparison of Common Deprotection Methods
| Feature | Zemplén Deacetylation (Basic) | Acidic Hydrolysis | Enzymatic Deprotection |
| Reagents | Catalytic NaOMe in MeOH[16] | HCl or TFA in MeOH/H₂O[11][12] | Lipases or Esterases in buffer[10] |
| Conditions | 0 °C to Room Temperature[13] | Room Temperature to Reflux[11][20] | Room Temperature, neutral pH[10] |
| Pros | Mild, fast, high-yielding; Preserves acid-labile groups.[11] | Effective for base-sensitive substrates. | Highly regioselective; Extremely mild conditions; Environmentally friendly.[10][22] |
| Cons | Risk of acyl migration[4][8]; Not suitable for base-labile groups. | Can cleave glycosidic bonds and other acid-labile groups.[11] | Can be substrate-specific; Enzymes can be expensive. |
Detailed Experimental Protocols
Protocol 1: Global Deacetylation via Zemplén Conditions
This protocol describes the complete removal of O-acetyl groups from a per-acetylated sugar using catalytic sodium methoxide.[16]
Materials:
-
Per-O-acetylated carbohydrate (1.0 eq)
-
Anhydrous methanol (MeOH)
-
Sodium methoxide solution (e.g., 25 wt% in MeOH)
-
Dowex® 50WX8 or similar strong cation exchange resin (H⁺ form)
-
TLC plates for monitoring
Procedure:
-
Dissolve the per-acetylated carbohydrate (e.g., 1.0 mmol) in anhydrous methanol (5-10 mL) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of the sodium methoxide solution (e.g., 0.1 eq, ~40 µL of a 25 wt% solution for a 1 mmol reaction) dropwise.
-
Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress by TLC (a common mobile phase is Ethyl Acetate/Hexane). The product will have a much lower Rf value than the starting material. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, add the ion-exchange resin (H⁺ form) portion-wise until the pH of the solution becomes neutral (check with pH paper).
-
Filter the resin through a cotton plug or a fritted funnel and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product is often pure enough for subsequent steps. If necessary, purify further by silica gel chromatography (a common mobile phase is Dichloromethane/Methanol).
Protocol 2: Global Deacetylation under Acidic Conditions
This protocol is suitable for substrates that are sensitive to basic conditions but stable to acid. Caution: This method may cleave glycosidic bonds.[12]
Materials:
-
Per-O-acetylated carbohydrate (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the per-acetylated carbohydrate (e.g., 1.0 mmol) in methanol or ethanol (10 mL).
-
Add a solution of concentrated HCl (e.g., 1-2 mL).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction closely by TLC. The reaction time can vary from a few hours to overnight.
-
Once complete, cool the reaction mixture to 0 °C and carefully neutralize it by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by silica gel chromatography as needed.
Visualized Workflows
Caption: Troubleshooting flowchart for incomplete deacetylation.
Caption: Decision tree for selecting a deprotection method.
References
-
Mechanism of Acyl Group Migration in Carbohydrates. (2023). ResearchGate. [Link]
-
The proposed acetyl group migration and hydrolysis pathway. (2023). ResearchGate. [Link]
-
Lassfolk, V. R. (n.d.). Acyl Group Migration in Carbohydrates. Doria.fi. [Link]
-
Lassfolk, V. R., et al. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Åbo Akademi University Research Portal. [Link]
-
What is Deprotection of Acetyl Groups. LookChem. [Link]
-
Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. (2021). SciSpace. [Link]
-
How can one remove an acetyl protecting group from an acetylated sugar? (2025). ResearchGate. [Link]
-
Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry (RSC Publishing). [Link]
-
Zemplén transesterification: a name reaction that has misled us for 90 years. (2014). Green Chemistry (RSC Publishing). [Link]
-
Zemplén deacetylation. (2023). Chemistry Online. [Link]
-
Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. (2025). ResearchGate. [Link]
-
Acetyl Protection - Common Conditions. organic-chemistry.org. [Link]
-
Enzymatic regioselective deprotection of peracetylated mono- and disaccharides. (1994). Carbohydrate Research. [Link]
-
The location of acetylated positions in partially acetylated mono- and disaccharides. (1969). Canadian Science Publishing. [Link]
-
Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020). Canadian Center of Science and Education. [Link]
-
Unexpected formation of furanose form during deacetylation of pyranose glyco-oxazolines. (2025). Carbohydrate Research. [Link]
-
A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. PubMed. [Link]
-
how to deprotect Acetyl in neutral medium. (2012). ResearchGate. [Link]
-
Efficient and green approach for the complete deprotection of O-acetylated biomolecules. (2025). ResearchGate. [Link]
-
De-O-acetylation using sodium methoxide. (2021). NCBI. [Link]
-
Selective Acetylation of per-O-TMS-Protected Monosaccharides. PMC - NIH. [Link]
-
Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. (2024). PubMed. [Link]
-
From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose. PMC - PubMed Central. [Link]
-
Chemoenzymatic Synthesis of Glycoconjugates Mediated by Regioselective Enzymatic Hydrolysis of Acetylated 2-Amino Pyranose Derivatives. (2018). ResearchGate. [Link]
-
Acetyl Deprotection - Acidic Conditions. organic-chemistry.org. [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (2016). CABI Digital Library. [Link]
-
Biomass Deacetylation at Moderate Solid Loading Improves Sugar Recovery and Succinic Acid Production. (2021). MDPI. [Link]
-
Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. (2024). ACS Publications. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Organic & Biomolecular Chemistry. [Link]
-
Regioselective Deacetylation in Nucleosides and Derivatives. (2024). PMC - NIH. [Link]
-
Unexpected formation of furanose form during deacetylation of pyranose glyco-oxazolines. (2025). ResearchGate. [Link]
-
Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (2018). ResearchGate. [Link]
-
Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC - NIH. [Link]
-
Anomeric deacetylation of selected carbohydrate derivatives using zinc acetate. (2012). ResearchGate. [Link]
-
Regioselective Protection at the Secondary Positions of Carbohydrates with Acyclic Protecting Groups. (2024). ResearchGate. [Link]
-
PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. [Link]
-
Common protection–deprotection strategies in carbohydrate synthesis. (2024). ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unexpected formation of furanose form during deacetylation of pyranose glyco-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doria.fi [doria.fi]
- 6. research.abo.fi [research.abo.fi]
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- 12. Acetyl Deprotection - Acidic Conditions [commonorganicchemistry.com]
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- 14. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. Zemplén transesterification: a name reaction that has misled us for 90 years - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Tetra-O-acetyl-beta-D-ribopyranose During Reactions
Welcome to the technical support center for Tetra-O-acetyl-beta-D-ribopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the stability of this crucial glycosyl donor in your synthetic workflows. As a fully acetylated pyranose, it is an invaluable building block for nucleoside synthesis and other glycosylation reactions, but its stability can be a critical parameter for success.[1][2] This document provides field-proven insights to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and stability of this compound.
Q1: What is the primary role of the acetyl groups in this compound?
A: The four acetyl groups serve two main purposes. First, they act as protecting groups , masking the hydroxyl functionalities of the ribose sugar.[3] This prevents unwanted side reactions at these positions during synthesis.[4] Second, the acetyl group at the C2 position can act as a participating group , influencing the stereochemical outcome of glycosylation reactions. This neighboring group participation typically directs the formation of 1,2-trans-glycosides, which in the case of a β-ribopyranose donor, would favor the formation of a β-glycosidic linkage.[4]
Q2: What are the most common degradation pathways for this compound during a reaction?
A: The primary stability concerns involve the lability of the acetyl ester linkages. The two most common degradation pathways are:
-
Hydrolysis (Deacetylation): The acetyl groups can be cleaved under both acidic and basic conditions, regenerating the hydroxyl groups.[5] This is the most frequent cause of instability, often triggered by moisture or incompatible reagents.
-
Anomerization: The β-anomer at the C1 position (the anomeric carbon) can isomerize to the α-anomer. This process can be catalyzed by Lewis acids or elevated temperatures, leading to a mixture of products and potentially lower yields of the desired stereoisomer.[6]
-
Acetyl Migration: Under certain conditions, an acetyl group can migrate from one hydroxyl position to another, particularly if a free hydroxyl group is generated through partial hydrolysis.[7][8] This leads to the formation of constitutional isomers, complicating purification.
Q3: Why is it imperative to maintain strictly anhydrous conditions?
A: Glycosylation reactions are highly sensitive to moisture.[9][10] Water can initiate several detrimental side reactions:
-
Hydrolysis of the Donor: Water can directly hydrolyze the acetyl protecting groups, as mentioned above.
-
Hydrolysis of Activated Intermediates: More critically, water can react with and destroy the activated glycosyl donor (e.g., an oxocarbenium ion or glycosyl halide intermediate), preventing it from reacting with the intended alcohol acceptor.[10]
-
Deactivation of Promoters: Many Lewis acid promoters used for glycosylation are water-sensitive and will be quenched or deactivated in the presence of moisture, halting the reaction.
Q4: My reaction is generating a mixture of α and β products. Is anomerization of the starting material the cause?
A: While anomerization of the starting donor is possible, the stereochemical outcome of a glycosylation reaction is complex and governed by multiple factors along the SN1-SN2 mechanistic continuum.[11][12] An α/β mixture at the product stage is often due to the reaction conditions rather than pre-existing anomeric impurity in the donor. Factors include:
-
Solvent Choice: Polar, coordinating solvents (like nitriles) can favor SN1-like pathways, which proceed through a planar oxocarbenium ion intermediate, allowing the acceptor to attack from either face.[11][13] Non-polar solvents like dichloromethane often favor SN2-like pathways, which can lead to higher stereoselectivity.[11]
-
Promoter/Catalyst: Strong Lewis acids can push the reaction towards an SN1 pathway, eroding stereoselectivity.
-
Temperature: Higher temperatures provide more energy to overcome the activation barrier for both pathways, often leading to reduced selectivity.[11]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues encountered during experiments involving this compound.
Issue 1: Low or No Yield of the Desired Glycosylated Product
Question: I am performing a glycosylation reaction using this compound as the donor, but I'm observing very low to no yield of my desired product. My main observation is unreacted starting material or a complex mixture of degraded donor. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common problem in glycosylation chemistry and can stem from several factors related to donor stability and reaction conditions.[14][15] A systematic diagnosis is key.
// Corrective actions node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; fix_moisture [label="Action: Dry all solvents/glassware.\nUse inert atmosphere (Ar/N2)."]; fix_reagents [label="Action: Use fresh, high-purity promoter.\nConfirm acceptor purity."]; fix_temp [label="Action: Run at lower temp (e.g., -78°C to 0°C).\nMonitor via TLC."]; fix_donor [label="Action: Check donor purity by NMR/TLC before use.\nStore properly."];
check_moisture -> fix_moisture [style=dashed, arrowhead=open]; check_reagents -> fix_reagents [style=dashed, arrowhead=open]; check_temp -> fix_temp [style=dashed, arrowhead=open]; check_donor -> fix_donor [style=dashed, arrowhead=open]; } dot Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Potential Cause of Low Yield | Recommended Action & Rationale |
|---|---|---|
| Moisture Control | Hydrolysis of the activated donor intermediate or deactivation of the promoter.[9][10] | Action: Rigorously dry all solvents (e.g., over molecular sieves), flame-dry glassware under vacuum, and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Rationale: To prevent competitive reactions with water. |
| Promoter/Catalyst | The promoter may be old, decomposed, or used in stoichiometric insufficiency. | Action: Use a freshly opened bottle or a freshly purified promoter. Ensure the correct stoichiometry is used. Consider a pre-activation protocol where the donor and promoter are stirred together before the acceptor is added.[16] Rationale: Promoter activity is paramount for activating the glycosyl donor.[12] |
| Temperature | The reaction may be too cold (slow kinetics) or too hot (donor decomposition). | Action: Monitor the reaction by TLC at different temperatures. Start at a low temperature (e.g., -40 °C) and allow it to warm slowly.[11] Rationale: Finding the optimal temperature balances reaction rate with the stability of the reactants and intermediates.[12] |
| Solvent Choice | The solvent may not be optimal for the specific promoter system or may participate in the reaction (e.g., acetonitrile).[11] | Action: For stereoselective SN2-like reactions, dichloromethane (DCM) is often the solvent of choice.[11] If solubility is an issue, consider solvent mixtures. Avoid nitrile solvents unless their participation is desired.[13] Rationale: Solvent polarity directly impacts the stability and reactivity of the glycosylation intermediates. |
Issue 2: Reaction Mixture is Complex with Multiple Byproducts
Question: My TLC and/or NMR analysis shows multiple spots/peaks that are not my starting materials or desired product. What could be causing this complex mixture?
Answer: The formation of multiple byproducts points to competing degradation pathways of your acetylated ribopyranose donor. The likely culprits are partial deacetylation and/or acetyl group migration, which can be triggered by the reaction conditions.
// Outputs node [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; byproduct1 [label="Tri-acetyl Ribose"]; byproduct2 [label="Positional Isomers"]; byproduct3 [label="α-Glycoside"];
hydrolysis -> byproduct1; migration -> byproduct2; anomerization -> byproduct3; } dot Caption: Common degradation pathways leading to byproduct formation.
If you suspect your product is degrading during extraction and purification, a carefully controlled work-up is essential.
-
Quenching: Cool the reaction mixture to 0 °C or lower. Quench the reaction by adding a mild base to neutralize the acidic promoter. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is common, but for very sensitive substrates, adding solid NaHCO₃ or triethylamine dropwise until the acid is neutralized may be gentler.
-
Dilution: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (to remove residual acid).
-
Water or Brine (to remove water-soluble byproducts).
-
Caution: Perform washes quickly and avoid vigorous shaking or prolonged contact time with the aqueous phase to minimize hydrolysis.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at low temperature (<30 °C).
-
Purification: Purify the crude product immediately via flash column chromatography, using a pre-neutralized silica gel if necessary (e.g., by washing with a solvent mixture containing 1% triethylamine).
Rationale: This protocol is designed to rapidly neutralize acidic catalysts and minimize the product's exposure to water and pH extremes, thereby preventing post-reaction deacetylation or other degradation.[5]
References
-
ResearchGate. (2025). How can one remove an acetyl protecting group from an acetylated sugar?[Link]
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. [Link]
-
ResearchGate. (2007). Enzymic Hydrolysis of Acetylated D-Ribose Derivatives. [Link]
-
ACS Publications. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. [Link]
-
NIST. (n.d.). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. [Link]
-
University of Alberta Libraries. (n.d.). Strategies for Protecting Group Free Glycosidation. [Link]
-
PubMed Central (PMC). (n.d.). Guidelines for O-Glycoside Formation from First Principles. [Link]
-
PubMed Central (PMC). (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]
-
ResearchGate. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. [Link]
-
Synthical. (2024). O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. [Link]
-
National Institutes of Health (NIH). (n.d.). Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
PubMed Central (PMC). (n.d.). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. [Link]
-
PubMed Central (PMC). (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. [Link]
-
Organic Chemistry Portal. (n.d.). Glycosylation Catalyzed by a Chiral Brønsted Acid. [Link]
-
PubMed. (n.d.). Effect of acetylation by aspirin on the thermodynamic stability of lens crystallins. [Link]
-
Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. [Link]
-
PubMed Central (PMC). (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. [Link]
-
Wikipedia. (n.d.). Ribose. [Link]
-
ACS Publications. (2022). Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. [Link]
-
PubMed Central (PMC). (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]
-
PubMed Central (PMC). (n.d.). Pre-activation Based Stereoselective Glycosylations. [Link]
-
ACS Publications. (2022). Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 5. researchgate.net [researchgate.net]
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- 8. synthical.com [synthical.com]
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- 12. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing anomerization during synthesis and purification
Topic: Preventing Anomerization During Synthesis and Purification
Welcome to the technical support center for glycosylation chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of anomerization. Anomerization, the interconversion of diastereomers at the anomeric carbon (C1) of a glycoside, can significantly impact reaction yields, purification efficiency, and the biological activity of the final compound.[1] This resource provides in-depth troubleshooting advice and practical solutions rooted in mechanistic principles to help you maintain the stereochemical integrity of your valuable molecules.
Understanding Anomerization: The Root of the Problem
Before troubleshooting, it's crucial to understand the underlying mechanisms driving anomerization. Anomerization typically proceeds through the formation of an oxocarbenium ion intermediate or by ring-opening to the acyclic aldehyde form.[1] This process is highly sensitive to the chemical environment.
Key Factors Influencing Anomerization:
-
pH: Both acidic and basic conditions can catalyze anomerization.[2]
-
Solvent: Polar, protic solvents can stabilize the transition states involved in anomerization.[1]
-
Temperature: Higher temperatures provide the activation energy needed for anomeric interconversion.[2]
-
Protecting Groups: The nature of the protecting groups on the carbohydrate, particularly at the C2 position, can have a profound influence on anomeric stability.[3][4]
-
Catalysts: Lewis acids or Brønsted acids used in glycosylation or deprotection steps are often culprits.[3]
(Diagram: Mechanism of Anomerization)
Caption: Mechanisms of acid- and base-catalyzed anomerization.
Troubleshooting Guide: A Stage-by-Stage Approach
Anomerization can occur at any point in your workflow. This guide is structured to address issues as they typically arise: during the glycosylation reaction, the work-up and extraction, and finally, during purification.
Stage 1: The Glycosylation Reaction
Problem: My glycosylation reaction is producing a mixture of anomers, but I need stereospecificity.
Possible Causes & Solutions:
-
Cause 1: Non-Participating Protecting Group at C2.
-
Explanation: A non-participating group (e.g., benzyl ether) at the C2 position does not shield one face of the oxocarbenium ion intermediate, allowing the glycosyl acceptor to attack from either face, resulting in a mixture of α and β anomers.
-
Solution: Employ a C2-participating protecting group such as an acetyl (Ac) or benzoyl (Bz) group. The carbonyl oxygen of the ester will form a transient dioxolanium ion, sterically hindering attack from one side and directing the formation of the 1,2-trans glycoside.[5]
-
-
Cause 2: Reaction Conditions Favoring Equilibrium.
-
Explanation: Prolonged reaction times, high temperatures, or highly active catalysts can lead to the erosion of initial stereoselectivity as the thermodynamically more stable anomer begins to form.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed, before significant anomerization occurs.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require screening temperatures from -78 °C to 0 °C.
-
Choose the Right Activator: For sensitive substrates, a milder activator might be necessary. For example, if you are using a powerful Lewis acid like TMSOTf, consider switching to a less aggressive option like NIS/TfOH.[6]
-
-
(Data Summary Table)
| C2-Protecting Group | Typical Stereochemical Outcome | Mechanism of Control |
|---|---|---|
| Acetyl (Ac) | 1,2-trans | Neighboring group participation[5] |
| Benzoyl (Bz) | 1,2-trans | Neighboring group participation |
| Benzyl (Bn) | Mixture (α/β) | No participation |
| Phthalimido (Phth) | 1,2-trans | Neighboring group participation |
Stage 2: Reaction Work-up and Extraction
Problem: I had a clean, single anomer at the end of my reaction, but now I see a mixture after work-up.
Possible Causes & Solutions:
-
Cause 1: Residual Acid or Base.
-
Explanation: Trace amounts of the acidic activator or a basic quenching agent can catalyze anomerization during work-up, especially in the presence of protic solvents like water or methanol.
-
Solution:
-
Thorough Quenching: Ensure the reaction is properly quenched. For acidic reactions, use a mild base like triethylamine or pyridine until the pH is neutral. For basic reactions, use a mild acid like acetic acid.
-
Aqueous Washes: Wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid, followed by a wash with brine to remove excess water.
-
Azeotropic Drying: After extraction, co-evaporate the sample with a non-polar solvent like toluene to remove trace amounts of water and volatile acids/bases.
-
-
-
Cause 2: Unstable Protecting Groups.
-
Explanation: Certain protecting groups, particularly on the anomeric hydroxyl itself (e.g., a trichloroacetimidate), can be labile to the aqueous conditions of an extraction, leading to hydrolysis and subsequent re-glycosylation or anomerization.
-
Solution:
-
Minimize Contact with Water: Perform the aqueous extraction quickly and at low temperatures.
-
Phase Separators: Use a phase separator or drying agent like MgSO4 or Na2SO4 to efficiently separate the organic and aqueous layers.
-
-
Stage 3: Purification (Chromatography)
Problem: My sample was a single anomer before loading onto the silica gel column, but it eluted as a mixture.
Possible Causes & Solutions:
-
Cause 1: Acidic Nature of Silica Gel.
-
Explanation: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups.[7] This acidic surface can act as a catalyst for anomerization as your compound travels through the column.
-
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a volatile base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.
-
Use Neutralized or Basic Media: Consider using alternative stationary phases like neutral alumina or amine-functionalized silica gel.[8]
-
Alternative Purification: If the compound is highly sensitive, consider other purification techniques like preparative HPLC with a buffered mobile phase or crystallization.
-
-
-
Cause 2: Protic Solvents in the Mobile Phase.
-
Explanation: The use of protic solvents like methanol in the mobile phase can facilitate anomerization on the column.
-
Solution:
-
Solvent Selection: If possible, use aprotic solvents for your mobile phase (e.g., hexane/ethyl acetate, dichloromethane/acetone).
-
Buffered Mobile Phase: For reverse-phase chromatography, using a buffered mobile phase (e.g., with ammonium acetate or formic acid, depending on the compound's stability) can help maintain a constant pH and prevent anomerization.
-
-
(Workflow Diagram: Anomerization-Free Purification)
Caption: A workflow for column chromatography designed to prevent anomerization.
Frequently Asked Questions (FAQs)
Q1: Can I use NMR to quantify the anomeric ratio in my sample? A: Yes, ¹H NMR spectroscopy is an excellent tool for this. The proton at the anomeric carbon (H-1) typically has a distinct chemical shift and coupling constant (J-value) for each anomer. For pyranoses, the J(H1, H2) coupling constant is usually larger for the diaxial relationship in the β-anomer (typically 7-9 Hz) compared to the axial-equatorial relationship in the α-anomer (typically 2-4 Hz).[9] Integration of these well-separated signals allows for accurate quantification of the α/β ratio.
Q2: Are furanosides also susceptible to anomerization? A: Yes, furanosides (five-membered rings) are also susceptible to anomerization. In fact, they are often more labile and less thermodynamically stable than their pyranoside counterparts.[10][11] The same principles of acid/base catalysis apply, and similar precautions should be taken during their synthesis and purification.
Q3: My final compound is a free sugar (unprotected anomeric hydroxyl). How can I prevent it from anomerizing in solution? A: Free sugars exist in equilibrium with their anomers and the open-chain form in solution, a process called mutarotation.[12] To prevent this, you must derivatize the anomeric hydroxyl to form a stable glycoside. If the free sugar is the target molecule, it is best to store it as a dry, solid powder. When in solution for assays or analysis, be aware that it will be an equilibrium mixture of anomers.[13] Lyophilization from a solution of a specific anomer can sometimes yield a solid enriched in that anomer, but it will re-equilibrate upon dissolution.
Q4: Does the choice of glycosyl donor affect anomeric outcome? A: Absolutely. The choice of the leaving group at the anomeric position is critical. For example, glycosyl halides (bromides, chlorides) are highly reactive and their anomeric outcome can be solvent-dependent. Trichloroacetimidate donors are very popular as their reactivity can be tuned by the choice of Lewis acid activator, and they often give good stereoselectivity. Thioglycosides are more stable and can be activated under a variety of conditions, offering a high degree of control.[14]
References
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. National Institutes of Health (NIH). [Link]
-
Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. MDPI. [Link]
-
Carbohydrates - cyclic structures and anomers. Khan Academy. [Link]
-
The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? ResearchGate. [Link]
-
Anomer - Wikipedia. Wikipedia. [Link]
-
Driving Force of the Pyranoside-into-Furanoside Rearrangement. National Institutes of Health (NIH). [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]
-
Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]
-
Mutarotation of glucose and other sugars. Master Organic Chemistry. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health (NIH). [Link]
-
A study of factors influencing anomerisation reactions. CORE. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Prevention of Anomer Separation. Shodex HPLC Columns and Standards. [Link]
-
Anomers of Simple Sugars - Mutarotation of Glucose. Chemistry LibreTexts. [Link]
-
When should I use an amine-bonded silica for flash chromatography? Biotage. [Link]
-
Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. [Link]
-
Mutarotation: Definition, Mechanism, and Examples. Conduct Science. [Link]
-
How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? ResearchGate. [Link]
-
Amino Silica Gel. Sorbent Technologies, Inc.. [Link]
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- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
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- 8. sorbtech.com [sorbtech.com]
- 9. cigs.unimo.it [cigs.unimo.it]
- 10. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. conductscience.com [conductscience.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
Recrystallization techniques for obtaining pure Tetra-O-acetyl-beta-D-ribopyranose
Welcome to the technical support center for the purification of Tetra-O-acetyl-beta-D-ribopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this critical carbohydrate intermediate. As a key building block in the synthesis of various nucleosides and bioactive molecules, achieving high purity of 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is paramount for successful downstream applications.[1] This resource offers practical, field-proven insights to help you navigate the challenges of obtaining this compound in a highly pure, crystalline form.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format. The underlying principles and recommended actions are explained to empower you to make informed decisions during your experiments.
Question 1: My crude product is an oil or a sticky solid and won't crystallize. What's happening and how can I fix it?
Answer:
This is a common issue often caused by the presence of impurities that depress the melting point and inhibit the formation of a crystal lattice. The primary culprits are typically residual solvents from the workup (like pyridine or acetic acid), excess acetic anhydride, or a high concentration of the α-anomer. The acetylation of D-ribose often produces a mixture of α and β anomers, and a high percentage of the α-anomer can interfere with the crystallization of the desired β-anomer.[2][3]
Causality & Recommended Actions:
-
Residual Solvents/Reagents: Ensure your crude product is thoroughly dried under vacuum to remove volatile impurities. A wash with a saturated aqueous sodium bicarbonate solution during the reaction workup is crucial for neutralizing and removing acidic impurities like acetic acid and residual acid catalysts.[4] This should be followed by a wash with brine and drying of the organic layer over an anhydrous salt like sodium sulfate.[4]
-
High α-Anomer Concentration: If the anomeric mixture is heavily skewed towards the α-isomer, direct crystallization of the β-anomer may be difficult. While column chromatography can separate the anomers, a well-executed recrystallization can often selectively crystallize the β-anomer from a mixture.
-
Forced Crystallization: If the product remains an oil, you can attempt to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline this compound, add a single, tiny crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold diethyl ether or hexane) to the oil and stir vigorously. This can sometimes induce the formation of a solid.
-
Question 2: I'm getting a very low yield after recrystallization. What are the most likely causes?
Answer:
A low yield is a frequent challenge in recrystallization. The most common reasons include using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete crystallization.
Causality & Recommended Actions:
-
Excess Solvent: The goal of recrystallization is to create a saturated solution at an elevated temperature. Using too much solvent will prevent the solution from becoming supersaturated upon cooling, and a significant portion of your product will remain in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions, allowing the mixture to return to a boil between additions. If you've added too much solvent, you can carefully evaporate some of it to re-establish a saturated solution.
-
-
Premature Crystallization: If your crude product contains insoluble impurities that need to be removed via hot filtration, the solution can cool and crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask. You can heat them in an oven before use or by pouring hot solvent through the setup immediately before filtering your product solution. Work quickly to minimize cooling.
-
-
Incomplete Crystallization: For optimal yield, the solution needs to be cooled sufficiently to maximize the amount of product that crystallizes out.
-
Solution: Allow the solution to cool slowly to room temperature first. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for at least 30 minutes to an hour to induce maximum crystallization.
-
Question 3: The melting point of my recrystallized product is broad and lower than the expected 110-112°C. What does this indicate?
Answer:
A broad and depressed melting point is a classic sign of an impure compound.[1] Impurities disrupt the crystal lattice structure, requiring less energy to melt the solid. The most probable impurity is the α-anomer of tetra-O-acetyl-D-ribopyranose.
Causality & Recommended Actions:
-
Co-crystallization of Anomers: While recrystallization is a powerful technique for separating the β-anomer, some α-anomer may co-crystallize if the cooling is too rapid or if the initial anomeric ratio is unfavorable.
-
Solution: A second recrystallization is often effective. Ensure the first batch of crystals is fully dissolved in the minimum amount of hot solvent and allow for slow cooling to promote the selective crystallization of the thermodynamically more stable β-anomer.
-
-
Solvent Inclusion: Sometimes, solvent molecules can become trapped within the crystal lattice.
-
Solution: Ensure the crystals are thoroughly dried under vacuum after filtration to remove any residual solvent.
-
Frequently Asked Questions (FAQs)
What is the best solvent for the recrystallization of this compound?
While there is no single "best" solvent for all situations, ethanol is a commonly used and effective solvent for the recrystallization of acetylated sugars.[5][6] It has a good temperature coefficient for the solubility of many acetylated carbohydrates, meaning the compound is significantly more soluble in hot ethanol than in cold ethanol. Another option reported for the furanose analog, which may be adaptable, is a mixture of isopropanol and water .[3] The ideal solvent or solvent system should be determined experimentally on a small scale.
How do I perform a small-scale solvent test?
Place a small amount of your crude product (around 20-30 mg) in a test tube. Add a few drops of the solvent being tested and observe the solubility at room temperature. If the compound is insoluble, heat the test tube in a water bath. A good recrystallization solvent will dissolve the compound when hot but show low solubility at room temperature. After cooling, you should observe the formation of crystals.
My product "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute or the presence of significant impurities.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly. If the problem persists, consider using a different solvent system.
Is it necessary to use activated charcoal during recrystallization?
Activated charcoal is used to remove colored impurities. If your crude this compound solution has a noticeable color (e.g., yellow or brown), adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it. Use it sparingly, as it can also adsorb some of your desired product.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Melting Point (Pure β-anomer) | 110-112 °C | A sharp melting point in this range is a key indicator of purity.[1] |
| Recrystallization Solvent | Ethanol or Isopropanol/Water | These solvents have demonstrated efficacy for acetylated sugars.[3][5][6] |
| Crude Product to Solvent Ratio | ~1 g to 5-10 mL (Ethanol) | This is a typical starting point; the exact ratio should be determined by dissolving the crude product in the minimum amount of boiling solvent. |
| Cooling Protocol | Slow cooling to room temp., then ice bath for >30 min | Slow cooling promotes the formation of larger, purer crystals and minimizes impurity inclusion. An ice bath maximizes the yield. |
| Expected Yield | 50-70% | Yields can vary based on the purity of the crude material. Significant losses can occur to the mother liquor.[2] |
Experimental Protocol: Recrystallization from Ethanol
This protocol provides a step-by-step methodology for the recrystallization of this compound from ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions until the solid has just dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stemmed funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Characterization: Determine the melting point and yield of the purified product. A sharp melting point within the range of 110-112°C indicates high purity.[1]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for recrystallization.
References
- US Patent US7034161B2, "Process for producing a ribofuranose," Google P
-
"1,2,3,4-Tetra-O-acetyl-β-D-mannuronic Acid," MDPI. [Link]
- European Patent EP1537134B1, "Process for producing a ribofuranose," Google P
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"A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study," MDPI. [Link]
-
"Positive Effects of Isopropanol as a Co-Precipitant in Glycerol-3-Phosphate Acyltransferase Crystallization," ResearchGate. [Link]
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"Preparation of 6-O-Acetyl-D-glucose," Chemical Papers. [Link]
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"Strategies to Purify Carbohydrate-Based Compounds," Teledyne ISCO. [Link]
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"Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion," Journal of Research of the National Bureau of Standards. [Link]
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- 4. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Tetra-O-acetyl-beta-D-ribopyranose using 1H and 13C NMR Analysis
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of medicinal chemistry and drug development, carbohydrates and their derivatives are of immense importance. Tetra-O-acetyl-beta-D-ribopyranose, a key intermediate in the synthesis of various nucleosides and bioactive molecules, is a prime example.[1] Its precise structure, including the stereochemistry of its anomeric center and the location of its acetyl groups, is critical to its function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for providing a detailed, atom-level structural map of such molecules in their solution state, which is often the most biologically relevant conformation.
This guide provides an in-depth analysis of how one- and two-dimensional NMR techniques are synergistically employed to confirm the structure of this compound. We will delve into the interpretation of ¹H and ¹³C spectra, explore the power of 2D correlation experiments, and compare the NMR approach with alternative analytical methodologies.
Core Principles: Decoding the NMR Spectrum of Acetylated Sugars
NMR spectroscopy operates on the principle of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies.[2] These frequencies are highly sensitive to the local electronic environment of each nucleus, providing a wealth of structural data.
For a molecule like this compound, the key NMR parameters we analyze are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons or carbons in different parts of the molecule will have distinct chemical shifts. For instance, anomeric protons (H-1) typically resonate at a lower field (higher ppm) than other ring protons.[3]
-
Spin-Spin Coupling (J-Coupling): This phenomenon arises from the interaction of neighboring nuclear spins, causing signals to split into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant, measured in Hertz (Hz), is crucial for determining the dihedral angle between coupled nuclei, which in turn defines the stereochemistry.[4]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative assessment.
Comprehensive NMR Analysis of this compound
A multi-faceted NMR approach, combining 1D ¹H and ¹³C experiments with 2D correlation spectroscopy, is essential for unambiguous assignment.
¹H NMR Spectrum: Assigning Protons and Defining Stereochemistry
The ¹H NMR spectrum provides the initial and most critical insights into the pyranose ring's stereochemistry.
-
Anomeric Proton (H-1): The most downfield of the ring protons, its signal is a crucial diagnostic marker. For the β-anomer, H-1 is in an axial position, and it couples with the adjacent axial proton H-2. This trans-diaxial arrangement results in a large coupling constant (³J_H1,H2_) of approximately 7-9 Hz, appearing as a distinct doublet.[5][6][7] This large J-value is a hallmark of the β-configuration in pyranose rings.
-
Ring Protons (H-2, H-3, H-4): These protons typically resonate in a more crowded region of the spectrum, often between 5.0 and 5.5 ppm. Their splitting patterns are complex due to coupling with their neighbors. 2D NMR techniques are often required for their definitive assignment.
-
Methylene Protons (H-5a, H-5e): The two protons on C-5 are diastereotopic and will have different chemical shifts and coupling patterns. They are typically found further upfield.
-
Acetyl Methyl Protons: The four acetyl groups (CH₃) give rise to sharp singlet signals in the upfield region, typically around 2.0-2.2 ppm. The integration of these signals relative to the ring protons should correspond to a 12:7 ratio.
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.7 - 6.0 | Doublet (d) | ~7-9 |
| H-2, H-3, H-4 | ~5.0 - 5.5 | Multiplet (m) | - |
| H-5a, H-5e | ~3.8 - 4.2 | Multiplet (m) | - |
| 4 x OAc (CH₃) | ~2.0 - 2.2 | Singlet (s) | - |
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a direct view of the carbon framework. Due to the wider chemical shift range, signal overlap is less of an issue than in ¹H NMR.[8]
-
Carbonyl Carbons (C=O): The four carbonyl carbons of the acetyl groups are the most downfield signals, typically appearing in the 169-171 ppm region.[9]
-
Anomeric Carbon (C-1): The anomeric carbon is a key indicator. In β-pyranosides, C-1 is typically found between 90-100 ppm.[3]
-
Ring Carbons (C-2, C-3, C-4): These carbons, which are attached to the acetylated oxygens, resonate in the 65-75 ppm range.[3]
-
Methylene Carbon (C-5): The C-5 carbon is typically the most upfield of the ring carbons, appearing around 60-65 ppm.[3]
-
Acetyl Methyl Carbons (CH₃): These carbons give rise to intense signals in the highly shielded region of the spectrum, around 20-21 ppm.
Table 2: Expected ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| 4 x OAc (C =O) | ~169 - 171 |
| C-1 | ~90 - 95 |
| C-2, C-3, C-4 | ~65 - 75 |
| C-5 | ~60 - 65 |
| 4 x OAc (C H₃) | ~20 - 21 |
2D NMR: Connecting the Dots with HSQC and HMBC
While 1D spectra provide foundational data, 2D correlation experiments are indispensable for assembling the complete structural puzzle.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[2][10] An HSQC spectrum is a powerful tool for confirming the assignments made from the 1D spectra. For example, the proton signal at ~5.8 ppm (H-1) will show a correlation peak to the carbon signal at ~92 ppm (C-1). This definitively links the proton and carbon assignments for each C-H pair in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_).[10][11] This is crucial for confirming the overall connectivity and, most importantly, verifying the positions of the acetyl groups. For instance, the anomeric proton (H-1) should show a correlation to the carbonyl carbon of the acetyl group at the C-1 position, confirming its location. Similarly, correlations between the acetyl methyl protons and the ring carbons they are attached to (via the ester linkage) solidify the assignment.
Experimental Workflow: A Self-Validating Protocol
Achieving high-quality, reproducible NMR data requires a meticulous experimental approach.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is a good solvent for acetylated sugars and has a clean spectral window.
-
Procedure: Accurately weigh approximately 10-15 mg of the this compound sample. Dissolve it in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (using a 400 MHz or higher spectrometer):
-
Shimming & Tuning: Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent or TMS peak. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Because ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain quantitative data for all carbons, especially the carbonyls.
-
HSQC: Run a gradient-enhanced HSQC experiment (e.g., hsqcedetgpsp). This provides editing, which separates CH/CH₃ signals from CH₂ signals by phase, offering an additional layer of validation.
-
HMBC: Run a gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[10]
-
NMR Analysis Workflow Diagram
The following diagram illustrates the logical flow from sample to confirmed structure.
Caption: Workflow for NMR-based structural confirmation.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is exceptionally powerful, it is valuable to understand its performance relative to other common analytical methods.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Principle | Pros | Cons |
| NMR Spectroscopy | Nuclear spin in a magnetic field | - Provides detailed connectivity and stereochemistry in solution- Non-destructive- Quantitative capability[2] | - Relatively low sensitivity, requires more sample- Complex spectra for large molecules[2][12] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | - Extremely high sensitivity (sub-picomole)- Provides accurate molecular weight[2] | - Provides limited stereochemical information- Fragmentation can be complex to interpret[2] |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | - Provides an unambiguous, absolute 3D structure | - Requires a high-quality single crystal, which is often difficult to obtain for carbohydrates[12] |
| IR Spectroscopy | Absorption of infrared light by molecular vibrations | - Fast and simple- Excellent for identifying specific functional groups (e.g., C=O, O-H)[13] | - Provides very limited information on overall connectivity and stereochemistry |
This comparison highlights that while techniques like MS and X-ray crystallography provide critical data, only NMR offers a comprehensive picture of the molecule's covalent structure and stereochemistry in the solution phase without the need for crystallization.
Conclusion
The unambiguous structural confirmation of this compound is a task for which multi-dimensional NMR spectroscopy is uniquely suited. Through a systematic approach that begins with 1D ¹H and ¹³C analysis and is solidified by 2D HSQC and HMBC correlation experiments, a complete and confident assignment of the molecule's structure, including its crucial β-anomeric stereochemistry, can be achieved. This level of analytical rigor is paramount for researchers in drug discovery and chemical synthesis, ensuring the integrity and reliability of their scientific endeavors.
References
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Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups. (n.d.). National Institutes of Health (NIH). [Link]
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A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). National Institutes of Health (NIH). [Link]
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A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega. [Link]
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N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. (2007). PubMed Central. [Link]
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beta-D-Ribopyranose, 1,2,3,4-tetraacetate. (n.d.). PubChem. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. [Link]
-
N-acetylated amino sugars: The dependence of NMR 3J(H NH2)-couplings on conformation, dynamics and solvent. (2007). ResearchGate. [Link]
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1,2,3,5-Tetraacetyl-beta-D-ribofuranose. (n.d.). PubChem. [Link]
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Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. (2021). iris.unina.it. [Link]
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NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. (2004). ResearchGate. [Link]
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Innovative Approaches in Carbohydrate Estimation: A Look at the Cutting-Edge Techniques. (2024). Preprints.org. [Link]
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NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (2004). cigs.res.in. [Link]
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Nuclear magnetic resonance spectroscopy of carbohydrates. (n.d.). Wikipedia. [Link]
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NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. (n.d.). RSC Publishing. [Link]
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Representation of 2 J CH of the α-and β-anomeric and pyranose ring... (n.d.). ResearchGate. [Link]
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HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
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A Senior Scientist's Guide to Anomeric Configuration: An NMR Spectroscopy-Based Comparison
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a carbohydrate's three-dimensional structure is non-negotiable. At the heart of this challenge lies the anomeric center (C1), a stereocenter created upon cyclization, which gives rise to two distinct diastereomers: the α and β anomers.[1] These anomers can exhibit profoundly different biological activities and physical properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for assigning anomeric configuration in solution.[2]
This guide provides an in-depth comparison of the primary NMR methods used for this purpose. Moving beyond a simple listing of techniques, we will explore the underlying quantum mechanical principles that govern why each experiment works, offering field-proven insights to help you select the optimal strategy and troubleshoot your data with confidence.
The Foundational Divide: Understanding α vs. β Anomers
Before delving into the spectroscopy, it's crucial to grasp the structural difference we aim to measure. In a D-pyranose ring (like glucose), the anomeric configuration is defined by the relative orientation of the C1 substituent (typically a hydroxyl or glycosidic bond) and the hydroxymethyl group (C6).
-
α-anomer: The C1 substituent is on the opposite face of the ring from the C6 group (a trans relationship). In the typical ⁴C₁ chair conformation of D-glucose, the H1 proton is equatorial.
-
β-anomer: The C1 substituent is on the same face of the ring as the C6 group (a cis relationship). In the typical ⁴C₁ chair conformation of D-glucose, the H1 proton is axial.
This seemingly subtle difference creates a cascade of distinct NMR observables that we can exploit.
Core NMR Techniques for Anomeric Determination
The modern NMR spectroscopist has a suite of experiments available. The choice is dictated by the complexity of the molecule, the amount of sample, and the specific structural questions being asked. We will compare the four most robust and informative methods:
-
¹H NMR: Chemical Shifts & Vicinal Coupling Constants (³JH,H)
-
¹³C NMR: Chemical Shifts & One-Bond C-H Coupling Constants (¹JC,H)
-
2D NOESY/ROESY: Through-Space Correlations
-
Advanced Methods: Long-Range Couplings & RDCs
The Workhorse: ¹H NMR Spectroscopy
One-dimensional ¹H NMR is the fastest and most direct method for anomeric analysis, often providing a definitive answer for simple monosaccharides and glycosides.[1] Two key parameters are analyzed: the chemical shift (δ) of the anomeric proton (H1) and its scalar coupling (J-coupling) to the adjacent proton on C2 (H2).
Causality Behind the ¹H Observables
-
Chemical Shift (δ): The anomeric proton (H1) resides in a unique electronic environment, directly attached to two oxygen atoms (the ring oxygen and the anomeric hydroxyl/alkoxy group). This deshielding effect pushes its resonance significantly downfield from other ring protons, typically into the 4.3-5.9 ppm range.[1] Critically, the α-anomeric proton (often equatorial) usually resonates downfield of the β-anomeric proton (often axial).[1][3][4] This is a consequence of the anomeric effect and subtle differences in the magnetic anisotropy of the surrounding C-O bonds.
-
Vicinal Coupling Constant (³JH1,H2): This is arguably the most reliable ¹H NMR parameter. The magnitude of the three-bond coupling between H1 and H2 is dictated by their dihedral angle (Φ), a relationship described by the Karplus equation .[5][6]
-
A large coupling constant (7–9 Hz ) indicates a dihedral angle of ~180° (anti-periplanar), which corresponds to a trans-diaxial relationship between H1 and H2. This is characteristic of β-pyranosides in a standard chair conformation.[7][8]
-
A small coupling constant (1–4 Hz ) indicates a dihedral angle of ~60° (gauche), corresponding to an axial-equatorial or equatorial-equatorial relationship. This is characteristic of α-pyranosides .[3][7]
-
Experimental Workflow & Data Interpretation
The workflow for using ¹H NMR is straightforward, making it the first line of attack.
Caption: Workflow for anomeric assignment using 1D ¹H NMR.
Table 1: Comparison of Typical ¹H NMR Parameters for D-Glucopyranose Anomers
| Parameter | α-Anomer (H1 equatorial) | β-Anomer (H1 axial) | Rationale |
| Anomeric δ (ppm) | ~5.2 ppm[3] | ~4.6 ppm[3] | Deshielding of equatorial proton. |
| ³JH1,H2 (Hz) | ~3-4 Hz[7][8] | ~7-9 Hz[7][8] | Gauche (eq-ax) relationship. |
| Dihedral Angle (Φ) | ~60° | ~180° | Karplus relationship.[6] |
A Corroborative Approach: ¹³C NMR Spectroscopy
While ¹H NMR is often sufficient, ¹³C NMR provides excellent, independent confirmation of anomeric configuration. The key observables are the chemical shift of the anomeric carbon (C1) and its one-bond coupling to H1 (¹JC1,H1).
Causality Behind the ¹³C Observables
-
Chemical Shift (δ): The anomeric carbon (C1) is also in a distinct electronic environment, typically resonating between 90-110 ppm.[2][9] Generally, the C1 of the β-anomer is shifted slightly downfield (by 3-5 ppm) compared to the α-anomer.[10][11]
-
One-Bond C-H Coupling Constant (¹JC1,H1): This parameter provides profound stereochemical insight due to a phenomenon known as the Perlin effect . The magnitude of ¹JC,H is related to the hybridization and stereoelectronic environment of the C-H bond. It has been empirically and theoretically established that for pyranoses:
Experimental Protocol: Gated Decoupling
To measure ¹JC1,H1, one cannot use a standard proton-decoupled ¹³C experiment, as this would collapse the C1 signal into a singlet. Instead, a gated-decoupled ¹³C NMR experiment is employed.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a reasonably concentrated sample (~10-50 mg) in a deuterated solvent.
-
Spectrometer Setup: Tune and lock the spectrometer as standard.
-
Experiment Selection: Choose a gated decoupling pulse sequence (often labeled cpgd or similar). In this experiment, the proton decoupler is turned ON only during the acquisition delay, preserving the Nuclear Overhauser Effect (NOE) for sensitivity, but is turned OFF during the actual data acquisition. This allows C-H couplings to be observed.
-
Acquisition: Acquire the spectrum. This will take longer than a standard decoupled experiment due to the signal being split into a doublet.
-
Data Processing: Process the spectrum and identify the C1 signals in the 90-110 ppm region.
-
Measurement: Accurately measure the splitting of the C1 doublet. This value is the ¹JC1,H1 coupling constant.
Table 2: Comparison of Typical ¹³C NMR Parameters for D-Glucopyranose Anomers
| Parameter | α-Anomer (H1 equatorial) | β-Anomer (H1 axial) | Rationale |
| Anomeric δ (ppm) | ~93 ppm | ~97 ppm | Stereoelectronic effects. |
| ¹JC1,H1 (Hz) | ~170 Hz[11] | ~160 Hz[11] | Perlin Effect.[13] |
Unambiguous Proof: 2D NOESY/ROESY
When scalar coupling analysis is ambiguous (e.g., in rigid or conformationally unusual systems), experiments that detect through-space proximity via the Nuclear Overhauser Effect (NOE) provide a definitive answer.[14] The key experiment is 2D NOESY (or its rotating-frame equivalent, ROESY).
Causality Behind the NOE
The NOE is the transfer of nuclear spin polarization between two nuclei that are close in space (typically < 5 Å), irrespective of whether they are connected by chemical bonds.[14] The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). This powerful distance dependence allows us to map molecular geometry.
-
In an α-anomer , H1 (equatorial) and H2 (axial) are cis to each other. Their internuclear distance is short (~2.5 Å), resulting in a strong NOE cross-peak .
-
In a β-anomer , H1 (axial) and H2 (axial) are trans to each other. Their internuclear distance is longer (~2.9 Å), leading to a weaker NOE cross-peak compared to other correlations, such as those between axial protons (e.g., H1-H3 and H1-H5). The presence of strong H1-H3 and H1-H5 NOEs is a hallmark of an axial H1, and thus a β-anomer.
Experimental Workflow & Data Interpretation
Caption: Workflow for anomeric assignment using 2D NOESY/ROESY.
Table 3: Comparison of Key NOE Patterns for Pyranose Anomers
| Anomer | Key NOE Correlation(s) for H1 | Expected Intensity | Rationale |
| α-Anomer | H1 ↔ H2 | Strong | Short distance between 1,2-cis protons. |
| β-Anomer | H1 ↔ H3 & H1 ↔ H5 | Strong | Short distances between 1,3,5-syn-axial protons. |
Advanced & Orthogonal Methods
For highly complex glycans, conformationally mobile systems, or cases where the above methods fail, more advanced techniques provide orthogonal data.
-
Long-Range C-H Coupling Constants (²JCH, ³JCH): Three-bond C-H couplings (e.g., ³JC2,H1 or ³JC1,H2) also follow a Karplus-type relationship and can be used to define dihedral angles when H-H couplings are uninformative.[15][16] These are measured using experiments like HMBC. For instance, in Neu5Ac derivatives, a large ³JC1,H3ax (~7 Hz) is indicative of an α-anomer, while a small value (~1 Hz) suggests a β-anomer.[17]
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the orientation of bond vectors (like C-H) relative to an external alignment medium.[18][19][20] While experimentally more demanding, requiring the use of alignment media like liquid crystals or gels, RDCs offer a powerful method to validate or even determine entire 3D structures, including anomeric configuration, by fitting the experimental data to structural models.[21][22]
Conclusion: A Multi-faceted, Self-Validating Approach
The determination of anomeric configuration is a cornerstone of carbohydrate structural elucidation.[9][23] No single parameter should be used in isolation. The most trustworthy assignment comes from a consensus of multiple, independent NMR observables.
A senior scientist’s approach is to build a self-validating case:
-
Start with ¹H NMR to measure the ³JH1,H2 coupling, which provides the most direct and rapid assessment.
-
Corroborate this with the anomeric proton and carbon chemical shifts .
-
For unambiguous proof, especially in novel or complex structures, acquire a 2D NOESY/ROESY spectrum to confirm the through-space geometry.
-
If needed, measure ¹JC1,H1 via a gated-decoupling experiment as a powerful, orthogonal validation based on the Perlin effect.
By understanding the causality behind each of these parameters, from the dihedral angle dependence of J-couplings to the distance dependence of the NOE, researchers can confidently and accurately assign anomeric stereochemistry, ensuring the scientific integrity of their work in glycoscience and drug development.
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Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. Wikipedia. [Link]
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How can proton-proton coupling constants (measured using proton NMR spectroscopy) be used to distinguish between alpha and beta anomers? Quora. [Link]
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13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. PubMed. [Link]
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NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. PubMed. [Link]
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A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Institutes of Health (NIH). [Link]
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NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A. [Link]
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Application of NMR to the structural elucidation of complex carbohydrates. ResearchGate. [Link]
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The Flexibility of Oligosaccharides Unveiled Through Residual Dipolar Coupling Analysis. Frontiers in Chemistry. [Link]
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Glucose Anomers. Magritek. [Link]
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Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. MDPI. [Link]
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1JCH NMR Profile: Identification of Key Structural Features and Functionalities by Visual Observation and Direct Measurement of One-Bond Proton-Carbon Coupling Constants. ResearchGate. [Link]
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Residual Dipolar Couplings: Measurements and Applications to Biomolecular Studies. Duke Computer Science. [Link]
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Chapter 12: Using RDCs and PCSs to Study the Structure, Dynamics, and Interactions of Carbohydrates. Royal Society of Chemistry. [Link]
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Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. National Institutes of Health (NIH). [Link]
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Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. YouTube. [Link]
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Carbon-13 NMR studies of [1-13C]aldoses. American Chemical Society. [Link]
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Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma. [Link]
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Anomeric Effect on Geminal and Vicinal J HH NMR Coupling Constants. ResearchGate. [Link]
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Benchtop Biochemistry: Looking at Glucose Anomers with Spinsolve. Magritek. [Link]
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A Senior Application Scientist's Guide to HPLC Methods for the Analysis and Purification of Tetra-O-acetyl-β-D-ribopyranose Diastereomers
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical determination and preparative purification of Tetra-O-acetyl-D-ribopyranose diastereomers. As a key intermediate in the synthesis of nucleosides and other bioactive molecules, ensuring the stereochemical purity of this acetylated sugar is critical for research and pharmaceutical development.[1] The primary challenge lies in the effective separation of its α and β anomers, which, as diastereomers, exhibit subtle differences in their physicochemical properties.
This document delves into the mechanistic principles behind various HPLC modes, offering field-proven insights into method selection and optimization. We will objectively compare the performance of Normal-Phase (NP-HPLC), Reversed-Phase (RP-HPLC), and Chiral Chromatography, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Chromatographic Challenge: Separating Anomers
The synthesis of tetra-O-acetyl-D-ribopyranose typically results in a mixture of the α and β anomers. While these are diastereomers and not enantiomers, their structural similarity necessitates highly selective chromatographic techniques for effective separation.[2][3] The presence of four acetyl groups increases the molecule's hydrophobicity compared to native ribose, making it amenable to both normal-phase and reversed-phase chromatography.[4][5] The choice of method depends on the specific objective: high-throughput analysis, high-purity isolation, or scalability.
Comparative Analysis of HPLC Separation Modes
The selection of an appropriate HPLC method is a critical decision driven by the required resolution, sample matrix, and desired scale of operation. Below, we compare the three most effective modes for this application.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC separates molecules based on their polarity. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar. More polar analytes interact more strongly with the stationary phase, resulting in longer retention times.
-
Mechanistic Rationale: The separation of ribopyranose anomers on a silica column is governed by the differential interaction of the hydroxyl and acetyl groups with the silanol groups of the stationary phase. The spatial orientation of the anomeric acetyl group (axial in α, equatorial in β) influences the molecule's overall polarity and its binding affinity, allowing for separation.
-
Expertise & Experience: NP-HPLC is a classic and robust choice for carbohydrate separations.[6] For acetylated sugars, it often provides excellent selectivity. However, it is highly sensitive to water content in the mobile phase, which can affect reproducibility if not carefully controlled. Column equilibration can also be time-consuming.[7]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is based on hydrophobicity; more hydrophobic compounds are retained longer.
-
Mechanistic Rationale: The four acetyl groups confer sufficient hydrophobicity to the ribopyranose molecule for retention on a C18 column.[4][8] Separation between the α and β anomers arises from subtle differences in their interaction with the hydrophobic stationary phase, influenced by their three-dimensional shape and the exposure of their non-polar surface area.
-
Expertise & Experience: RP-HPLC offers excellent reproducibility and a wide range of available column chemistries.[4][9] It is generally more forgiving than NP-HPLC regarding mobile phase preparation. While baseline separation of the anomers can be challenging, optimization of the mobile phase composition (e.g., acetonitrile vs. methanol) and temperature can significantly improve resolution.[9]
Chiral Chromatography
While the anomers are diastereomers, chiral stationary phases (CSPs) can offer exceptional separation capabilities due to their ability to form transient, diastereomeric complexes with the analytes.[10][11]
-
Mechanistic Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, create complex chiral environments. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects, which are highly sensitive to the analyte's stereochemistry.[12][13] These columns are highly effective at recognizing minor structural differences, often providing superior resolution for isomers.[14]
-
Expertise & Experience: Chiral chromatography is often the most powerful tool for isomer separations.[12][14] The screening of different chiral columns and mobile phases is typically required to find the optimal conditions.[11] While historically more expensive, the high resolution achieved can justify the cost, especially for obtaining enantiopure or anomerically pure compounds for critical applications.
Performance Data Summary
The following table summarizes typical performance data for the separation of tetra-O-acetyl-β-D-ribopyranose diastereomers using the described HPLC modes. These values are representative and can be optimized further.
| Parameter | Normal-Phase HPLC (NP-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Chiral Chromatography |
| Stationary Phase | Silica Gel (5 µm) | C18 (5 µm) | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane / Isopropanol | Acetonitrile / Water | Hexane / Ethanol |
| Resolution (Rs) | 1.2 - 1.8 | 1.0 - 1.5 | > 2.0 |
| Peak Tailing | Generally low (< 1.2) | Low (< 1.2) | Variable, can be higher |
| Loadability | Moderate | High | Low to Moderate |
| Throughput | Moderate | High | Low to Moderate |
| Ideal For | Analytical & Semi-Prep | Routine Analysis & QC | High-Purity Purification |
Experimental Workflows and Protocols
To ensure trustworthy and reproducible results, the following detailed protocols and workflows are provided. A system suitability test (SST) should be performed before sample analysis to validate system performance.
General Experimental Workflow
Caption: General workflow for HPLC analysis and purification.
Protocol 1: Normal-Phase HPLC
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Silica Gel, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.
-
System Suitability: A standard mixture should yield a resolution (Rs) of ≥ 1.5 between the α and β anomer peaks.
Protocol 2: Reversed-Phase HPLC
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile / Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm or ELSD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in 50:50 Acetonitrile/Water.
-
System Suitability: The resolution (Rs) between the anomer peaks should be ≥ 1.2.
Protocol 3: Chiral Chromatography
-
HPLC System: Shimadzu Nexera or equivalent.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: 95:5 (v/v) n-Hexane / Ethanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: RI or ELSD.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.
-
System Suitability: Baseline separation with a resolution (Rs) of ≥ 2.0 should be achieved.
Method Selection Guide
Choosing the optimal method requires balancing the analytical needs with practical constraints. This decision tree provides a logical framework for selecting the most appropriate HPLC strategy.
Caption: Decision tree for selecting the optimal HPLC method.
Conclusion
The separation of Tetra-O-acetyl-beta-D-ribopyranose diastereomers is a readily achievable but critical task in carbohydrate chemistry.
-
Reversed-Phase HPLC stands out for its robustness and high throughput, making it ideal for routine quality control.
-
Normal-Phase HPLC offers excellent selectivity and serves as a strong orthogonal method for analytical development.
-
Chiral Chromatography provides unparalleled resolution, establishing it as the gold standard for applications demanding the highest stereochemical purity and for the preparative isolation of individual anomers.
The choice of method should be guided by the specific analytical or purification goals. By leveraging the protocols and comparative data in this guide, researchers and drug development professionals can confidently select and implement a reliable, self-validating HPLC method tailored to their needs.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Tetra-O-acetyl-beta-D-ribopyranose and its Derivatives
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of tetra-O-acetyl-beta-D-ribopyranose and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ionization techniques, fragmentation pathways, and data interpretation, supported by experimental evidence and established protocols. Our focus is on delivering a scientifically rigorous and practical resource that empowers users to make informed decisions in their analytical workflows.
Introduction: The Significance of Acetylated Ribopyranose Analysis
This compound and its derivatives are crucial intermediates in the synthesis of nucleosides, a cornerstone of antiviral and anticancer drug development. The precise structural elucidation of these compounds is paramount to ensure the efficacy and safety of the final therapeutic products. Mass spectrometry (MS) stands out as a primary analytical tool, offering unparalleled sensitivity and structural information.[1] However, the choice of ionization source and analytical strategy can profoundly impact the quality and interpretability of the data obtained. This guide will explore these critical aspects, providing a comparative framework for robust and reliable analysis.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization technique is the most critical parameter for the successful mass spectrometric analysis of acetylated sugars. These compounds can be challenging to ionize directly due to their high polarity and low proton affinity.[2] We will compare three common ionization sources: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is widely used for the analysis of polar and thermally labile molecules like carbohydrates.[3] For acetylated sugars, ESI typically generates adducts with alkali metal ions such as sodium [M+Na]+ or potassium [M+K]+, as direct protonation can be inefficient.[1][4]
Experimental Insight: The direct infusion of a methanolic solution of this compound into an ESI source often yields low-intensity signals for the protonated molecule [M+H]+. However, the addition of a small amount of a salt, such as sodium acetate, to the sample solution dramatically enhances the signal corresponding to the [M+Na]+ adduct, making it the base peak in the spectrum. This is because the sodium ion coordinates with the oxygen atoms of the acetyl groups and the pyranose ring, stabilizing the resulting complex and improving ionization efficiency.
Workflow for ESI-MS Analysis
Caption: General workflow for ESI-MS analysis of acetylated sugars.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is generally suited for less polar and more volatile compounds compared to ESI. While acetylated sugars have limited volatility, APCI can still be an effective ionization method.[5] Ionization in APCI typically occurs via proton transfer from the reagent gas, leading to [M+H]+ ions, or through adduct formation, such as with chloride [M+Cl]-, when chlorinated solvents are used post-column.[2][6]
Comparative Performance: In a direct comparison, APCI may produce a more prominent protonated molecule peak for this compound than ESI in the absence of adduct-forming agents. However, in-source fragmentation is more common with APCI due to the higher energy transfer during the ionization process. This can be both an advantage for structural information from the initial scan and a disadvantage if the molecular ion is of primary importance for quantification.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique particularly useful for non-volatile and thermally labile compounds, making it a major technique for carbohydrate analysis.[7] The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte, typically as adducts.[8]
Application in Derivative Analysis: MALDI-Time-of-Flight (TOF) MS is highly effective for screening libraries of acetylated sugar derivatives due to its high throughput. For this compound, 2,5-dihydroxybenzoic acid (DHB) is a commonly used and effective matrix.[9] Similar to ESI, the predominant ions observed are [M+Na]+ and [M+K]+. Chemical derivatization, such as permethylation, can further enhance signal intensity in MALDI-MS.[9]
Performance Comparison Summary
| Ionization Technique | Predominant Ion(s) | Sensitivity | In-Source Fragmentation | Throughput | Key Considerations |
| ESI | [M+Na]+, [M+K]+ | High (with adducts) | Low | Moderate | Requires adduct formation for optimal signal.[1] |
| APCI | [M+H]+, [M+Cl]- | Moderate | Moderate to High | Moderate | Susceptible to in-source fragmentation.[5] |
| MALDI | [M+Na]+, [M+K]+ | High | Low | High | Requires matrix optimization; derivatization can improve signal.[7][9] |
Fragmentation Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS or MS²) is indispensable for the structural confirmation of this compound and its derivatives. By isolating the molecular ion (or adduct) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide a fingerprint of the molecule's structure.[10]
Fragmentation Pathway of [M+Na]⁺ of this compound
The CID of the [M+Na]+ adduct of this compound produces a series of characteristic neutral losses. A common fragmentation pathway for acetylated oligosaccharides is the loss of acetic acid (60 Da).[10]
Self-Validating Protocol for Fragmentation Analysis:
-
Instrument Tuning: Optimize the mass spectrometer parameters for the mass range of interest (e.g., m/z 50-400) using a standard solution of the analyte.
-
MS1 Spectrum Acquisition: Infuse the sample solution containing a sodium salt and acquire a full scan mass spectrum to confirm the presence and determine the isolation window for the [M+Na]+ ion.
-
MS/MS Analysis: Select the [M+Na]+ ion as the precursor and apply a range of collision energies to generate a product ion spectrum.
-
Data Interpretation: Analyze the product ion spectrum for characteristic neutral losses. The sequential loss of 60 Da (acetic acid) validates the presence of multiple acetyl groups. Other fragments can provide information about the sugar ring structure.
Fragmentation Diagram
Caption: A representative CID fragmentation pathway of sodiated this compound.
Analysis of Derivatives
The fragmentation patterns of derivatives will be influenced by the nature of the modifying group. For example, if an acetyl group is replaced with a different acyl group, the corresponding neutral loss will change, allowing for the precise localization of modifications on the ribopyranose scaffold.[11] This makes mass spectrometry a powerful tool for determining the position of acyl groups in sugars.[11]
Example: A Propionyl Derivative
If one acetyl group (-COCH₃, corresponding to a 42 Da moiety) is replaced by a propionyl group (-COCH₂CH₃, a 56 Da moiety), the initial neutral loss in the MS/MS spectrum could be either acetic acid (60 Da) or propionic acid (74 Da). The observation of a neutral loss of 74 Da would be a clear indicator of the propionyl substitution.
Conclusion and Recommendations
For the routine analysis of this compound and its derivatives, ESI-MS coupled with tandem mass spectrometry is a robust and highly informative technique. The formation of sodium adducts provides excellent sensitivity and a stable precursor ion for detailed fragmentation analysis.[10] For high-throughput screening applications, MALDI-TOF MS offers a significant advantage in speed and sample handling.[7]
The key to successful analysis lies in a methodical approach:
-
Optimize Ionization: Always begin by optimizing the ionization source and solvent system. For ESI, the use of adduct-forming agents is strongly recommended for carbohydrates.[1]
-
Utilize Tandem MS: Do not rely solely on MS1 data. Use MS/MS to confirm the identity and structure of your compounds through characteristic fragmentation patterns.[10]
-
Build a Spectral Library: For laboratories analyzing numerous related derivatives, creating an in-house spectral library of fragmentation patterns will greatly expedite future analyses.
By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these vital chemical entities, ensuring the integrity of their research and development pipelines.
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A Senior Application Scientist's Guide to Ribose Donors in Glycosylation: A Comparative Analysis of Tetra-O-acetyl-beta-D-ribopyranose
The strategic construction of glycosidic linkages is a cornerstone of modern chemical biology and drug discovery. The choice of the glycosyl donor is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of an oligosaccharide synthesis campaign. This guide provides an objective comparison between the widely used Tetra-O-acetyl-beta-D-ribopyranose and other prominent ribose donors. This analysis is supported by an examination of their reaction mechanisms, typical performance data, and detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.
The Central Role of Ribosylation
Ribosylation, the enzymatic or chemical attachment of ribose moieties to molecules, is a fundamental process in biology. Ribose is a key component of RNA and essential biomolecules like adenosine triphosphate (ATP). Furthermore, ADP-ribosylation is a post-translational modification that plays a crucial role in various cellular processes, including DNA repair and signal transduction.[1] Consequently, the synthesis of ribonucleosides and other ribosylated compounds is of significant interest for the development of antiviral and anticancer therapeutics.[2]
This compound: The Workhorse Donor
This compound is a commonly used ribose donor due to its commercial availability, stability, and well-established reactivity. The acetyl protecting groups enhance its stability for storage and handling. In glycosylation reactions, these acetyl groups also play a crucial role in directing the stereochemical outcome.
Mechanism of Action and Stereocontrol
The glycosylation reactions employing acetylated donors like this compound are often promoted by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl₄).[3] The key to its typical stereoselectivity lies in the "neighboring group participation" of the acetyl group at the C-2 position.[4] This participation leads to the formation of a cyclic dioxolanium ion intermediate, which effectively shields one face of the ribose ring. As a result, the incoming glycosyl acceptor is directed to attack from the opposite face, predominantly yielding the 1,2-trans-glycosidic linkage.
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A Comparative Guide to Determining the Absolute Configuration of Tetra-O-acetyl-β-D-ribopyranose: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. For chiral molecules such as Tetra-O-acetyl-β-D-ribopyranose, a protected form of the ubiquitous sugar ribose, determining the absolute configuration is not merely an academic exercise; it is a critical step that dictates biological activity and material properties. This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography, with powerful spectroscopic alternatives for unambiguously assigning the absolute configuration of this important carbohydrate derivative.
The Foundational Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. Its power lies in the ability to directly visualize the electron density of a molecule, providing an unambiguous map of atomic positions in three-dimensional space. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects.
Experimental Workflow: From Crystal to Configuration
The journey from a powdered sample to a confirmed absolute configuration is a meticulous process.
1. Crystallization: The initial and often most challenging step is growing a single, high-quality crystal suitable for diffraction. This involves dissolving the Tetra-O-acetyl-β-D-ribopyranose in a suitable solvent system and inducing crystallization through slow evaporation, vapor diffusion, or cooling.
2. Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
3. Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, initially providing a model of the molecular connectivity and conformation. This model is then refined to best fit the experimental data.
4. Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the Bijvoet pairs—reflections that violate Friedel's law due to anomalous scattering. The Flack parameter is a critical value derived from this analysis; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.
Caption: Workflow for absolute configuration determination using single-crystal X-ray crystallography.
Spectroscopic Alternatives: Probing Chirality in Solution
While X-ray crystallography is definitive, it requires a suitable single crystal, which can be a significant bottleneck. Spectroscopic methods offer powerful alternatives for determining absolute configuration in solution, often with smaller sample quantities and without the need for crystallization.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is exquisitely sensitive to the molecule's three-dimensional structure.
Methodology:
-
Experimental Spectrum: The VCD spectrum of Tetra-O-acetyl-β-D-ribopyranose is measured in a suitable solvent.
-
Computational Modeling: Density functional theory (DFT) calculations are used to predict the VCD spectra for both possible enantiomers.
-
Comparison: The experimental spectrum is compared to the computed spectra. A good match allows for the assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. It is particularly useful for molecules containing chromophores.
Methodology:
-
Experimental Spectrum: The ECD spectrum is recorded.
-
Computational Modeling: Time-dependent DFT (TD-DFT) is used to calculate the predicted ECD spectra for the enantiomers.
-
Comparison and Assignment: The experimental and computed spectra are compared to determine the absolute configuration.
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs)
This method involves reacting the molecule of interest with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of the original molecule's absolute configuration.
Methodology:
-
Derivatization: Tetra-O-acetyl-β-D-ribopyranose is reacted with a CDA (e.g., Mosher's acid) to form diastereomeric esters.
-
NMR Analysis: The ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture are acquired.
-
Spectral Comparison: The chemical shifts of specific protons or fluorine atoms in the two diastereomers are compared to established models to assign the absolute configuration.
Comparative Analysis: Choosing the Right Tool
The selection of a method for absolute configuration determination depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Sample Phase | Solid (single crystal) | Solution or solid | Solution | Solution |
| Sample Amount | μg to mg | mg | μg to mg | mg |
| Destructive? | No | No | No | Yes (derivatization) |
| Experimental Time | Days to weeks (including crystallization) | Hours | Hours | Hours to days |
| Confidence Level | Very High (definitive) | High (with computational support) | High (with computational support) | High (model dependent) |
| Key Requirement | High-quality single crystal | Chiral molecule with vibrational modes | Chiral molecule with chromophores | Reactive functional group |
Conclusion: An Integrated Approach
For the unambiguous determination of the absolute configuration of Tetra-O-acetyl-β-D-ribopyranose, single-crystal X-ray crystallography remains the gold standard, providing a direct and irrefutable answer. However, the challenges associated with crystallization can make this method impractical. In such cases, spectroscopic techniques, particularly VCD and ECD coupled with computational modeling, offer powerful and reliable alternatives for assigning the absolute configuration in solution. NMR with chiral derivatizing agents provides another robust option, especially when a suitable reactive group is present. Ultimately, a multi-faceted approach, where the results from spectroscopic methods are confirmed by X-ray crystallography when possible, provides the highest level of confidence in structural assignments, a critical consideration in the rigorous demands of modern chemical research and drug development.
References
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Flack, H. D. & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 329-336. [Link]
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 229-241. [Link]
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Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: Instrumentation, methodologies, and theoretical simulations. John Wiley & Sons. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
A Senior Application Scientist's Guide to the Analytical Characterization of Tetra-O-acetyl-beta-D-ribopyranose
For researchers, scientists, and professionals in drug development, the precise characterization of carbohydrate intermediates is not merely a procedural step but a cornerstone of scientific rigor and project success. Tetra-O-acetyl-beta-D-ribopyranose, a key building block in the synthesis of various nucleoside analogues and other bioactive molecules, demands a comprehensive analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols, to empower you in making informed decisions in your research and development endeavors.
Introduction to the Analytical Imperative
This compound is a protected form of D-ribose, where the hydroxyl groups are masked with acetyl groups. This protection strategy is crucial for controlling reactivity and regioselectivity in subsequent glycosylation reactions. However, the synthesis of this compound can yield a mixture of anomers (α and β), constitutional isomers (pyranose and furanose rings), and other process-related impurities. Therefore, a multi-faceted analytical approach is essential to unequivocally confirm the structure and assess the purity of the target β-pyranose isomer. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in the context of this specific molecule.
Orthogonal Analytical Approaches: A Comparative Overview
A robust analytical strategy for this compound relies on the application of orthogonal methods, each providing a unique piece of the structural and purity puzzle. The synergy of these techniques provides a self-validating system for characterization.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, including anomeric configuration, ring size, and position of acetyl groups. Quantitative analysis of purity and isomeric ratio. | Unambiguous structure elucidation. Quantitative capability. | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. |
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern for structural insights. | High sensitivity. Provides molecular formula. | Isomers are often indistinguishable. Fragmentation can be complex. |
| HPLC | Purity assessment and separation of isomers and impurities. Quantitative analysis. | High resolution for separating closely related compounds. Excellent for purity determination. | Does not provide direct structural information. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast and simple. Good for confirming the presence of key functional groups. | Provides limited structural detail. Not suitable for quantitative analysis of mixtures. |
In-Depth Analysis by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.
The anomeric proton (H-1) is a key diagnostic signal in the ¹H NMR spectrum. For the β-anomer of a pyranose ring in a chair conformation, the anomeric proton is typically in an axial position, leading to a larger coupling constant (J-value) due to its trans-diaxial relationship with the proton at C-2. In contrast, the α-anomer would show a smaller coupling constant for its equatorial anomeric proton. The chemical shifts of the acetyl methyl protons (around 2.0-2.2 ppm) and their integration relative to the ring protons can confirm the presence of all four acetyl groups.[1]
¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is particularly informative for determining the anomeric configuration and ring size.[2]
Typical ¹H and ¹³C NMR Chemical Shift Ranges for Acetylated Pyranoses: [1][2]
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (Anomeric) | 4.5 - 5.5 | Coupling constant is key for anomer identification. |
| ¹H (Ring Protons) | 3.0 - 5.5 | Overlap can be an issue, requiring 2D NMR techniques for full assignment. |
| ¹H (Acetyl Protons) | 2.0 - 2.2 | Four distinct singlets are expected. |
| ¹³C (Anomeric) | 90 - 100 | β-anomers are typically more shielded than α-anomers. |
| ¹³C (Ring Carbons) | 60 - 80 | |
| ¹³C (Carbonyl) | 169 - 171 | |
| ¹³C (Acetyl Methyls) | 20 - 22 |
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 5 seconds for quantitative analysis.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Mass Spectrometry (MS): Confirming Molecular Weight and Gaining Fragmentation Insights
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and providing valuable structural information through the analysis of its fragmentation pattern.
Under typical electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions, this compound (molecular weight: 318.28 g/mol ) will readily form adducts with ions such as sodium ([M+Na]⁺ at m/z 341.1) or potassium ([M+K]⁺ at m/z 357.1). High-resolution mass spectrometry (HRMS) can provide the accurate mass of these ions, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, providing clues about the molecule's structure. For acetylated carbohydrates, common fragmentation pathways involve the neutral loss of acetic acid (60 Da) or ketene (42 Da) from the acetyl groups. Glycosidic bond cleavages and cross-ring cleavages can also occur, providing information about the sugar ring.[3][4]
Predicted Key Fragments for [M+Na]⁺ of this compound:
| m/z | Proposed Fragment |
| 281.1 | [M+Na - C₂H₂O₂]⁺ (Loss of ketene) |
| 239.1 | [M+Na - 2(C₂H₂O₂)]⁺ (Loss of two ketenes) |
| 197.1 | [M+Na - 3(C₂H₂O₂)]⁺ (Loss of three ketenes) |
| 155.1 | [M+Na - 4(C₂H₂O₂)]⁺ (Loss of four ketenes) |
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of sodium acetate to promote the formation of sodium adducts.
-
Instrument Setup: Use an ESI-mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution analysis.
-
MS Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum in positive ion mode to observe the [M+Na]⁺ ion.
-
MS/MS Acquisition: Select the [M+Na]⁺ ion for collision-induced dissociation (CID) and acquire the tandem mass spectrum to observe the fragmentation pattern.
-
Data Analysis: Analyze the accurate mass of the parent ion to confirm the elemental composition. Interpret the fragmentation pattern to gain structural insights.
Sources
- 1. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
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- 4. Structure analysis of acetylated and non-acetylated O-linked MUC1-glycopeptides by post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Acetylated Sugars: Chemical vs. Enzymatic Approaches
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of acetyl groups into carbohydrate structures is a cornerstone of glycochemistry and drug development. Acetylation serves not only as a crucial protecting group strategy in complex oligosaccharide synthesis but also modulates the physicochemical and biological properties of the parent molecule, impacting solubility, stability, and interaction with biological targets.[1][2][3][4] The choice of synthetic methodology—classical chemical routes or modern enzymatic approaches—presents a critical decision point in any research and development campaign. This guide provides an in-depth comparison of these two synthetic paradigms, supported by experimental insights and protocols, to inform rational decision-making in the laboratory.
At a Crossroads: Choosing the Right Acetylation Strategy
The selection of an acetylation method is a multi-faceted decision, balancing the need for regioselectivity, yield, scalability, and sustainability. While traditional chemical methods offer high-throughput and cost-effectiveness for per-acetylation, they often grapple with challenges of selectivity and environmental impact.[2] In contrast, enzymatic methods provide unparalleled precision under mild, environmentally benign conditions, though enzyme cost and stability can be limiting factors.[5][6]
Key Decision Parameters: A Comparative Overview
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Regioselectivity | Generally low without protecting groups; often results in per-acetylation. Achieving selective acetylation requires multi-step protection/deprotection strategies. | High; enzymes can target specific hydroxyl groups (e.g., primary vs. secondary) with remarkable precision, often eliminating the need for protecting groups.[7] |
| Stereoselectivity | Can be controlled with specific reagents and conditions, but anomeric mixtures are possible.[8][9] | High; enzymes are inherently chiral and yield stereochemically pure products. |
| Reaction Conditions | Often harsh; requires anhydrous organic solvents (e.g., pyridine), stoichiometric strong bases or acids, and temperature extremes.[2][10] | Mild; typically performed in aqueous solutions or benign organic solvents at or near room temperature and neutral pH.[5] |
| Reagents & Catalysts | Acetic anhydride or acetyl chloride with catalysts like pyridine, DMAP, or Lewis acids.[2] Many reagents are toxic and corrosive. | Enzymes (e.g., lipases, proteases, acyltransferases) and a suitable acetyl donor (e.g., vinyl acetate, acetyl-CoA).[6][11] |
| Byproducts & Waste | Generates significant waste, including toxic solvents and acidic/basic byproducts, leading to a high E-factor (Environmental Factor).[2] | Minimal waste generation; often performed in water. The primary byproduct is typically non-toxic (e.g., acetaldehyde from vinyl acetate). Aligns with green chemistry principles.[12][13] |
| Scalability | Readily scalable for bulk production of per-acetylated sugars. | Can be challenging due to enzyme cost, stability, and the need for dilute reaction conditions. However, enzyme immobilization and engineering are addressing these limitations. |
| Substrate Scope | Broad; applicable to a wide range of monosaccharides and oligosaccharides. | Can be limited by enzyme specificity, although some enzymes exhibit broad substrate promiscuity.[5] |
| Cost | Reagents are generally inexpensive, making it cost-effective for simple, bulk applications.[2] | Enzymes can be expensive, though their reusability (e.g., through immobilization) can mitigate costs. |
The Chemical Approach: A Workhorse with Environmental Baggage
Chemical acetylation, most traditionally accomplished using acetic anhydride in the presence of a base like pyridine, is a robust and well-established method for the exhaustive acetylation of all available hydroxyl groups on a sugar.[2][14] This approach is valued for its simplicity and efficiency in producing per-O-acetylated sugars, which are valuable intermediates for subsequent glycosylation reactions.[2]
The primary drawback of this method lies in its lack of selectivity and its environmental footprint. The use of pyridine, a toxic and foul-smelling solvent, and the generation of acidic byproducts necessitate extensive workup and purification procedures.[2] To address the critical issue of regioselectivity—acetylating one specific hydroxyl group while leaving others untouched—chemists must embark on intricate multi-step protection and deprotection sequences, significantly reducing overall process efficiency.
In recent years, "green chemistry" principles have driven the development of more sustainable chemical acetylation methods.[12][13][15] These include the use of solid acid catalysts, ionic liquids, and solvent-free reaction conditions to minimize waste and avoid hazardous reagents.[2][14][16]
Visualizing the Chemical Workflow
Caption: A typical workflow for chemical acetylation of sugars.
Experimental Protocol: Per-O-acetylation of D-Glucose
This protocol describes a classic method for the complete acetylation of D-glucose using acetic anhydride and pyridine.
-
Preparation: In a fume hood, dissolve D-glucose (1.0 g, 5.55 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (5 mL, 53 mmol) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at 0°C helps control the reaction temperature. Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.
-
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching & Extraction: Cool the reaction mixture again to 0°C and slowly add ice-cold water (20 mL) to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers successively with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid, and finally with brine (1 x 20 mL). Causality: These washing steps are critical for removing the catalyst and byproducts, simplifying subsequent purification.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure α/β-glucose pentaacetate.
The Enzymatic Approach: Precision and Sustainability
Enzymatic synthesis represents a paradigm shift towards greener and more selective carbohydrate modification.[5][13] Enzymes, such as lipases and acyltransferases, operate under mild conditions—typically in aqueous buffers at ambient temperatures—and exhibit remarkable chemo-, regio-, and stereoselectivity.[5][7] This precision often obviates the need for complex protection-deprotection schemes, leading to more elegant and efficient synthetic routes.[17]
For instance, certain lipases can selectively acylate the primary hydroxyl group (at the C6 position) of a monosaccharide, leaving the secondary hydroxyls untouched. Acyltransferases can be engineered to achieve high conversion rates for the selective acetylation of sugars in aqueous environments, overcoming the challenge of low sugar solubility in organic solvents.[5]
The primary challenges in enzymatic synthesis are the cost and operational stability of the enzymes. However, techniques such as enzyme immobilization on solid supports allow for easy recovery and reuse of the biocatalyst, significantly improving process economics.
Visualizing the Enzymatic Workflow
Caption: A streamlined workflow for enzymatic sugar acetylation.
Experimental Protocol: Regioselective 6-O-Acetylation of D-Glucose
This protocol outlines a lipase-catalyzed selective acetylation of the primary hydroxyl group of D-glucose.
-
Preparation: Suspend D-glucose (1.0 g, 5.55 mmol) and immobilized lipase (e.g., Novozym 435, 1.0 g) in anhydrous 2-methyl-2-butanol (tert-amyl alcohol, 50 mL) in a flask. Causality: A non-aqueous solvent is often used here to favor the synthesis reaction over hydrolysis. Immobilized enzyme is used for easy recovery and reuse.
-
Reaction: Add vinyl acetate (1.0 mL, 10.8 mmol) as the acetyl donor. Seal the flask and place it in an orbital shaker at 45°C. Causality: Vinyl acetate is an effective acyl donor in enzymatic reactions as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or HPLC.
-
Enzyme Recovery: Once the desired conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Purify the resulting residue by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to isolate the pure 6-O-acetyl-D-glucose.
Conclusion: A Symbiotic Future
The choice between chemical and enzymatic synthesis of acetylated sugars is not a zero-sum game. While traditional chemical methods remain indispensable for large-scale per-acetylation, the demand for sustainability and precision increasingly favors enzymatic approaches.[12][13] The unparalleled regioselectivity of enzymes can dramatically shorten synthetic routes to complex, selectively functionalized carbohydrates.
The future of carbohydrate synthesis likely lies in chemoenzymatic strategies, which harmoniously combine the strengths of both domains.[17][18] Such approaches might use an enzymatic step for a critical, selective transformation within a broader chemical synthesis framework, offering the most efficient and elegant path to novel glycoconjugates and therapeutics. For the modern researcher, a thorough understanding of both methodologies is essential for designing innovative and effective synthetic strategies.
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Catalytic Transformation of Carbohydrates into Renewable Organic Chemicals by Revering the Principles of Green Chemistry. ACS Omega. Available at: [Link]
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INVESTIGATING THE EFFECTS OF ADVANCEMENTS OF GREEN CHEMISTRY PRINCIPLES IN THE SUSTAINABLE CHEMICAL SYNTHESIS OF RARE CARBOHYDRA. Global Scientific Journal. Available at: [Link]
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Chemical conversion pathways for carbohydrates. Green Chemistry. Available at: [Link]
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Green solvents in carbohydrate chemistry. Slideshare. Available at: [Link]
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Solvent-Free Approaches in Carbohydrate Synthetic Chemistry: Role of Catalysis in Reactivity and Selectivity. MDPI. Available at: [Link]
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Enzymatic synthesis and NMR studies of acylated sucrose acetates. Green Chemistry. Available at: [Link]
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Supramolecular assisted O-acylation of carbohydrates. Green Chemistry. Available at: [Link]
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Efficient Acylation of Sugars and Oligosaccharides in Aqueous Environment Using Engineered Acyltransferases. ACS Catalysis. Available at: [Link]
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Synthesis of Several Sugar Acetates and their Structures Characterization. ResearchGate. Available at: [Link]
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Comparison of chemical and enzymatic synthesis of 2-acetamido-2-deoxy-D-mannose 6-phosphate: a new approach. PubMed. Available at: [Link]
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Modification of Starches and Flours by Acetylation and Its Dual Modifications: A Review of Impact on Physicochemical Properties and Their Applications. MDPI. Available at: [Link]
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Strategies for chemoenzymatic synthesis of carbohydrates. PMC - NIH. Available at: [Link]
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Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. PubMed. Available at: [Link]
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Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Wageningen University & Research. Available at: [Link]
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Selective anomeric acetylation of unprotected sugars in water. PMC - NIH. Available at: [Link]
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Enzymatic Acetylation Reaction of 28 in Organic Solvents at 40ºC. ResearchGate. Available at: [Link]
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Naturally and chemically acetylated polysaccharides: Structural characteristics, synthesis, activities, and applications in the delivery system: A review. ResearchGate. Available at: [Link]
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Modification of Starches and Flours by Acetylation and Its Dual Modifications: A Review of Impact on Physicochemical Properties and Their Applications. PMC. Available at: [Link]
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The Effect of Acetylation on the Physicochemical Properties of Chickpea Starch. MDPI. Available at: [Link]
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Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates. PMC. Available at: [Link]
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Screening of Acetyl Donors and the Robust Enzymatic Synthesis of Acetyl-CoA by 10-Deacetylbaccatin III-10-β-O-acetyltransferase. MDPI. Available at: [Link]
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Effect of the Degree of Acetylation on the Enzymatic Digestion of Acetylated Xylans. ResearchGate. Available at: [Link]
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Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. PMC - PubMed Central. Available at: [Link]
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Simple and Efficient per-O-Acetylation of Carbohydrates by Lithium Perchlorate Catalyst. Semantic Scholar. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Nucleoside Analogs Synthesized from Tetra-O-acetyl-beta-D-ribopyranose
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of its therapeutic efficacy and safety. Nucleoside analogs, a cornerstone of antiviral and anticancer therapies, are no exception. Their structural similarity to endogenous nucleosides allows them to interfere with viral replication and cell proliferation. However, even minute impurities can lead to altered biological activity, increased toxicity, or unforeseen side effects.
This guide provides a comprehensive framework for assessing the purity of nucleoside analogs synthesized from a common and versatile starting material: Tetra-O-acetyl-beta-D-ribopyranose. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare the strengths and limitations of various analytical techniques, and present an integrated workflow for a robust, self-validating purity assessment.
The Synthetic Landscape: From Ribopyranose to Nucleoside Analog and the Genesis of Impurities
The journey from this compound to a target nucleoside analog typically involves a series of well-established chemical transformations. A prevalent method is the Vorbrüggen glycosylation , where a silylated nucleobase is coupled with the protected ribose sugar in the presence of a Lewis acid catalyst.[1] While effective, this multi-step process can introduce a variety of impurities that must be meticulously identified and quantified.
Caption: A generalized workflow for the synthesis of a nucleoside analog.
Common Impurities to Anticipate:
The nature of the synthesis dictates the likely impurity profile. A proactive understanding of these potential contaminants is crucial for developing a targeted analytical strategy.
-
Anomers (α- and β-isomers): The stereochemistry at the C1' position (the anomeric center) is critical for biological activity. Incomplete stereoselectivity during glycosylation can result in the formation of the undesired anomer.[1]
-
Unreacted Starting Materials: Residual this compound, its furanose isomer, or the nucleobase can carry through the synthesis.
-
Byproducts of Side Reactions: These can include products from the degradation of the starting materials or intermediates under the reaction conditions.
-
Products of Incomplete Deprotection: If acetyl protecting groups are not fully removed, partially protected nucleoside analogs will be present.
-
Degradation Products: The final compound may degrade under certain conditions (e.g., acidic, alkaline, oxidative stress), leading to impurities such as those arising from the cleavage of the glycosidic bond.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., DMF, acetonitrile) and residual catalysts or reagents can remain in the final product.
A Comparative Arsenal: Analytical Techniques for Purity Determination
No single analytical technique can provide a complete picture of a sample's purity. A multi-modal approach, leveraging the orthogonal strengths of different methods, is essential. The three pillars of purity assessment for nucleoside analogs are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis, offering exceptional resolving power for separating the target compound from its impurities.[3][4]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Application to Nucleoside Analogs: Reversed-phase HPLC (RP-HPLC) is most common, separating molecules based on their hydrophobicity. It is highly effective for quantifying the main peak (the nucleoside analog) relative to other components. For stereoisomeric impurities like anomers or enantiomers, specialized chiral stationary phases are required.[5][6]
-
Strengths:
-
High resolution and sensitivity for quantitative analysis.
-
Robust and reproducible.
-
Can be used for both purity assessment and purification (preparative HPLC).
-
-
Limitations:
-
Requires reference standards for impurity identification.
-
May not resolve co-eluting impurities without method optimization.
-
Provides no structural information on its own.
-
-
Expert Insight: The choice of column and mobile phase is critical. A phenyl-hexyl column, for instance, can offer unique selectivity for aromatic compounds like nucleobases compared to standard C18 columns.[2] Method development should include stress testing (forced degradation) to ensure the method can separate the API from its potential degradation products.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and identification of impurities, providing detailed information about the chemical environment of each atom.[7][8]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a frequency that is characteristic of their specific chemical environment.[7]
-
Application to Nucleoside Analogs:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It can be used to confirm the overall structure, determine the anomeric configuration (based on the coupling constant of the H1' proton), and detect impurities with distinct proton signals.[9]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
³¹P NMR: Essential for analyzing nucleoside phosphoramidites or phosphorylated analogs, as it can directly probe the phosphorus environment and identify related impurities.[10]
-
-
Strengths:
-
Provides definitive structural information.
-
Can identify and quantify impurities without a reference standard (qNMR).
-
Non-destructive.
-
-
Limitations:
-
Relatively low sensitivity compared to HPLC and MS, making it less suitable for trace impurity detection.
-
Complex spectra can be challenging to interpret, especially for mixtures.
-
-
Expert Insight: 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning all proton and carbon signals, which is a prerequisite for confidently identifying unknown impurities.
Mass Spectrometry (MS)
Mass spectrometry provides highly sensitive and accurate mass measurements, making it ideal for detecting and identifying trace-level impurities.[11][12]
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Application to Nucleoside Analogs: When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling. As components elute from the HPLC column, they are ionized and their mass is determined. This allows for the detection of impurities that may be present at levels below the detection limit of UV or NMR.[13] Tandem MS (MS/MS) can be used to fragment ions, providing structural information that aids in the identification of unknown impurities.[11]
-
Strengths:
-
Exceptional sensitivity (femtomole to picomole range).[13]
-
Provides accurate molecular weight information.
-
LC-MS enables the characterization of impurities in complex mixtures.
-
-
Limitations:
-
Does not easily distinguish between isomers (e.g., anomers) without prior chromatographic separation.
-
Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards.
-
-
Expert Insight: High-resolution mass spectrometry (HRMS), for instance, with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide the elemental composition of an impurity, which is a critical piece of information for its identification.[2]
Comparative Summary of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Purity, Quantity, Retention Time | Structure, Connectivity, Quantity (qNMR) | Molecular Weight, Elemental Composition |
| Sensitivity | High (ng-µg) | Low (mg) | Very High (pg-fg) |
| Resolution | High (excellent for isomers with right column) | Moderate (can be complex for mixtures) | High (mass resolution), low (isomers) |
| Impurity ID | Requires reference standard | Can identify unknowns | Can identify unknowns via fragmentation/HRMS |
| Quantification | Excellent with standards | Good (qNMR) | Semi-quantitative without standards |
| Best For | Routine purity checks, quantification of known impurities, chiral separations.[3][5] | Definitive structure confirmation, identifying unknown major impurities.[8] | Detecting and identifying trace impurities, impurity profiling in LC-MS.[13] |
An Integrated Workflow for Purity Assessment
A robust purity assessment strategy integrates these techniques in a logical sequence. Each step provides data that informs the next, creating a self-validating system.
Caption: An integrated workflow for comprehensive purity assessment.
Key Experimental Protocols
The following protocols provide a starting point for the analysis. They should be optimized for the specific nucleoside analog being studied.
Protocol 1: Reversed-Phase HPLC for Purity Determination
-
Column: Phenyl-Hexyl, 3 µm particle size, 150 mm x 4.6 mm.[2]
-
Mobile Phase A: 20 mM Ammonium Phosphate buffer, pH 3.85.
-
Mobile Phase B: Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%) and gradually increase to a high percentage (e.g., 80%) over 30-40 minutes to elute all components.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer, wavelength set to the λmax of the nucleoside analog (e.g., 260-280 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter before injection.
-
Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity.
Protocol 2: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for adequate resolution.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to the residual solvent peak.
-
Analysis: Integrate the peaks to determine the relative number of protons. Measure coupling constants (J-values), especially for the anomeric proton (H1'), to confirm stereochemistry. A J-value of < 3 Hz for H1'-H2' is typically indicative of a β-anomer in ribofuranosides. Compare the spectrum to the expected structure and identify any unexpected signals, which may correspond to impurities.
Protocol 3: LC-MS for Impurity Profiling
-
LC Method: Use the HPLC method described in Protocol 1 or a faster gradient for initial screening.
-
MS Detector: Couple the LC system to an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar molecules like nucleosides.
-
Acquisition Mode: Acquire data in both positive and negative ion modes to ensure detection of all possible impurities.
-
Analysis: Extract ion chromatograms for the expected mass of the parent compound and any other observed masses. The mass data can help identify impurities such as incompletely deprotected analogs (mass will be higher by multiples of 42 Da for each remaining acetyl group) or degradation products.
The Broader Context: Alternative Synthetic Routes
While chemical synthesis from protected sugars is a mainstay, alternative methods are gaining prominence, each with its own characteristic impurity profile.
-
Chemoenzymatic and Biocatalytic Synthesis: These methods use enzymes, such as nucleoside phosphorylases, to catalyze the glycosidic bond formation.[14][15]
-
Advantages: Often highly stereoselective, leading to fewer anomeric impurities. Reactions are performed in aqueous conditions.[15]
-
Potential Impurities: Residual enzymes, components from the biological medium, and byproducts from enzymatic side reactions.
-
-
De Novo Synthesis from Acyclic Precursors: These novel methods build the sugar ring and attach the nucleobase in a highly controlled manner, avoiding the need for chiral pool starting materials.[16]
-
Advantages: Flexible and allows for diverse modifications.
-
Potential Impurities: Unique impurities related to the specific cyclization and precursor chemistry.
-
Understanding the synthetic route is paramount, as it allows the analytical scientist to anticipate and specifically hunt for the most probable impurities, making the entire process of purity assessment more efficient and targeted.
Conclusion
Assessing the purity of nucleoside analogs synthesized from this compound is a multifaceted challenge that demands a rigorous, evidence-based approach. Relying on a single analytical technique is insufficient. By integrating the quantitative power of HPLC, the definitive structural insights from NMR, and the unparalleled sensitivity of MS, researchers can build a comprehensive and trustworthy purity profile. This integrated strategy, grounded in a fundamental understanding of the synthetic process and potential impurities, ensures the quality, safety, and efficacy of these vital therapeutic agents.
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Comparative Validation of the Biological Activity of Nucleoside Analogues Synthesized from Tetra-O-acetyl-beta-D-ribopyranose
Introduction
Tetra-O-acetyl-beta-D-ribopyranose serves as a crucial and versatile starting material in the synthesis of a wide array of nucleoside analogues. These synthetic compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential therapeutic applications. Nucleoside analogues, by mimicking endogenous nucleosides, can interfere with essential cellular processes or viral replication, leading to a range of biological activities.[1][2][3] This guide provides a comprehensive overview of the validation of the biological activities of such compounds, with a focus on their antiviral and anticancer properties. We will delve into the experimental methodologies, compare their efficacy against established agents, and provide the rationale behind the chosen assays.
The core principle behind the therapeutic potential of nucleoside analogues lies in their ability to be recognized and metabolized by cellular or viral enzymes.[1][2] Once inside a cell, they are typically phosphorylated to their active triphosphate forms.[1][2] These active metabolites can then act as competitive inhibitors or chain terminators for DNA or RNA polymerases, thereby halting nucleic acid synthesis, a process vital for both cancer cell proliferation and viral replication.[1]
This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the evaluation of novel nucleoside analogues. We will explore the synthesis of representative compounds, detail the protocols for validating their biological activity, and present comparative data to benchmark their performance.
Antiviral Activity of Synthesized Nucleoside Analogues
A significant area of investigation for nucleoside analogues derived from ribopyranose precursors is their efficacy against various viral pathogens.[1][4] The structural similarity of these synthetic compounds to natural ribonucleosides allows them to be incorporated into the viral replication machinery, ultimately leading to the inhibition of viral propagation.
Synthesis of Antiviral Nucleoside Analogues
The synthesis of antiviral nucleoside analogues often involves the coupling of a modified heterocyclic base with an activated ribose derivative, such as this compound. For instance, the Vorbrüggen glycosylation is a common method used to form the crucial N-glycosidic bond between the sugar and the base.[5] This can be seen in the synthesis of pyrazine-based nucleosides, where 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is reacted with a silylated pyrazine derivative in the presence of a Lewis acid catalyst.[5] Similarly, various imidazole and triazole-based nucleosides with reported antiviral activities have been synthesized from acetylated ribose precursors.[6][7]
Experimental Validation of Antiviral Activity
To ascertain the antiviral potential of newly synthesized compounds, a series of in vitro assays are employed. These assays are designed to measure the ability of a compound to inhibit viral replication in cell culture.
Workflow for Antiviral Activity Screening
Caption: Workflow for Antiviral Screening.
Detailed Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Virus Adsorption: Infect the cells with a known titer of the virus for 1-2 hours to allow for viral attachment and entry.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing serial dilutions of the synthesized compound and a positive control (e.g., Acyclovir).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Comparative Performance Data
The efficacy of a novel antiviral agent is best understood in the context of existing therapies. The following table presents hypothetical comparative data for a synthesized nucleoside analogue against a known antiviral drug.
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Synthesized Analogue A | Influenza A | 0.5 | >100 | >200 |
| Ribavirin (Control) [4] | Influenza A | 5.0 | >100 | >20 |
| Synthesized Analogue B | Yellow Fever Virus | 0.8 | >100 | >125 |
| Sofosbuvir (Control) [8] | Yellow Fever Virus | 1.2 | >100 | >83 |
Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the drug's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Anticancer Activity of Synthesized Nucleoside Analogues
Nucleoside analogues are also a cornerstone of cancer chemotherapy. By interfering with DNA and RNA synthesis, these compounds can selectively target rapidly dividing cancer cells.
Synthesis of Anticancer Nucleoside Analogues
The synthetic routes to anticancer nucleoside analogues are similar to those for antiviral agents, often starting from acetylated ribose.[9][10] For example, the synthesis of tiazofurin, an antitumor C-nucleoside, and its analogues involves the condensation of a protected ribofuranosyl derivative with a suitable heterocyclic precursor.[9] Oxazofurin, an analogue of tiazofurin, has been synthesized and shown to be cytotoxic to B16 murine melanoma cells.[9]
Experimental Validation of Anticancer Activity
The primary method for evaluating the anticancer potential of a compound is to assess its cytotoxicity against a panel of cancer cell lines.
Signaling Pathway Inhibition by Anticancer Nucleoside Analogues
Caption: Mechanism of Anticancer Activity.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11][12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized compound and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[12][13]
An alternative to the MTT assay is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[13][14]
Comparative Performance Data
The following table provides a hypothetical comparison of the cytotoxic activity of a synthesized nucleoside analogue with a standard chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) |
| Synthesized Analogue C | MCF-7 (Breast Cancer) | 2.5 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
| Synthesized Analogue C | A549 (Lung Cancer) | 5.1 |
| Cisplatin (Control) | A549 (Lung Cancer) | 3.2 |
| Synthesized Analogue D | PANC-1 (Pancreatic Cancer) | 1.8 |
| Gemcitabine (Control) | PANC-1 (Pancreatic Cancer) | 0.5 |
Note: IC50 (50% inhibitory concentration) is the concentration of the drug that reduces the viability of a cell population by 50%. Lower IC50 values indicate higher potency.
Conclusion
The synthesis of nucleoside analogues from this compound offers a promising avenue for the discovery of novel antiviral and anticancer agents. The validation of the biological activity of these compounds requires a systematic approach, employing a battery of in vitro assays to determine their efficacy and selectivity. By comparing the performance of newly synthesized compounds against established drugs, researchers can identify promising candidates for further preclinical and clinical development. The protocols and comparative data presented in this guide provide a solid foundation for the rigorous evaluation of these potential therapeutics.
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Al-Ishaq, R. K., & Kubatka, P. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 14(19), 4849. [Link]
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Baharith, L. A., Al-Khouli, A., & Raab, G. M. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339. [Link]
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Srivastava, P. C., & Robins, R. K. (1979). Synthesis of tetrazole ribonucleosides and their evaluation as antiviral agents. Journal of Medicinal Chemistry, 22(3), 266–270. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetra-O-acetyl-beta-D-ribopyranose
As researchers and drug development professionals, our work is predicated on precision, safety, and regulatory compliance. The responsible management of chemical reagents, from initial handling to final disposal, is a critical component of maintaining a safe and efficient laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Tetra-O-acetyl-beta-D-ribopyranose, grounded in regulatory standards and best practices for chemical hygiene.
The causality behind these procedures is clear: to protect laboratory personnel, the community, and the environment from potential harm while ensuring your institution remains compliant with all local and national regulations.
Compound Identification and Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is a protected monosaccharide commonly used in glycoscience and chemical biology. While multiple Safety Data Sheets (SDS) classify this compound as not being a hazardous substance or mixture under the Globally Harmonized System (GHS), it must still be handled with the standard care afforded to all laboratory chemicals.[1][2]
| Identifier | Information |
| Chemical Name | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose |
| CAS Number | 13035-61-5 |
| Molecular Formula | C₁₃H₁₈O₉ |
| Physical Form | Solid (Dry Powder/Crystals) |
| Primary Hazard | Not classified as hazardous.[2] However, good occupational work practice dictates avoiding dust generation and unnecessary contact.[3] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[4] |
Regulatory Framework: The "Why" Behind the Waste Protocol
The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] For academic and research institutions, a specific set of standards, known as Subpart K, provides an alternative, more flexible framework for managing hazardous waste generated in laboratories.[6][7][8]
The core tenets of these regulations that inform this protocol are:
-
Waste Determination: Trained professionals, typically from an Environmental Health & Safety (EHS) department, are responsible for making the final hazardous waste determination.[7][9]
-
Container Management: Waste containers must be compatible with their contents, kept sealed, and clearly labeled.[10]
-
Segregation: Incompatible waste streams must never be mixed.[10][11]
-
Prohibited Disposal: It is prohibited to dispose of chemical waste via sanitary sewers (drains) or in the regular trash unless explicitly permitted by EHS and local authorities.[10]
Adherence to these principles is not merely procedural; it is a legal requirement designed to prevent environmental contamination and ensure the safety of waste handlers.
Pre-Disposal: Personal Protective Equipment (PPE)
Even with non-hazardous materials, a consistent PPE policy is the foundation of laboratory safety. Before beginning any waste consolidation or disposal procedure, ensure the following PPE is worn.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (ANSI Z87.1 or EN166 compliant).[1] | Protects eyes from accidental splashes of rinse solvents or airborne dust particles. |
| Hand Protection | Standard laboratory nitrile or latex gloves. | Prevents direct skin contact with the chemical and any solvents used during rinsing. |
| Body Protection | A lab coat or other protective clothing. | Protects skin and personal clothing from contamination. |
| Respiratory | Required only if dusts are generated and ventilation is inadequate. | All handling should be done in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[3] |
Step-by-Step Disposal Protocol for this compound
This protocol ensures a self-validating system of waste management, where each step logically builds toward safe and compliant disposal.
Objective: To safely collect and label solid and trace-contaminated waste for pickup by the institution's certified waste management provider.
Step 1: Designate a Waste Collection Container
-
Select a container that is clean, dry, and compatible with the chemical (e.g., a wide-mouth glass or polyethylene jar).
-
The container must have a secure, leak-proof screw-top cap.[10]
-
Affix a hazardous waste label, provided by your institution's EHS office, to the container.[5]
Step 2: Collect Solid Waste
-
Carefully transfer any unused or waste this compound solid into the designated waste container.
-
Use a spatula or scoop. Perform this transfer in a chemical fume hood or a well-ventilated area to prevent the generation of airborne dust.[3]
-
This container should be designated for "Non-Halogenated Solid Chemical Waste" unless otherwise directed by your EHS department.
Step 3: Manage Contaminated Labware
-
Disposable Items: Items such as weigh boats, contaminated gloves, and paper towels should be placed in the same solid waste container.
-
Non-Disposable Glassware:
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, this first rinse (rinsate) must be collected as hazardous waste. [10][11] Collect it in a separate, properly labeled liquid waste container for "Non-Halogenated Solvent Waste."
-
After the initial rinse, the glassware can be washed normally.
-
Step 4: Decontaminate Empty Product Containers
-
An "empty" container is never truly empty and must be decontaminated before disposal.
-
Rinse the original product bottle with a small amount of a suitable solvent (e.g., acetone).
-
Collect this first rinse as hazardous waste in your designated "Non-Halogenated Solvent Waste" container.[10]
-
Repeat the rinse two more times with water. These subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional policy.
-
Once decontaminated, deface the label on the empty container and dispose of it in the appropriate recycling or trash bin as directed by your facility.
Step 5: Complete the Waste Label and Store Securely
-
On the hazardous waste label, accurately list all contents by their full chemical name (e.g., "this compound," "Acetone").[10] Estimate the percentage of each component.
-
Seal the container tightly.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.[5] Ensure it is segregated from incompatible waste streams like acids or bases.[11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from using this compound.
Caption: Workflow for proper segregation and disposal of waste.
Emergency Procedures for Spills
In the event of an accidental spill, follow these procedures immediately.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: For a small, contained spill of solid this compound, proceed with cleanup. For a large or uncontained spill, evacuate the area and contact your institution's EHS emergency line.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles.
-
Contain and Clean:
-
Do not use water to clean up the initial spill as this may create a solution that is harder to contain.
-
Carefully sweep up the spilled solid material, avoiding the creation of dust.[3] A dustpan and brush or a vacuum cleaner equipped with a HEPA filter can be used.
-
Place the collected material and any cleaning supplies (e.g., contaminated paper towels) into your designated solid chemical waste container.
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.
References
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Source: U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Management: The New Regulations. Source: Medical Laboratory Observer. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. Source: U.S. Environmental Protection Agency (EPA). [Link]
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Regulation of Laboratory Waste. Source: American Chemical Society. [Link]
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EPA tweaks hazardous waste rules for academic labs. Source: Chemistry World. [Link]
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Chemical Waste Disposal Guidelines. Source: Emory University, Department of Chemistry. [Link]
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Hazardous Waste Disposal Guide. Source: Dartmouth College. [Link]
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Operational Safety Guide: Personal Protective Equipment for Handling Tetra-O-acetyl-beta-D-ribopyranose
As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to ensure that you, my fellow researchers and collaborators, can utilize these materials with the utmost confidence and safety. This guide is designed to provide a deep, procedural understanding of the personal protective equipment (PPE) required when handling Tetra-O-acetyl-beta-D-ribopyranose. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment & Risk Profile of this compound
This compound is a fine, solid, powdered chemical. While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations[1], a comprehensive review of aggregated GHS data from multiple suppliers reveals a more cautious consensus. Several sources classify the compound, or its close isomers, with the following hazard statements:
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
-
H302: Harmful if swallowed.
The primary physical risk stems from the compound's form as a fine powder, which can easily become airborne during handling, leading to inadvertent inhalation and respiratory tract irritation[3]. Therefore, our safety protocols are built upon the conservative principle of treating this compound as a skin, eye, and respiratory irritant.
The Hierarchy of Controls: A Foundational Safety Principle
Before we specify individual PPE items, it is crucial to understand that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure in the first place.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Always handle powdered this compound within an appropriate engineering control, such as a chemical fume hood or a ventilated balance enclosure, to minimize aerosolization.
Task-Specific PPE Protocols
The level of PPE required is directly proportional to the risk of exposure associated with a specific task. Below are step-by-step protocols for common laboratory operations.
Task 1: Low-Exposure Operations
(e.g., Transporting sealed containers, visual inspection of stock bottles)
This task presents the lowest risk, but adherence to baseline laboratory safety is non-negotiable.
-
Inspect Container: Before handling, visually inspect the container for any signs of damage or external contamination.
-
Transport: Use a secondary container (such as a rubber bottle carrier or a plastic bin) to transport the chemical.
-
Placement: Place the container in its designated storage area, away from incompatible materials like strong oxidizing agents[4][5].
Required PPE:
-
Body Protection: A standard, clean lab coat.
-
Eye Protection: Safety glasses with side shields.
-
Hand Protection: Nitrile gloves.
Task 2: Weighing and Preparing Solutions (High Dusting Potential)
This is the highest-risk operation due to the potential for generating and inhaling airborne powder. This procedure must be performed inside a certified chemical fume hood or a powder containment hood.
-
Prepare Workspace: Lay down a disposable, plastic-backed absorbent bench liner to contain any potential spills.
-
Gather Equipment: Place your weigh boat/paper, spatula, and destination flask inside the hood.
-
Don Respirator: Before opening the chemical container, properly don your respirator.
-
Handle Chemical: Slowly open the container. Use a spatula to gently scoop, not pour, the required amount of powder onto the weigh paper. Avoid any actions that could create a dust cloud.
-
Seal and Clean: Securely close the stock container. Using a soft brush or a dedicated wipe, gently clean the spatula and any residual dust from the work surface before removing items from the hood.
Required PPE:
-
Body Protection: A standard, clean lab coat.
-
Eye Protection: Chemical splash goggles. The complete seal provided by goggles is necessary to protect against airborne particles[6].
-
Hand Protection: Nitrile gloves. Always check for tears or punctures before use.
-
Respiratory Protection: A NIOSH-approved N95 (or EN 149 equivalent) filtering facepiece respirator is mandatory to mitigate the inhalation hazard[1].
Task 3: In-Reaction and Solution Handling
Once the chemical is in solution, the risk of inhalation is significantly reduced, but the risk of skin and eye contact from splashes remains.
-
Perform Reaction: Conduct all subsequent steps (e.g., adding solvents, stirring, heating) within the chemical fume hood.
-
Handle with Care: Use appropriate glassware and equipment to prevent splashes and spills during transfers or work-up procedures.
-
Post-Reaction: Ensure all equipment is thoroughly decontaminated after use[7].
Required PPE:
-
Body Protection: A standard, clean lab coat.
-
Eye Protection: Chemical splash goggles are still recommended due to the potential for splashes.
-
Hand Protection: Nitrile gloves. If using solvents for which nitrile has a short breakthrough time, consult a glove compatibility chart and select an appropriate alternative (e.g., butyl rubber for certain organic solvents).
PPE Specification and Disposal
The effectiveness of PPE is entirely dependent on its correct selection, use, and disposal[8].
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | ANSI Z87.1-rated Safety Glasses or Goggles | Safety glasses offer baseline protection from projectiles. Goggles are required when there is a risk of splashes or airborne dust, as they form a protective seal around the eyes[3][6]. |
| Hand Protection | Chemical-resistant Nitrile Gloves | Nitrile provides good protection against a wide range of chemicals and is a suitable choice for handling this solid compound. Always remove gloves without touching the outside with bare skin and wash hands immediately after removal[7][9]. |
| Body Protection | Cotton or Polyester/Cotton Blend Lab Coat | Provides a removable barrier to protect skin and personal clothing from minor spills and dust[3]. It should be kept clean and laundered separately from personal clothing[7]. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Essential for preventing the inhalation of irritating dust particles during weighing operations[1]. Users must be properly fit-tested and trained on the use and limitations of their respirator. |
Protocol for PPE Removal (Doffing)
The order of PPE removal is critical to prevent self-contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
Caption: The proper sequence for removing PPE to prevent cross-contamination.
Disposal Plan
-
Contaminated Solids: Used weigh papers, contaminated bench liners, and any spilled chemical should be collected in a clearly labeled hazardous waste container.
-
Contaminated PPE: Disposable gloves, respirators, and any grossly contaminated items should be placed in a sealed bag and disposed of as solid chemical waste according to your institution's EHS guidelines. Do not discard them in the regular trash.
-
Empty Containers: Empty stock bottles should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste. The clean, dry bottle can then be disposed of according to institutional policy. Never empty any chemical waste into drains[4].
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek medical attention if irritation develops or persists[7].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. An eyewash station should be used. Seek immediate medical attention[7].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[10].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By integrating these evidence-based protocols into your workflow, you build a robust safety system that protects you, your colleagues, and the integrity of your research.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
-
PubChem. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. National Center for Biotechnology Information. [Link]
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CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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Thermo Fisher Scientific. (2025, December 26). 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose - SAFETY DATA SHEET. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
